Tris(dimethylamino)silane
Description
Properties
InChI |
InChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRKRMUMWJFNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884786 | |
| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15112-89-7 | |
| Record name | Tris(dimethylamino)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015112897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Research Applications of Tris(dimethylamino)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tris(dimethylamino)silane (TDMAS), a versatile organosilicon compound, has emerged as a critical precursor and reagent in various fields of scientific research. Its unique chemical properties, particularly its high reactivity and volatility, have made it an indispensable tool in semiconductor fabrication, organic synthesis, and materials science. This in-depth technical guide explores the core research applications of TDMAS, providing detailed experimental protocols, quantitative data, and visualizations of key processes to facilitate its effective utilization in the laboratory.
Core Applications in Semiconductor Manufacturing
The primary application of TDMAS in research lies in the fabrication of thin films for the semiconductor industry. Its ability to deliver silicon at relatively low temperatures makes it an ideal precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes, crucial for creating the intricate architectures of modern electronic devices.
Thin Film Deposition of Silicon-Based Materials
TDMAS is a key precursor for the deposition of a variety of silicon-containing thin films, including silicon nitride (SiNₓ), silicon oxide (SiO₂), and silicon carbide (SiC). These films serve as essential components in transistors, memory devices, and other microelectronic components, acting as dielectrics, passivation layers, and protective coatings.[1] The low-temperature deposition capabilities of TDMAS are particularly advantageous for temperature-sensitive substrates.[1]
Table 1: Quantitative Data for Thin Film Deposition using this compound
| Film Material | Deposition Method | Temperature (°C) | Co-reactant | Growth Per Cycle (Å/cycle) | Film Properties |
| Silicon Nitride (SiNₓ) | PEALD | 350 | N₂/H₂ plasma | - | High film density (2.4 g/cm³), Low wet etch rate (<1 nm/min after H₂ plasma post-anneal) |
| Silicon Oxide (SiO₂) | Thermal ALD | 400-600 | O₃/O₂ | ~0.9 | Excellent step coverage, Low leakage current density (0.58 nA/cm² at 600°C)[2] |
| Silicon Oxide (SiO₂) | Thermal ALD | 150-550 | H₂O₂ | 0.8 - 1.8 | High conformality on nanoparticles[3] |
| Silicon Oxide (SiO₂) | PEALD | 150 | O₂ plasma | - | Formation of SiOx favored at shorter oxidation times[4] |
| Silicon Carbonitride (SiCN) | LPCVD | 650-750 | - | - | Activation energy of 175 kJ/mol[5] |
Experimental Protocols for Thin Film Deposition
Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride
This protocol provides a general framework for the deposition of SiNₓ thin films using TDMAS and a nitrogen plasma.
1. Substrate Preparation:
- Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
- Load the substrate into the ALD reactor.
2. Deposition Cycle:
- Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor chamber for a specified time (e.g., 0.1-1.0 seconds) to allow for self-limiting chemisorption onto the substrate surface.
- Step 2: Purge: Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted TDMAS and byproducts.
- Step 3: Plasma Exposure: Introduce a nitrogen-containing gas (e.g., N₂ or a N₂/H₂ mixture) and ignite a plasma for a specified time (e.g., 5-30 seconds) to react with the adsorbed TDMAS layer, forming a thin layer of silicon nitride.
- Step 4: Purge: Purge the chamber with an inert gas to remove reaction byproducts.
3. Film Growth: Repeat the deposition cycle until the desired film thickness is achieved.
4. Post-Deposition Annealing (Optional): A post-deposition anneal in a hydrogen plasma can be performed to improve film quality by reducing impurities and densifying the film.
Protocol 2: Thermal Atomic Layer Deposition (ALD) of Silicon Oxide
This protocol outlines the deposition of high-quality SiO₂ films at elevated temperatures using TDMAS and ozone.
1. Substrate Preparation:
- Prepare the substrate as described in Protocol 1.
2. Deposition Cycle:
- Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor, heated to the desired deposition temperature (400-600°C). A saturation dose of approximately 1.5 × 10⁶ L is required at 400°C.[2]
- Step 2: Purge: Purge the chamber with an inert gas.
- Step 3: Ozone Pulse: Introduce an ozone/oxygen mixture (O₃/O₂) to oxidize the TDMAS-derived surface layer.
- Step 4: Purge: Purge the chamber with an inert gas.
3. Film Growth: Repeat the cycle to achieve the target thickness. The growth is self-limiting up to 600°C.[2]
Visualizing the ALD Process
The sequential and self-limiting nature of the ALD process can be visualized as a cyclical workflow.
Applications in Organic Synthesis
While less documented than its role in materials science, TDMAS also finds applications in organic synthesis, primarily as a silylating agent and a reducing agent.
Silylating Agent for Protecting Functional Groups
Aminosilanes are known to be effective silylating agents for protecting hydroxyl and amine functionalities in complex molecules during multi-step syntheses.[6] While specific protocols for TDMAS are not as prevalent in the literature as for other silylating agents, its reactivity suggests its utility in this capacity. The general principle involves the reaction of the Si-N bond with an active hydrogen of the functional group to be protected.
Protocol 3: General Procedure for Silylation of an Alcohol (Conceptual)
This protocol is a conceptual outline based on the general reactivity of aminosilanes.
1. Reaction Setup:
- Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile).
- Add an appropriate base (e.g., imidazole (B134444) or triethylamine) if necessary to facilitate the reaction.
2. Silylation:
- Add TDMAS dropwise to the stirred solution at a controlled temperature (ranging from room temperature to reflux, depending on the substrate's reactivity).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Purification:
- Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate it under reduced pressure, and purify the silyl (B83357) ether product by column chromatography.
Reducing Agent
Silanes, in general, can act as reducing agents for a variety of functional groups.[7] While Tris(trimethylsilyl)silane is more commonly cited for radical reductions,[8][9] TDMAS is also classified as a reductant.[10] Its application in this area is less explored but holds potential for specific transformations.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Silanes [organic-chemistry.org]
- 8. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 10. 三(二甲氨基)硅烷 electronic grade, 99.999% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Tris(dimethylamino)silane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamino)silane, commonly abbreviated as TDMAS, is a versatile organosilicon compound with the chemical formula ((CH₃)₂N)₃SiH.[1] It is a colorless to light yellow liquid characterized by a pungent, ammonia-like odor.[2] TDMAS has garnered significant attention in various high-technology fields, particularly as a precursor in the deposition of silicon-based thin films for the semiconductor industry.[3] Its unique chemical structure and reactivity also make it a compound of interest in organic synthesis and materials science. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to TDMAS.
Chemical and Physical Properties
This compound is a volatile and highly reactive liquid. It is soluble in many organic solvents, such as ether and benzene, but reacts violently with water and moisture in the air, liberating dimethylamine (B145610).[2] Due to its flammability and reactivity, it must be handled with care in an inert atmosphere.[1]
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₉N₃Si | [1] |
| Molecular Weight | 161.32 g/mol | |
| CAS Number | 15112-89-7 | |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Pungent, ammonia-like | [2] |
| Boiling Point | 142-148 °C | [1] |
| Melting Point | -90 °C | |
| Density | 0.838 g/mL at 25 °C | |
| Refractive Index | 1.4247 at 20 °C | |
| Flash Point | -8.89 to 0.00 °C (closed cup) | |
| Vapor Pressure | 7 Torr at 20 °C; 13 Torr at 36 °C; 16 Torr at 40 °C | [4] |
Molecular Structure and Bonding
A simplified representation of the logical relationship of the atoms in the this compound molecule is shown below.
Caption: Ball-and-stick representation of the this compound molecule.
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization and purity assessment of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of TDMAS exhibits characteristic absorption bands corresponding to its functional groups. The Si-H stretching vibration is readily identifiable and typically appears in the range of 2280-2080 cm⁻¹.[6] The exact position is sensitive to the electronegativity of the substituents on the silicon atom. In the context of its surface reactions during atomic layer deposition (ALD), the Si-H stretching vibration has been observed at approximately 2247 cm⁻¹ and 2216 cm⁻¹.[7] Other significant vibrational modes include C-H stretching vibrations from the methyl groups, which are typically observed between 2975 cm⁻¹ and 2807 cm⁻¹, and Si-N stretching vibrations.[7] A strong Si-N-Si band in related compounds is found around 915 cm⁻¹.[6]
Table of Key IR Vibrational Assignments (from surface studies):
| Frequency (cm⁻¹) | Assignment | Reference(s) |
| 3737 | O-H stretch (surface species) | [7] |
| 2975 | CH₃ antisymmetric stretch | [7] |
| 2902 | CH₂ antisymmetric stretch | [7] |
| 2882 | CH₃ symmetric stretch | [7] |
| 2855 | CH₂ symmetric stretch | [7] |
| 2807 | C-H Stretch (Bohlmann band) | [7] |
| 2247, 2216 | Si-H stretch | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed, publicly available, fully assigned NMR spectrum for this compound is scarce, the expected chemical shifts can be inferred from its structure.
-
¹H NMR: Two main resonances are expected: a signal for the proton attached directly to the silicon (Si-H) and a signal for the protons of the methyl groups on the nitrogen atoms. The Si-H proton would likely appear as a singlet, and its chemical shift would be influenced by the silicon's electronic environment. The methyl protons would also likely appear as a singlet, integrating to 18 protons.
-
¹³C NMR: A single resonance is expected for the methyl carbons of the dimethylamino groups.
Mass Spectrometry
The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 161. The fragmentation pattern would likely be dominated by the loss of a dimethylamino group ([M - N(CH₃)₂]⁺) and other characteristic fragments resulting from cleavage of the Si-N and C-N bonds.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily in the patent literature. A common approach involves the reaction of trichlorosilane (B8805176) (HSiCl₃) with a source of dimethylamine.
Representative Synthesis Procedure (based on patent literature):
This procedure is a generalized representation and should be adapted with appropriate safety precautions and laboratory techniques.
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for inert gas (e.g., nitrogen or argon) is assembled and flame-dried.
-
Reagent Preparation: Under an inert atmosphere, a solution of dimethylamine in a suitable anhydrous solvent (e.g., n-hexane or n-heptane) is prepared in the reaction flask.[8]
-
Lithiation (optional, but common): The solution is cooled to a low temperature (e.g., -78 °C), and an organolithium reagent, such as n-butyllithium, is added dropwise to form lithium dimethylamide.[8] The reaction mixture is typically stirred for several hours at this temperature.
-
Reaction with Trichlorosilane: Trichlorosilane is added dropwise to the cooled reaction mixture.[8] The reaction is highly exothermic and the temperature should be carefully controlled. The mixture is then allowed to warm to room temperature and stirred for an extended period (e.g., 24 hours).[8]
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated salts. The filtrate is then subjected to fractional distillation to isolate the this compound product. The fraction collected between 142-145 °C is typically the desired product.[8]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Purification by Fractional Distillation
Fractional distillation is the primary method for purifying this compound.
General Procedure:
-
Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask, is assembled. All glassware must be thoroughly dried.
-
Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The apparatus is maintained under an inert atmosphere. The flask is heated gently, and the temperature at the top of the column is monitored.
-
Fraction Collection: The fraction that distills at a constant temperature corresponding to the boiling point of this compound (142-148 °C) is collected in the receiving flask.[9] For high-purity electronic grade material, more sophisticated distillation techniques, potentially involving multiple columns and precise temperature and pressure control, may be employed.[10]
Applications in Research and Development
This compound is a key precursor in the semiconductor industry for the deposition of silicon-containing thin films, such as silicon nitride (SiNₓ), silicon oxide (SiO₂), and silicon carbonitride (SiCN), via chemical vapor deposition (CVD) and atomic layer deposition (ALD).[3] Its high volatility and reactivity at relatively low temperatures make it suitable for these applications. The ability to form conformal thin films is crucial for the fabrication of modern microelectronic devices.
The reaction mechanism of TDMAS in ALD involves its reaction with surface hydroxyl groups, leading to the formation of a silicon-containing monolayer and the release of dimethylamine. Subsequent exposure to an oxidizing agent, such as hydrogen peroxide, removes the remaining ligands and forms a new hydroxylated surface for the next cycle.
The following diagram depicts a simplified signaling pathway for the surface reactions of TDMAS during SiO₂ ALD.
Caption: Simplified reaction pathway of TDMAS in SiO₂ Atomic Layer Deposition.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is highly flammable and reacts violently with water.[1] It is toxic if it comes into contact with skin and can be fatal if inhaled.[1] TDMAS is also corrosive and can cause severe skin burns and eye damage.[1]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place away from moisture.
In case of exposure, immediate medical attention is necessary.
Conclusion
This compound is a valuable precursor with significant applications in the semiconductor industry and potential uses in other areas of chemical synthesis and materials science. A thorough understanding of its chemical and physical properties, structure, and reactivity is essential for its safe and effective use. This guide has provided a comprehensive overview of the current knowledge on TDMAS, including quantitative data, experimental considerations, and safety information, to support researchers and professionals in their work with this important compound.
References
- 1. 三(二甲氨基)硅烷 electronic grade, 99.999% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 3DMAS | C6H19N3Si - Ereztech [ereztech.com]
- 3. This compound | 15112-89-7 [chemicalbook.com]
- 4. dockchemicals.com [dockchemicals.com]
- 5. The structure of bis(dimethylamino)silane in the gas phase, determined by electron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. gelest.com [gelest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103172653A - Preparation method of tri(dimethylamino) silicane - Google Patents [patents.google.com]
- 9. This compound | [gelest.com]
- 10. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane - Google Patents [patents.google.com]
A Technical Guide to the Thermal Stability and Decomposition of Tris(dimethylamino)silane
For Researchers, Scientists, and Drug Development Professionals
Tris(dimethylamino)silane (TDMAS), a prominent organosilicon compound, is a critical precursor in the fabrication of silicon-containing thin films for a multitude of applications, including semiconductors and solar cells. Its high volatility and thermal stability are key attributes for its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD).[1] A thorough understanding of its thermal stability and decomposition pathways is paramount for process optimization, safety, and achieving desired film properties. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of TDMAS.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal characteristics. These properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₆H₁₉N₃Si |
| Molecular Weight | 161.32 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | -90 °C |
| Boiling Point | 142 °C |
| Density | 0.838 g/mL at 25 °C |
| Flash Point | -8.89 to 0.00 °C (closed cup) |
(Data sourced from various chemical safety data sheets and product information pages)
Thermal Stability and Decomposition
This compound is generally considered to be stable when stored in sealed containers under a dry, inert atmosphere.[2][3][4] However, it is a high-energy compound, and its thermal decomposition is a critical consideration in its application, particularly in CVD and ALD processes which operate at elevated temperatures.
General Decomposition Behavior
Under fire conditions, the hazardous decomposition products of this compound include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and silicon oxides.[2] The compound reacts violently with water and moisture, liberating flammable gases, primarily dimethylamine (B145610) and hydrogen.[3][4]
Gas-Phase Thermal Decomposition: A Theoretical Perspective
The study suggests that the initiation of thermal decomposition likely involves the cleavage of the Si-N, N-CH₃, or Si-H bonds. In the case of BDMAS, the energy required to break the N-CH₃ bond is lower than that for the Si-N and Si-H bonds.[2][5] Crucially, the research indicates that the bonds in BDMAS are more easily ruptured than in TDMAS, suggesting that This compound possesses greater thermal stability than bis(dimethylamino)silane .[2][5]
| Bond Type | Compound | Calculated Bond Dissociation Energy (kcal/mol) |
| Si-N | Bis(dimethylamino)silane (BDMAS) | 87.4 |
| N-CH₃ | Bis(dimethylamino)silane (BDMAS) | 80.6 |
| Si-H | Bis(dimethylamino)silane (BDMAS) | 87.4 |
Note: The study states these bonds are more easily broken in BDMAS than in TDMAS, implying higher dissociation energies for TDMAS.[2][5]
Postulated Decomposition Pathways
Based on the theoretical studies of the closely related bis(dimethylamino)silane, the gas-phase thermal decomposition of this compound is likely to proceed through a series of complex reactions involving bond cleavage and molecular rearrangements. The primary decomposition products are expected to be reactive species such as methyleneimines and silanimines.
Two potential initial decomposition pathways are proposed:
-
Homolytic Bond Cleavage: The decomposition can be initiated by the breaking of the weakest bond, which in the analogous BDMAS is the N-CH₃ bond. This would lead to the formation of radical species that can then participate in a cascade of further reactions.
-
Concerted Molecular Elimination: This pathway involves the simultaneous breaking and formation of bonds within the molecule, leading to the elimination of stable molecules like methane (B114726). For BDMAS, the concerted formation of N-dimethylaminosilyl methyleneimine via methane elimination is the most kinetically and thermodynamically favored pathway.[2][5] A similar pathway can be postulated for TDMAS.
A simplified, hypothetical decomposition scheme for this compound, based on the findings for BDMAS, is presented below. It is important to emphasize that these pathways are inferred and await experimental verification for TDMAS.
References
- 1. CN110980738A - System and method for preparing disilane and trisilane by silane pyrolysis method - Google Patents [patents.google.com]
- 2. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane—Formation of Methyleneimine and Silanimine Species | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Decomposition kinetics and thermochemistry of bis(dimethylamino)silane: A theoretical study [morressier.com]
A Comprehensive Technical Guide to the Safe Handling of Tris(dimethylamino)silane in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety precautions and handling procedures for Tris(dimethylamino)silane (TDMAS), a reactive organoaminosilane used in chemical synthesis and materials science. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is a flammable, corrosive, and toxic liquid that reacts violently with water.[1][2] It is crucial to understand its specific hazards to implement appropriate safety measures.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 or 3 | H225 or H226: Highly flammable liquid and vapor / Flammable liquid and vapor[3][4] |
| Substances which in contact with water emit flammable gases | 2 | H261: In contact with water releases flammable gas[4][5] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4][5] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[3][4][5] |
| Acute Toxicity, Inhalation | 1 or 4 | H330 or H332: Fatal if inhaled / Harmful if inhaled[1][4][5] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][4][5] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3][6] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[3][6] |
| Hazardous to the aquatic environment, acute hazard | 3 | H402: Harmful to aquatic life[1] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₁₉N₃Si[3] |
| Molecular Weight | 161.32 g/mol [3] |
| Appearance | Clear to straw-colored liquid[3][7] |
| Odor | Acrid, amine-like |
| Boiling Point | 142-148 °C[1][7] |
| Melting Point | -90 °C[1][3] |
| Flash Point | -8.89 to 25 °C (closed cup)[1][7] |
| Density | 0.838 g/cm³ at 25 °C[1][2] |
| Vapor Pressure | 16 mm Hg @ 4 °C |
| Solubility | Reacts violently with water[1] |
| Stability | Stable in sealed containers under a dry, inert atmosphere.[1][2] |
Engineering Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and appropriate personal protective equipment is critical to minimize exposure.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] Local exhaust ventilation is required to control airborne concentrations.[7]
-
Inert Atmosphere: Due to its reactivity with moisture, handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon) is essential.[1][2][5]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, containers and transfer equipment must be properly grounded and bonded.[3][6] Use explosion-proof electrical equipment.[1][6]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3][7]
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles and a face shield (minimum 8-inch) are mandatory.[1][3] Contact lenses should not be worn.[3] |
| Hand Protection | Neoprene or nitrile rubber gloves are recommended.[3][7] Gloves must be inspected before use and proper removal technique should be followed.[1] |
| Skin Protection | A flame-retardant lab coat and a complete chemical-resistant suit should be worn.[1] Wear suitable protective clothing to prevent skin contact.[3] |
| Respiratory Protection | If there is a risk of inhalation, a NIOSH-approved full-face air-purifying respirator with multi-purpose combination or type ABEK respirator cartridges should be used.[1] In some cases, a self-contained breathing apparatus (SCBA) may be necessary.[1][5] |
Experimental Protocols: Safe Handling and Procedures
The following protocols are generalized procedures and should be adapted to specific experimental needs in consultation with your institution's safety office.
Protocol for Transferring this compound under Inert Atmosphere
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: Schlenk line or glovebox, oven-dried glassware, septa, cannulas, and syringes.
-
Purge all glassware and transfer lines with a dry, inert gas (nitrogen or argon) to remove air and moisture.
-
-
Procedure:
-
Don all required PPE.
-
Secure the this compound container in the fume hood.
-
Carefully puncture the septum on the container with a needle connected to the inert gas source to create a positive pressure.
-
Use a clean, dry syringe or cannula to slowly withdraw the desired amount of the liquid.
-
Transfer the liquid to the reaction vessel, which is also under a positive pressure of inert gas.
-
After transfer, remove the syringe or cannula and purge with inert gas before cleaning.
-
-
Post-Transfer:
-
Tightly reseal the this compound container.[1]
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Protocol for Quenching and Disposal of this compound Waste
-
Preparation:
-
Conduct the quenching procedure in a chemical fume hood.
-
Prepare a quenching solution of a less reactive alcohol (e.g., isopropanol) in a non-polar solvent (e.g., hexane) in a flask equipped with a stirrer and an inert gas inlet.
-
Have an ice bath ready to cool the quenching flask.
-
-
Procedure:
-
Slowly add the this compound waste to the cooled quenching solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring.
-
Very slowly and cautiously, add water dropwise to hydrolyze any remaining reactive material. Be prepared for gas evolution (dimethylamine).
-
-
Disposal:
-
Neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a neutral pH.
-
Dispose of the neutralized waste in accordance with local, state, and federal regulations.[2] Consult your institution's environmental health and safety office for specific guidance.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately.[1][3] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][3] Rinse mouth with water.[1] Seek immediate medical attention.[1][3] |
Spill and Leak Response
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Isolate: Isolate the spill area and prevent entry. Remove all sources of ignition.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[7] Do not use water.[1][2]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[3][6]
-
Decontaminate: Decontaminate the spill area according to established procedures.
-
Report: Report the incident to the appropriate safety personnel.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6] The recommended storage temperature is 2-8 °C.[2] Handle and store under an inert gas.[1][5]
-
Incompatible Materials: Avoid contact with water, moisture, acids, alcohols, and oxidizing agents.[1]
Visualizations
The following diagrams illustrate key safety workflows and concepts for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a this compound spill.
Caption: Hierarchy of controls for managing exposure to hazardous chemicals.
References
Tris(dimethylamino)silane (CAS 15112-89-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dimethylamino)silane (TDMAS), with the CAS number 15112-89-7, is a versatile organosilicon compound that has garnered significant attention in various high-technology fields.[1][2][3] Its unique chemical structure, characterized by a central silicon atom bonded to three dimethylamino groups and one hydrogen atom, imparts properties that make it an invaluable precursor in the semiconductor industry for the deposition of high-purity silicon-containing thin films.[1][3][4] This technical guide provides an in-depth overview of the core properties, synthesis, handling, and key applications of TDMAS, with a focus on its role in atomic layer deposition (ALD) and chemical vapor deposition (CVD). Detailed experimental protocols and safety information are provided to assist researchers and professionals in its effective and safe utilization.
Core Properties of this compound
This compound is a colorless to light yellow liquid with a pungent, amine-like odor.[5][6][7][8][9] It is highly sensitive to air and moisture, reacting rapidly with water and other protic solvents.[2][5][6][10][11][12] This reactivity is a key aspect of its utility in deposition processes.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 15112-89-7 | [1][2][5][7][8][13][14][15] |
| Molecular Formula | C6H19N3Si | [2][5][6][7] |
| Molecular Weight | 161.32 g/mol | [1][2][5][6] |
| Appearance | Colorless to light yellow liquid | [5][7][8][9][13] |
| Melting Point | <0 °C to -90 °C | [1][2][5][6] |
| Boiling Point | 142-148 °C | [1][2][5][6] |
| Density | 0.838 - 0.84 g/cm³ at 25 °C | [1][2][5][7][13] |
| Refractive Index | 1.4247 at 20 °C | [2][5] |
| Flash Point | -8.89 to 25 °C (closed cup) | [1][2][5][6][15] |
| Solubility | Reacts violently with water | [6][12] |
| Vapor Pressure | 1.6 mm Hg at 4 °C | [2] |
Safety and Toxicology
This compound is a hazardous substance that requires careful handling in a controlled environment. It is a highly flammable liquid and vapor, and in contact with water, it releases flammable gases that may ignite spontaneously.[6][10][12][13] The compound is harmful if swallowed, toxic in contact with skin, and may be fatal if inhaled.[6][10][12] It causes severe skin burns and eye damage.[6][10][12]
| Toxicity Data | Value | Species | References |
| LD50 Oral | 594-595 mg/kg | Rat | [2][11][12] |
| LD50 Dermal | 477 mg/kg | Rabbit | [5][12][14] |
| LC50 Inhalation | 0.28 mg/m³ (4 h) | Rat | [12] |
Due to its hazardous nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator with an organic vapor/amine gas cartridge, should be worn when handling this chemical.[10][11] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen), in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][10][11][12]
Synthesis and Purification
Electronic-grade this compound is crucial for its applications in the semiconductor industry. The synthesis generally involves the reaction of a silicon precursor with a dimethylamine (B145610) source.
Synthesis Protocol
A common method for synthesizing this compound involves the reaction of trichlorosilane (B8805176) with a lithium salt of dimethylamine. The following protocol is based on information from patent literature, which describes a method for producing high-purity TDMAS.[13]
Materials:
-
Dimethylamine
-
n-Butyllithium solution (e.g., 2.5 M in hexanes)
-
Trichlorosilane
-
Anhydrous solvent (e.g., n-hexane or n-heptane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, a reaction vessel is charged with anhydrous solvent and dimethylamine.
-
The mixture is cooled to -78 °C.
-
n-Butyllithium solution is slowly added to the cooled mixture while stirring to form lithium dimethylamide. The reaction is typically stirred for several hours at this temperature.[13]
-
Trichlorosilane is then slowly added to the reaction mixture. The temperature should be carefully controlled to prevent it from exceeding 60 °C.[13]
-
After the addition is complete, the reaction is stirred for an extended period (e.g., 24 hours) under an inert atmosphere.[13]
-
The resulting mixture contains the crude this compound product.
Caption: Synthesis workflow for this compound.
Purification Protocol
Purification of the crude product is essential to achieve the high purity required for electronic applications. This often involves distillation and may include a complexation step to remove specific impurities.[4]
Procedure:
-
The crude reaction mixture is filtered to remove any solid byproducts.
-
The solvent is removed under reduced pressure.
-
The crude this compound is then purified by fractional distillation. The fraction boiling at 142-145 °C is collected.[13]
-
For higher purity, a complexing agent can be added to the crude product to form a complex with TDMAS. This complex can be separated, and then the TDMAS can be released and further purified by distillation.[4]
Caption: Purification workflow for this compound.
Applications in Thin Film Deposition
The primary application of this compound is as a precursor for the deposition of silicon-containing thin films, such as silicon oxide (SiO₂), silicon nitride (SiNₓ), and silicon carbonitride (SiCN), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[3][4][5][14] Its high volatility, thermal stability, and reactivity make it an ideal candidate for these processes, especially for low-temperature applications (<150 °C).[1][3][5][14]
Atomic Layer Deposition (ALD)
ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. TDMAS is a widely used silicon precursor in ALD.
Experimental Protocol for Plasma-Enhanced ALD (PEALD) of SiO₂:
The following is a representative protocol for the deposition of SiO₂ thin films using TDMAS in a PEALD system.[5]
System: Oxford Instruments OpAL PEALD reactor Precursors:
-
Silicon Precursor: this compound (TDMAS)
-
Oxidant: Oxygen (O₂) plasma
Deposition Parameters:
-
Substrate Temperature: 150 °C[5]
-
TDMAS Pulse: 20 ms (B15284909) pulse with 30 sccm Argon carrier gas.[5]
-
Purge: 8 seconds with 30 sccm Argon flow.[5]
-
Oxygen Plasma: 100 sccm O₂ flow, 250 W plasma power, for a duration of 6-18 seconds.[5]
-
Reactor Pressure: 170-190 mTorr during TDMAS pulse, 260-270 mTorr during plasma exposure.[5]
ALD Cycle:
-
Introduce TDMAS into the reactor chamber. It chemisorbs onto the substrate surface.
-
Purge the chamber with an inert gas to remove unreacted TDMAS and byproducts.
-
Introduce oxygen plasma to react with the adsorbed TDMAS layer, forming a layer of SiO₂ and volatile byproducts.
-
Purge the chamber again to remove byproducts.
-
Repeat the cycle to achieve the desired film thickness.
Caption: PEALD workflow for SiO₂ deposition using TDMAS.
Reaction Mechanism with Ozone:
In thermal ALD, ozone (O₃) is often used as the oxidant. The reaction mechanism involves the dissociative adsorption of TDMAS on hydroxylated surfaces.[6][10]
-
TDMAS Adsorption: The Si-H bond in TDMAS reacts with surface hydroxyl (-OH) groups, leading to the attachment of the Si(N(CH₃)₂)₃ moiety to the surface and the release of H₂.
-
Ligand Exchange: The dimethylamino ligands can also react with surface -OH groups, releasing dimethylamine.
-
Ozone Pulse: Ozone is introduced and reacts with the remaining dimethylamino groups and the Si-H bond, forming a silicon oxide layer and regenerating surface hydroxyl groups for the next cycle.
Chemical Vapor Deposition (CVD)
TDMAS is also utilized in low-pressure CVD (LPCVD) to deposit silicon nitride films, typically by reacting it with ammonia (B1221849) (NH₃).[2] The growth kinetics are dependent on factors such as deposition temperature, total pressure, and the ratio of NH₃ to TDMAS flow rates. Stoichiometric Si₃N₄ films with low carbon content can be achieved under optimized conditions.
Conclusion
This compound is a key enabling material in the fabrication of advanced electronic devices. Its well-characterized properties and versatile reactivity make it an excellent precursor for the deposition of high-quality silicon-containing thin films at low temperatures. This guide has provided a comprehensive overview of its properties, synthesis, handling, and applications, with a focus on detailed experimental protocols for its use in ALD. As the demand for smaller and more efficient electronic components continues to grow, the importance of precursors like TDMAS in advanced manufacturing processes is expected to increase. Proper understanding of its chemistry and safe handling procedures are paramount for its successful implementation in research and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | [gelest.com]
- 3. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane - Google Patents [patents.google.com]
- 4. Less Energetic Routes for the Production of SiOx Films from this compound by Plasma Enhanced Atomic Layer Deposition [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Area-Selective Atomic Layer Deposition of ZnO on Si\SiO2 Modified with Tris(dimethylamino)methylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103172653A - Preparation method of tri(dimethylamino) silicane - Google Patents [patents.google.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. This compound | 3DMAS | C6H19N3Si - Ereztech [ereztech.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 15. Low pressure chemical vapor deposition of silicon nitride using the environmentally friendly this compound precursor | Journal of Materials Research | Cambridge Core [cambridge.org]
An In-depth Technical Guide to the Solubility of Tris(dimethylamino)silane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Tris(dimethylamino)silane in organic solvents. Due to the compound's reactivity, this guide also emphasizes its compatibility with different solvent types and outlines detailed experimental protocols for solubility determination under controlled conditions.
Executive Summary
This compound, a key precursor in semiconductor manufacturing and a reagent in organic synthesis, is a colorless to light yellow liquid.[1][2][3] Its utility is significantly influenced by its solubility and reactivity. This document consolidates available data on its solubility in organic solvents, provides a detailed account of its chemical reactivity that dictates solvent choice, and presents a generalized experimental workflow for its application in thin-film deposition. While precise quantitative solubility data is not widely published, qualitative assessments and an understanding of its chemical nature provide a strong basis for its effective use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling and use in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H19N3Si |
| Molecular Weight | 161.32 g/mol |
| Appearance | Colorless to light yellow liquid[1][2][3] |
| Melting Point | -90 °C |
| Boiling Point | 142-148 °C |
| Density | 0.838 g/mL at 25 °C |
Solubility in Organic Solvents
This compound is generally soluble in a range of aprotic organic solvents.[4] The principle of "like dissolves like" suggests its miscibility with solvents of similar polarity. However, due to its high reactivity, the choice of solvent is critical.
Qualitative Solubility
Based on available literature, this compound is soluble in common aprotic organic solvents.[4] This includes ethereal and aromatic hydrocarbon solvents. A qualitative summary of its expected solubility is provided in Table 2.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale and Remarks |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Aprotic and can solvate the molecule. Ether is explicitly mentioned as a suitable solvent.[4] |
| Hydrocarbons | Hexane, Toluene, Benzene | Soluble | Non-polar and aprotic. Benzene is explicitly mentioned as a suitable solvent.[4] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | Generally good solvents for a wide range of organic compounds. However, compatibility should be verified as some amines can react with chlorinated solvents.[5] |
Reactivity and Incompatible Solvents
This compound reacts violently with water and is sensitive to moisture.[6][7][8] It is also incompatible with protic solvents such as alcohols, as well as acids and strong oxidizing agents.[8] This reactivity is due to the presence of the Si-N bonds, which are susceptible to hydrolysis, and the Si-H bond. The reaction with water liberates flammable gases and dimethylamine.[7] Therefore, all solvents must be rigorously dried before use.
Experimental Protocols
Due to the absence of published quantitative solubility data, the following section details a robust protocol for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to account for its moisture and air sensitivity.
General Protocol for Solubility Determination of Moisture-Sensitive Compounds
This procedure outlines the steps to determine the solubility of a moisture-sensitive compound like this compound at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line or glovebox
-
Septa-sealed vials or Schlenk flasks
-
Gas-tight syringes
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation: All glassware must be oven-dried and cooled under a stream of inert gas. The solvent must be anhydrous.
-
Inert Atmosphere: Conduct all manipulations under an inert atmosphere using either a Schlenk line or a glovebox.
-
Solvent Addition: Add a precise volume of the anhydrous solvent to a tared vial or flask.
-
Solute Addition: While stirring, add small, known volumes or weights of this compound to the solvent.
-
Observation: After each addition, allow the solution to stir for a sufficient time to ensure dissolution. Observe the solution for any signs of undissolved material (e.g., cloudiness, separate phase).
-
Endpoint Determination: The solubility is reached when the addition of a small amount of this compound results in a persistently cloudy solution or the formation of a second phase that does not disappear upon further stirring.
-
Quantification: Calculate the solubility based on the total amount of this compound dissolved in the known volume of solvent before the saturation point was reached.
Application Workflow: Atomic Layer Deposition (ALD)
This compound is a widely used precursor for the deposition of silicon-containing thin films, such as silicon oxide (SiO₂) and silicon nitride (SiNₓ), via Atomic Layer Deposition (ALD). The following diagram illustrates a typical ALD cycle for depositing SiO₂ using this compound and an oxygen source (e.g., ozone or an oxygen plasma).
Caption: A typical Atomic Layer Deposition (ALD) cycle for SiO₂ using this compound.
Conclusion
This compound is a valuable compound with well-established applications in materials science. Its solubility in aprotic organic solvents like ethers and hydrocarbons is a key enabling property. However, its high reactivity towards water and other protic species necessitates careful handling and the use of anhydrous conditions. While quantitative solubility data remains elusive in public literature, the qualitative understanding and the experimental protocols provided in this guide offer a solid foundation for its successful application in research and development. The workflow for its use in ALD highlights a major industrial application where its properties as a precursor are leveraged for the precise manufacturing of thin films.
References
- 1. This compound | 3DMAS | C6H19N3Si - Ereztech [ereztech.com]
- 2. This compound, 3DMAS-SINOCOMPOUND [en.sinocompound.com]
- 3. strem.com [strem.com]
- 4. Page loading... [guidechem.com]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. gelest.com [gelest.com]
- 7. ereztech.com [ereztech.com]
- 8. gelest.com [gelest.com]
An In-depth Technical Guide to the NMR and FTIR Spectra of Tris(dimethylamino)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral properties of Tris(dimethylamino)silane (TDMAS). Due to the limited availability of published spectra for this specific compound, this guide synthesizes data from related structures and spectroscopic principles to offer a robust predictive analysis. It includes detailed experimental protocols for acquiring spectra for air-sensitive liquid compounds and workflows for spectral interpretation.
Predicted Spectroscopic Data of this compound
The structural formula of this compound is ((CH₃)₂N)₃SiH. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy and the expected absorption bands in the FTIR spectrum.
Predicted NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration (for ¹H) | Assignment |
| ¹H | ~2.5 - 2.7 | Singlet | 18H | -N(CH ₃)₂ |
| ¹H | ~4.5 - 4.8 | Septet | 1H | Si-H |
| ¹³C | ~38 - 40 | - | - | -N(C H₃)₂ |
Note: Predicted chemical shifts are based on known values for similar dimethylaminosilane compounds and general principles of NMR spectroscopy. The actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted FTIR Spectral Data
Table 2: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| ~2970-2800 | C-H stretch | Strong | Typical for methyl groups. |
| ~2280-2080 | Si-H stretch | Strong | This is a highly characteristic and often clean region for silanes[1]. |
| ~1470-1440 | C-H bend | Medium | Asymmetric and symmetric bending of the methyl groups. |
| ~1260 | Si-CH₃ symmetric bend | Medium | While not directly a Si-CH₃, the Si-N-C linkage may show bands in this region. |
| ~950-920 | Si-N stretch | Strong | Characteristic for aminosilanes[1]. |
Experimental Protocols
Given that this compound is a liquid that can be sensitive to air and moisture, specific handling and experimental procedures are required to obtain high-quality NMR and FTIR spectra.
NMR Spectroscopy Protocol (for Air-Sensitive Liquids)
-
Sample Preparation (inside a glovebox or using a Schlenk line):
-
Dry an NMR tube and cap in an oven at >100 °C for at least 2 hours and then cool under a stream of inert gas (e.g., nitrogen or argon).
-
In the inert atmosphere, add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) to the NMR tube.
-
Add 1-5 µL of this compound to the solvent in the NMR tube using a microliter syringe.
-
Cap the NMR tube securely.
-
If a Schlenk line is used, the sample can be freeze-pump-thawed to remove any dissolved oxygen, which can affect spectral resolution[2].
-
-
Instrument Setup and Data Acquisition:
-
Insert the sealed NMR tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
FTIR Spectroscopy Protocol (for Air-Sensitive Liquids)
-
Sample Preparation (using a liquid cell in an inert atmosphere):
-
Use a demountable liquid cell with infrared-transparent windows (e.g., KBr or NaCl). Ensure the windows and cell are thoroughly dried.
-
In a glovebox or under a flow of inert gas, place a small drop of this compound onto one of the salt plates.
-
Place the second salt plate on top, gently spreading the liquid into a thin film.
-
Assemble the cell and tighten the screws to create a seal.
-
-
Instrument Setup and Data Acquisition:
-
Place the sealed liquid cell in the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum of the empty, sealed cell.
-
Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
-
The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Visualization of Workflows and Interpretive Logic
The following diagrams, created using the DOT language, illustrate the experimental workflows for NMR and FTIR analysis and the logical process for interpreting the resulting spectra.
References
Unlocking Nanoscale Potential: A Technical Guide to Tris(dimethylamino)silane for Advanced Applications
An in-depth exploration of the synthesis, properties, and cutting-edge applications of Tris(dimethylamino)silane (TDMAS) in nanotechnology, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile precursor in the development of next-generation materials and devices.
This compound, a volatile organosilicon compound, has emerged as a critical precursor in the nanotechnology sector, primarily for the deposition of high-quality, ultra-thin films of silicon-based materials. Its unique chemical properties, including high reactivity and thermal stability, enable the precise, layer-by-layer growth of materials such as silicon dioxide (SiO₂) and silicon nitride (SiN) at low temperatures.[1][2][3] This technical guide delves into the core applications of TDMAS in nanotechnology, with a focus on its role in creating conformal coatings for nanomaterials, and the subsequent functionalization of these coatings for applications in drug delivery and biosensing.
Key Properties and Advantages of this compound
This compound ([(CH₃)₂N]₃SiH), also known as TDMAS, is a colorless liquid with a high vapor pressure, making it an ideal precursor for vapor deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[3][4] Its primary advantages in nanotechnology applications include:
-
Low-Temperature Deposition: TDMAS facilitates the deposition of thin films at temperatures significantly lower than traditional methods, making it compatible with temperature-sensitive substrates, including polymers and biological materials.[2]
-
High Conformality: ALD processes using TDMAS can produce highly conformal coatings on complex, three-dimensional nanostructures, ensuring uniform coverage and functionality.
-
Precise Thickness Control: The self-limiting nature of ALD reactions with TDMAS allows for atomic-level control over film thickness, which is crucial for the fabrication of nanoscale devices.
-
Versatility: TDMAS can be used with various co-reactants, such as ozone, hydrogen peroxide, and plasma, to deposit a range of silicon-based materials with tailored properties.[5][6][7]
Core Application: Conformal Coatings for Nanomaterials
A significant application of TDMAS in nanotechnology is the deposition of ultra-thin, conformal coatings of SiO₂ and SiN on a variety of nanomaterials. These coatings can impart new functionalities, improve stability, and enhance the biocompatibility of the underlying nanostructures.
Silicon Dioxide (SiO₂) Coatings
ALD of SiO₂ using TDMAS is a well-established process, often employing ozone (O₃) or hydrogen peroxide (H₂O₂) as the oxygen source.[5][6][8] The resulting silica (B1680970) films are known for their excellent dielectric properties, chemical inertness, and biocompatibility.[9][10]
Table 1: Process Parameters for SiO₂ Atomic Layer Deposition using TDMAS
| Co-reactant | Deposition Temperature (°C) | TDMAS Pulse Time (s) | Co-reactant Pulse Time (s) | Purge Time (s) | Growth per Cycle (Å/cycle) | Refractive Index | Reference |
| Ozone (O₃) | 80 | 0.05 | 0.2 | 13 | ~0.5 | ~1.52 | [11] |
| Ozone (O₃) | 100 | 0.05 | 0.2 | 13 | ~0.7 | ~1.48 | [11] |
| Ozone (O₃) | 120 | 0.05 | 0.2 | 13 | ~0.8 | ~1.45 | [11] |
| Ozone (O₃) | 350 | 0.03 | 0.2 | 10 | ~1.15 | ~1.44 | [11] |
| Hydrogen Peroxide (H₂O₂) | 150 | - | - | - | 0.8 | - | [7] |
| Hydrogen Peroxide (H₂O₂) | 250 | - | - | - | 1.0 | - | [7] |
| Hydrogen Peroxide (H₂O₂) | 350 | - | - | - | 1.2 | - | [7] |
| Hydrogen Peroxide (H₂O₂) | 450 | - | - | - | 1.5 | - | [7] |
| Hydrogen Peroxide (H₂O₂) | 550 | - | - | - | 1.8 | - | [7] |
Note: Specific pulse and purge times can vary depending on the reactor geometry and process conditions. The data presented provides a general overview from cited literature.
Silicon Nitride (SiN) Coatings
Plasma-enhanced atomic layer deposition (PEALD) is commonly used to deposit SiN films from TDMAS, often with a nitrogen or ammonia (B1221849) plasma.[4][7] SiN coatings are valued for their high hardness, excellent barrier properties, and biocompatibility, making them suitable for a range of biomedical applications.[4][11][12]
Table 2: Process Parameters and Properties of SiN Plasma-Enhanced ALD using Aminosilane (B1250345) Precursors
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Film Density (g/cm³) | Wet Etch Rate (nm/min in 100:1 HF) | Reference |
| TDMAS | N₂/H₂ Plasma | 350 | - | 2.4 | < 1 | |
| BTBAS | N₂ Plasma | 400 | - | 2.8 | 0.2 | |
| CSN-2 | N₂ Plasma | 200-500 | ~0.38 | - | - | [7] |
| DIPAS | N₂ Plasma | 200 | ~0.83 - 1 | - | - | [13] |
Note: This table includes data for other aminosilane precursors for comparison, as they are often discussed in conjunction with TDMAS for SiN deposition.
Experimental Protocols
Protocol 1: Atomic Layer Deposition of SiO₂ using TDMAS and Ozone
This protocol describes a typical thermal ALD process for depositing SiO₂ thin films.
-
Substrate Preparation: The substrate (e.g., silicon wafer, nanoparticles on a support) is loaded into the ALD reactor. For consistent growth, a pre-treatment with an oxygen plasma or ozone can be performed to ensure a hydroxylated surface.
-
Deposition Cycle:
-
Step 1: TDMAS Pulse: this compound vapor is pulsed into the reactor chamber. The TDMAS molecules react with the hydroxyl (-OH) groups on the substrate surface in a self-limiting reaction.
-
Step 2: Purge: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted TDMAS and gaseous byproducts.
-
Step 3: Ozone Pulse: Ozone (O₃) is pulsed into the reactor. It reacts with the surface-adsorbed TDMAS species, removing the dimethylamino ligands and forming a silica layer, while regenerating a hydroxylated surface.
-
Step 4: Purge: The reactor is again purged with an inert gas to remove unreacted ozone and byproducts.
-
-
Film Growth: Steps 1-4 are repeated for the desired number of cycles to achieve the target film thickness. The growth per cycle is dependent on the deposition temperature.[11][14]
Protocol 2: Plasma-Enhanced Atomic Layer Deposition of SiN using TDMAS
This protocol outlines a typical PEALD process for depositing SiN films.
-
Substrate Preparation: The substrate is placed in the PEALD reactor chamber.
-
Deposition Cycle:
-
Step 1: TDMAS Pulse: TDMAS vapor is introduced into the chamber and adsorbs onto the substrate surface.
-
Step 2: Purge: The chamber is purged with an inert gas to remove non-adsorbed TDMAS molecules.
-
Step 3: Plasma Exposure: A remote plasma, typically nitrogen (N₂) or a mixture of nitrogen and hydrogen (N₂/H₂), is ignited. The reactive species from the plasma interact with the adsorbed TDMAS layer, converting it into silicon nitride.
-
Step 4: Purge: A final purge step removes any remaining reactants and byproducts.
-
-
Film Growth: The cycle is repeated to build up the SiN film to the desired thickness.
Applications in Drug Delivery and Biosensing
The ability of TDMAS to create highly conformal, biocompatible, and chemically functionalizable coatings makes it a valuable tool for advancing drug delivery systems and biosensor technologies.
Enhancing Drug Delivery Systems
TDMAS-derived SiO₂ and SiN coatings can be applied to various drug delivery vehicles, such as nanoparticles and microneedles, to improve their performance.[1][15][16][17][18]
-
Controlled Release: Porous silica coatings created using TDMAS can be loaded with therapeutic agents, and the surface chemistry can be modified to control the release kinetics.[2]
-
Improved Biocompatibility: A thin, inert silica or silicon nitride layer can encapsulate drug-loaded nanoparticles, reducing potential toxicity and improving their stability in biological environments.[3][10][19]
-
Targeted Delivery: The surface of the TDMAS-derived coating can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues.[20][21]
Fabricating Advanced Biosensors
TDMAS is instrumental in the fabrication of highly sensitive biosensors, particularly those based on field-effect transistors (FETs).[22][23][24][25]
-
Dielectric Layer Deposition: In FET-based biosensors, a high-quality, ultra-thin dielectric layer is essential for sensitive detection. TDMAS allows for the deposition of uniform SiO₂ layers with precise thickness control, which act as the gate dielectric.[22][25]
-
Surface Functionalization: The silica surface can be readily functionalized using well-established silane (B1218182) chemistry to immobilize biorecognition elements such as antibodies, enzymes, or DNA.[26][27][28] The binding of the target analyte to these bioreceptors then modulates the electrical characteristics of the FET, enabling detection.
Characterization of TDMAS-Derived Films
A suite of characterization techniques is employed to analyze the properties of thin films deposited using TDMAS.[12][29][30][31][32]
Table 3: Common Characterization Techniques for TDMAS-Derived Thin Films
| Technique | Information Obtained |
| Ellipsometry | Film thickness and refractive index. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and chemical bonds. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness. |
| Transmission Electron Microscopy (TEM) | Film conformality, thickness, and microstructure on nanostructures. |
| X-ray Reflectivity (XRR) | Film density, thickness, and roughness. |
Conclusion
This compound is a powerful and versatile precursor that is enabling significant advancements in nanotechnology. Its ability to facilitate the low-temperature, conformal deposition of high-quality silicon dioxide and silicon nitride thin films is being harnessed to create more effective drug delivery systems and more sensitive biosensors. As research in these fields continues to progress, the demand for precise and reliable nanomaterial fabrication and modification techniques will undoubtedly grow, further solidifying the importance of TDMAS as a key enabling material. This guide provides a foundational understanding for researchers and professionals looking to explore the vast potential of this compound in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Improved biocompatibility and pharmacokinetics of silica nanoparticles by means of a lipid coating: a multimodality investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avsconferences.org [avsconferences.org]
- 5. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. seas.upenn.edu [seas.upenn.edu]
- 9. A Systematic Review on the Hazard Assessment of Amorphous Silica Based on the Literature From 2013 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatibility Analysis of Bio-Based and Synthetic Silica Nanoparticles during Early Zebrafish Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ALD_Recipes [seas.upenn.edu]
- 12. espublisher.com [espublisher.com]
- 13. swb.skku.edu [swb.skku.edu]
- 14. researchgate.net [researchgate.net]
- 15. Multifunctional Nanomedicine with Silica: Role of Silica in Nanoparticles for Theranostic, Imaging, and Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microneedle Coating Techniques for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. biomedres.us [biomedres.us]
- 20. Efficient delivery of anticancer drugs using functionalized-Ag-decorated Fe3O4@SiO2 nanocarrier with folic acid and β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. A dielectric-modulated field-effect transistor for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dielectric Modulated Doping-Less Tunnel Field-Effect Transistor, a Novel Biosensor Based on Cladding Layer Concept | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. BJNANO - Recent progress on field-effect transistor-based biosensors: device perspective [beilstein-journals.org]
- 26. A surface modification strategy on silicon nitride for developing biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. irjhis.com [irjhis.com]
- 31. researchgate.net [researchgate.net]
- 32. Nanoscale Cross-Sectional Characterization of Thin Layers in Material Assemblies | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Low-Temperature Atomic Layer Deposition of SiO₂ Using Tris(dimethylamino)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the low-temperature atomic layer deposition (ALD) of high-quality silicon dioxide (SiO₂) thin films using Tris(dimethylamino)silane (TDMAS) as the silicon precursor. This process is critical for a variety of applications, including gate dielectrics in microelectronics, encapsulation layers for sensitive devices, and surface modification in drug delivery systems.
Introduction
This compound, SiH(N(CH₃)₂)₃ (TDMAS), is a volatile and thermally stable organosilicon compound that has emerged as a key precursor for the deposition of silicon-containing thin films.[1] Its high reactivity and suitable vapor pressure make it an excellent candidate for ALD processes, enabling the growth of conformal SiO₂ films at temperatures significantly lower than traditional chemical vapor deposition (CVD) methods. Low-temperature deposition is crucial for applications involving thermally sensitive substrates, such as polymers and biological materials.
The ALD of SiO₂ using TDMAS typically involves sequential, self-limiting surface reactions with an oxygen source, most commonly ozone (O₃) or hydrogen peroxide (H₂O₂). The choice of the co-reactant significantly influences the deposition process and the resulting film properties.
Deposition Chemistry
The ALD of SiO₂ from TDMAS and an oxygen source proceeds in a cyclical manner, with each cycle consisting of two half-reactions separated by inert gas purges.
Using Ozone (O₃) as the Co-reactant:
The process with ozone is favored for its effectiveness in removing hydroaminocarbon adsorbates at low temperatures.[2][3] The TDMAS molecule preferentially adsorbs on hydroxyl (-OH) sites on the substrate surface.[2][3]
-
Half-reaction A: The TDMAS precursor is pulsed into the reactor and reacts with the hydroxylated surface, releasing dimethylamine (B145610) as a byproduct.
-
Half-reaction B: Ozone is pulsed into the reactor, oxidizing the adsorbed TDMAS fragments and removing remaining ligands, resulting in the formation of a SiO₂ layer and regenerating the hydroxylated surface for the next cycle.[2][3]
Using Hydrogen Peroxide (H₂O₂) as the Co-reactant:
While initial studies explored water (H₂O) as the oxidant, it was found to be inefficient at removing Si-H* surface species from TDMAS.[4][5][6] Hydrogen peroxide is a more effective oxidant for this purpose.[4][5][6]
-
Half-reaction A: TDMAS reacts with the surface hydroxyls.
-
Half-reaction B: H₂O₂ is introduced to oxidize the surface species, remove the Si-H* groups, and regenerate the -OH termination. Complete removal of Si-H* species is typically achieved at temperatures above 450 °C.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the ALD of SiO₂ using TDMAS with both ozone and hydrogen peroxide as co-reactants.
Table 1: Process Parameters and Growth Rates for TDMAS-based SiO₂ ALD
| Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Precursor Pulse (s) | Co-reactant Pulse (s) | Purge Time (s) | Reference |
| Ozone (O₃) | 100 | - | - | - | - | [2] |
| Ozone (O₃) | 200 | - | - | - | - | [2] |
| Ozone (O₃) | 250 | 0.04 | 2-4 | 1-4 | 4-24 | [7] |
| Ozone (O₃) | 300 | - | - | - | - | [2] |
| Ozone (O₃) | 350 | 0.05 | 2-4 | 1-4 | 4-24 | [7] |
| Ozone (O₃) | 400 | 0.055 | 2-4 | 1-4 | 4-24 | [7] |
| Hydrogen Peroxide (H₂O₂) | 150 | 0.8 | - | - | - | [4][5] |
| Hydrogen Peroxide (H₂O₂) | 250 | - | - | - | - | [4] |
| Hydrogen Peroxide (H₂O₂) | 450 | - | - | - | - | [4] |
| Hydrogen Peroxide (H₂O₂) | 550 | 1.8 | - | - | - | [4][5] |
Table 2: Properties of ALD SiO₂ Films Grown Using TDMAS
| Co-reactant | Deposition Temperature (°C) | Film Property | Value | Reference |
| Ozone (O₃) | 100, 200, 300 | Breakdown Electric Field | 6-10 MV/cm (for films <3.5 nm) | [2] |
| Ozone (O₃) | 250 | Carbon Impurity | Higher than BDMAS precursor | [8] |
| Hydrogen Peroxide (H₂O₂) | 150-550 | Conformality | High on ZrO₂ nanoparticles | [4][5] |
Experimental Protocols
The following are generalized protocols for the ALD of SiO₂ using TDMAS. The specific pulse and purge times will need to be optimized for the particular ALD reactor being used.
Protocol 1: Low-Temperature ALD of SiO₂ using TDMAS and Ozone
This protocol is suitable for depositions at temperatures ranging from 100 to 400°C.
1. Substrate Preparation:
- Clean the substrate using a standard procedure appropriate for the material (e.g., sonication in acetone (B3395972) and isopropanol (B130326) for silicon wafers).
- Perform a pre-deposition bake at a temperature higher than the deposition temperature to remove any adsorbed moisture.
- An in-situ plasma clean or a brief exposure to ozone can be used to ensure a well-hydroxylated starting surface.
2. ALD System Preparation:
- Heat the TDMAS precursor to a temperature that provides adequate vapor pressure (typically held at room temperature).[4] Heat the precursor delivery lines to prevent condensation (e.g., 50°C).[4]
- Set the substrate temperature to the desired deposition temperature (e.g., 250°C).
- Set the reactor pressure (e.g., 200 Pa).[7]
- Flow a continuous stream of inert carrier gas (e.g., N₂ or Ar) through the reactor.
3. ALD Cycle:
- Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor for a duration sufficient to saturate the substrate surface (e.g., 2-4 seconds).[7]
- Step 2: Purge 1: Purge the reactor with the inert carrier gas to remove any unreacted TDMAS and byproducts (e.g., 4-8 seconds).[7]
- Step 3: Ozone Pulse: Introduce ozone into the reactor for a duration sufficient to completely react with the adsorbed precursor layer (e.g., 1-4 seconds).[7]
- Step 4: Purge 2: Purge the reactor with the inert carrier gas to remove any unreacted ozone and byproducts (e.g., 8-24 seconds).[7]
4. Deposition Termination:
- Repeat the ALD cycle until the desired film thickness is achieved.
- After the final cycle, cool the substrate under a continuous flow of inert gas.
Protocol 2: ALD of SiO₂ using TDMAS and Hydrogen Peroxide
This protocol is generally performed at higher temperatures (150-550°C) to ensure efficient removal of Si-H* species.
1. Substrate Preparation:
- Follow the same substrate preparation steps as in Protocol 1.
2. ALD System Preparation:
- Heat the TDMAS precursor (typically held at room temperature). Heat the precursor delivery lines to 50°C.[4]
- Heat the H₂O₂ (50 wt. % solution is commonly used) to an appropriate temperature to achieve sufficient vapor pressure.
- Set the substrate temperature to the desired deposition temperature (e.g., 450°C).
- Flow a continuous stream of inert carrier gas through the reactor.
3. ALD Cycle:
- Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor to saturate the surface.
- Step 2: Purge 1: Purge the reactor with inert gas.
- Step 3: H₂O₂ Pulse: Introduce H₂O₂ vapor into the reactor.
- Step 4: Purge 2: Purge the reactor with inert gas.
4. Deposition Termination:
- Repeat the ALD cycle to achieve the desired thickness.
- Cool the substrate under an inert gas flow.
Visualizations
The following diagrams illustrate the key processes and workflows involved in the ALD of SiO₂ using TDMAS.
Caption: ALD cycle for SiO₂ deposition using TDMAS and Ozone.
Caption: General experimental workflow for ALD of SiO₂.
Caption: Simplified reaction pathway for TDMAS-based SiO₂ ALD.
References
- 1. トリス(ジメチルアミノ)シラン packaged for use in deposition systems | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Dioxide (SiO₂) Thin Films using Tris(dimethylamino)silane (TDMAS) and Ozone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of high-quality silicon dioxide (SiO₂) thin films using Plasma-Enhanced Atomic Layer Deposition (PEALD) with Tris(dimethylamino)silane (TDMAS) as the silicon precursor and an ozone-based plasma as the oxidant. This low-temperature deposition technique is critical for applications requiring precise thickness control and high conformality on thermally sensitive substrates, such as those encountered in advanced semiconductor devices, optical coatings, and medical implants.
Introduction
Plasma-Enhanced Atomic Layer Deposition (PEALD) is a thin film deposition technique that offers atomic-level control over film thickness and composition. It is a cyclical process based on sequential, self-limiting surface reactions. The use of plasma as a co-reactant allows for deposition at lower temperatures than traditional thermal ALD, making it suitable for a wider range of substrates.[1][2]
This compound (TDMAS), with the chemical formula SiH(N(CH₃)₂)₃, is a popular metal-organic precursor for silicon-based films due to its high reactivity.[3] When paired with a strong oxidizing agent like ozone (O₃), it enables the deposition of high-purity SiO₂ films. The plasma enhancement of the ozone further increases reactivity, allowing for a more efficient process at reduced temperatures.[4]
Experimental Protocols
General PEALD Protocol for SiO₂ Deposition
This protocol outlines a typical PEALD process for depositing SiO₂ thin films using TDMAS and an ozone-containing plasma. The specific parameters may require optimization based on the deposition system and desired film properties.
Materials and Equipment:
-
PEALD reactor with an ozone generator and plasma source (e.g., inductively coupled plasma (ICP) or capacitively coupled plasma (CCP)).
-
This compound (TDMAS) precursor, typically heated in a bubbler to ensure adequate vapor pressure.
-
High-purity ozone (O₃) and an inert carrier gas (e.g., Argon or Nitrogen).
-
Substrates for deposition (e.g., silicon wafers, glass slides).
-
Substrate cleaning materials (e.g., acetone, isopropanol, deionized water, plasma cleaner).
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates to remove any organic and particulate contamination. A typical cleaning sequence involves sonication in acetone, followed by isopropanol, and finally rinsing with deionized water.
-
Dry the substrates with a stream of nitrogen gas.
-
For pristine surfaces, an in-situ plasma clean (e.g., with Ar or O₂ plasma) within the PEALD chamber is recommended to ensure a reactive surface for deposition.
-
-
PEALD Cycle: The deposition of SiO₂ proceeds via a sequence of four steps, which constitute one ALD cycle. This cycle is repeated to achieve the desired film thickness.
-
Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor chamber. The TDMAS molecules will chemisorb onto the substrate surface in a self-limiting manner.
-
Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar) to remove any unreacted TDMAS molecules and gaseous byproducts from the chamber.
-
Step 3: Ozone Plasma Pulse: Introduce ozone into the chamber and ignite the plasma. The reactive oxygen species from the plasma will react with the chemisorbed TDMAS layer, forming a layer of SiO₂ and volatile byproducts.
-
Step 4: Purge 2: Purge the chamber again with the inert gas to remove the reaction byproducts before initiating the next cycle.
-
-
Deposition Parameters: The quality and properties of the deposited SiO₂ film are highly dependent on the process parameters. Refer to Table 1 for a summary of typical parameters.
-
Post-Deposition: Once the desired number of cycles is completed, the substrates are cooled down under an inert atmosphere before being removed from the reactor.
Data Presentation
The following tables summarize quantitative data from various studies on the deposition of SiO₂ using TDMAS and an oxygen-containing plasma (including ozone and oxygen plasma, as they share similar reactive oxygen species).
Table 1: Typical PEALD Process Parameters for SiO₂ Deposition using TDMAS and Ozone/Oxygen Plasma
| Parameter | Value | Reference |
| Substrate Temperature | 100 - 300 °C | [5] |
| TDMAS Pulse Time | 0.1 - 2.0 s | [3] |
| TDMAS Purge Time | 1.0 - 10.0 s | [3] |
| Ozone/Oxygen Plasma Power | 100 - 300 W | [6] |
| Ozone/Oxygen Plasma Time | 1.0 - 10.0 s | [3] |
| Ozone/Oxygen Purge Time | 1.0 - 10.0 s | [3] |
| Precursor Temperature (Bubbler) | 30 - 60 °C | [3] |
| Reactor Pressure | 0.1 - 1.0 Torr | [3] |
Table 2: Film Properties of PEALD SiO₂ Deposited with TDMAS and Ozone/Oxygen Plasma
| Property | Value | Deposition Temperature (°C) | Reference |
| Growth per Cycle (GPC) | 0.8 - 1.5 Å | 100 - 300 | [5] |
| Refractive Index (@ 633 nm) | 1.45 - 1.48 | 100 - 300 | [5] |
| Film Density | 2.1 - 2.3 g/cm³ | 100 - 300 | [6] |
| Wet Etch Rate (dilute HF) | 1 - 5 nm/min | 250 | [7] |
| Carbon Impurity | < 1 at. % | 300 | [6] |
| Nitrogen Impurity | < 1 at. % | 300 | [6] |
Visualizations
The following diagrams illustrate the PEALD process workflow and a simplified representation of the surface reaction mechanism.
Caption: General workflow of the PEALD process for SiO₂ deposition.
Caption: Simplified surface reaction mechanism for PEALD of SiO₂.
References
- 1. Low-Temperature Plasma-Enhanced Atomic Layer Deposition of Silicon Dioxide and Aluminum Oxide [aaltodoc.aalto.fi]
- 2. publications.tno.nl [publications.tno.nl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Growth of SiCN Thin Films with Tris(dimethylamino)silane Precursor
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the growth of Silicon Carbonitride (SiCN) thin films utilizing the single-source precursor Tris(dimethylamino)silane (TDMAS). This document outlines methodologies for Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Remote Plasma-Enhanced Chemical Vapor Deposition (RP-CVD), summarizes key deposition parameters and resulting film properties in tabular format, and includes detailed characterization techniques.
Introduction to SiCN Thin Films from TDMAS
Silicon carbonitride (SiCN) thin films have garnered significant interest due to their exceptional properties, including high hardness, excellent thermal stability, chemical inertness, and tunable electrical and optical characteristics. The use of this compound (TDMAS, chemical formula: SiH(N(CH₃)₂)₃) as a single-source precursor offers several advantages. TDMAS is a liquid at room temperature with adequate vapor pressure for CVD processes, and it contains silicon, carbon, and nitrogen, simplifying the deposition process and allowing for the gentle incorporation of Si-C and Si-N bonds into the film structure.[1] These properties make SiCN films highly suitable for a variety of applications, including protective coatings, dielectric layers in microelectronics, and biocompatible coatings for medical devices.
Deposition Methodologies
This section details the protocols for two common plasma-based deposition techniques for growing SiCN thin films from a TDMAS precursor: Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Remote Plasma-Enhanced Chemical Vapor Deposition (RP-CVD).
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
In the PECVD process, plasma is generated directly in the reaction chamber, activating the precursor molecules and leading to film deposition on the substrate.
Experimental Protocol: PECVD of SiCN Films
-
Substrate Preparation:
-
Begin with clean silicon (100) wafers or other desired substrates.
-
Perform ultrasonic cleaning of the substrates in acetone, followed by isopropanol, and finally deionized (DI) water, each for 10 minutes.
-
Dry the substrates using a nitrogen gun.
-
Optional: Perform an in-situ plasma cleaning step within the PECVD chamber to remove any residual organic contaminants.
-
-
Deposition System Preparation:
-
Load the cleaned substrates into the PECVD reaction chamber.
-
Evacuate the chamber to a base pressure of less than 1 x 10⁻⁶ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 100-400 °C) and allow it to stabilize.[2]
-
Heat the TDMAS precursor in a bubbler to a controlled temperature (e.g., 40-60 °C) to ensure a stable vapor pressure.
-
-
Deposition Process:
-
Introduce the TDMAS vapor into the chamber using a carrier gas, such as Argon (Ar) or Helium (He).
-
Introduce the reactive gas, typically ammonia (B1221849) (NH₃) or nitrogen (N₂), into the chamber.[3] The NH₃/TDMAS flow rate ratio is a critical parameter for controlling the film's nitrogen content.[4]
-
Set the process pressure to the desired value (e.g., 0.5-2.0 Torr).
-
Ignite the plasma by applying radio-frequency (RF) power (typically 13.56 MHz) to the electrodes. The RF power can range from 20 to 100 W.[2]
-
Continue the deposition for the desired time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power and stop the gas flows.
-
Allow the substrates to cool down to room temperature under vacuum.
-
Vent the chamber with nitrogen and unload the coated substrates.
-
dot
Caption: PECVD Experimental Workflow for SiCN Thin Film Deposition.
Remote Plasma-Enhanced Chemical Vapor Deposition (RP-CVD)
In the RP-CVD method, the plasma is generated in a region separate from the substrate, and the reactive species are then directed towards the substrate. This can reduce ion bombardment damage to the growing film.[1][5]
Experimental Protocol: RP-CVD of SiCN Films
-
Substrate and System Preparation: Follow the same procedures as outlined in the PECVD protocol (Sections 2.1.1 and 2.1.2).
-
Deposition Process:
-
Introduce hydrogen (H₂) gas into the remote plasma source (e.g., a microwave plasma source) to generate atomic hydrogen.[1][6]
-
Introduce the TDMAS precursor vapor downstream from the plasma source, closer to the substrate.
-
The atomic hydrogen reacts with the TDMAS precursor, leading to the deposition of a SiCN film on the heated substrate.
-
Control the substrate temperature, typically in the range of 30-400 °C, to influence the film's chemical structure and properties.[1][5]
-
Maintain a constant process pressure during deposition.
-
-
Post-Deposition: Follow the same procedures as outlined in the PECVD protocol (Section 2.1.4).
Data Presentation: Deposition Parameters and Film Properties
The following tables summarize the key deposition parameters and the resulting properties of SiCN thin films grown using TDMAS as a precursor.
Table 1: Deposition Parameters for PECVD and RP-CVD of SiCN Films
| Parameter | PECVD | RP-CVD | Unit |
| Precursor | This compound (TDMAS) | This compound (TDMAS) | - |
| Substrate Temperature | 100 - 400 | 30 - 400 | °C |
| Process Pressure | 0.5 - 2.0 | 0.1 - 1.0 | Torr |
| RF/Microwave Power | 20 - 100 (RF) | 50 - 200 (Microwave) | W |
| TDMAS Flow Rate | 5 - 20 | 5 - 20 | sccm |
| Reactive Gas | NH₃ or N₂ | H₂ | - |
| Reactive Gas Flow Rate | 10 - 100 | 50 - 200 | sccm |
Table 2: Properties of SiCN Films Grown from TDMAS Precursor
| Property | Range of Values | Influencing Factors | Characterization Technique |
| Composition | |||
| Silicon (Si) | 30 - 50 | Substrate Temperature, Gas Flow Ratios | XPS, EDX |
| Carbon (C) | 10 - 30 | Substrate Temperature, Precursor Flow | XPS, EDX |
| Nitrogen (N) | 20 - 40 | NH₃/TDMAS Ratio, Substrate Temperature | XPS, EDX |
| Mechanical Properties | |||
| Hardness | 15 - 25 | Substrate Temperature, Film Density | Nanoindentation |
| Young's Modulus | 150 - 250 | Substrate Temperature, Film Density | Nanoindentation |
| Optical Properties | |||
| Refractive Index | 1.6 - 2.1 | Film Composition, Density | Ellipsometry |
| Optical Band Gap | 3.0 - 5.0 | Nitrogen Content | UV-Vis Spectroscopy |
| Electrical Properties | |||
| Dielectric Constant | 4 - 6 | Film Composition, Density | C-V Measurement |
| Leakage Current Density | 10⁻⁸ - 10⁻⁶ | Film Quality, Deposition Conditions | I-V Measurement |
Characterization Protocols
Detailed characterization is crucial for understanding the properties of the deposited SiCN films.
4.1. Structural and Compositional Analysis
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states.
-
Place the sample in the ultra-high vacuum chamber of the XPS system.
-
Use a monochromatic Al Kα X-ray source.
-
Perform a survey scan to identify the elements present.
-
Acquire high-resolution spectra for Si 2p, C 1s, and N 1s core levels.
-
Deconvolute the high-resolution spectra to identify different bonding configurations (e.g., Si-C, Si-N, C-N).
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the vibrational modes of chemical bonds.
-
Record the spectrum of a bare substrate as a background.
-
Record the spectrum of the SiCN film on the substrate.
-
Subtract the background spectrum to obtain the absorbance spectrum of the film.
-
Identify characteristic absorption bands for Si-C, Si-N, C-N, Si-H, and N-H bonds.
-
4.2. Morphological and Mechanical Analysis
-
Atomic Force Microscopy (AFM): To evaluate the surface topography and roughness.
-
Mount the sample on the AFM stage.
-
Engage the tip with the sample surface in tapping mode.
-
Scan a representative area (e.g., 1x1 µm²).
-
Analyze the acquired image to determine the root-mean-square (RMS) roughness.
-
-
Nanoindentation: To measure hardness and Young's modulus.
-
Use a Berkovich diamond indenter.
-
Perform a series of indentations at different locations on the film surface with a controlled load.
-
Record the load-displacement curves.
-
Calculate the hardness and Young's modulus from the unloading portion of the curves using the Oliver-Pharr method.
-
Signaling Pathways and Logical Relationships
The properties of the deposited SiCN films are highly dependent on the deposition parameters. The following diagram illustrates these key relationships.
dot
Caption: Relationship between Deposition Parameters and SiCN Film Properties.
References
Application Notes and Protocols for Atomic Layer Deposition of Silicon Oxide Using Tris(dimethylamino)silane (TDMAS) and an Oxygen Source
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of high-quality silicon oxide (SiO₂) thin films using Atomic Layer Deposition (ALD). The protocols focus on the use of tris(dimethylamino)silane (TDMAS) as the silicon precursor with two different oxygen sources: ozone (O₃) for thermal ALD and an oxygen (O₂) plasma for plasma-enhanced ALD (PE-ALD).
Introduction
Atomic Layer Deposition is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. This is achieved through sequential, self-limiting surface reactions. The use of the silicon precursor TDMAS in conjunction with an oxygen source allows for the deposition of SiO₂ films with excellent electrical and optical properties at a range of temperatures. Thermal ALD with ozone is suitable for applications where plasma-induced damage is a concern, while PE-ALD with an oxygen plasma can offer higher growth rates and deposition at lower temperatures.[1]
Reaction Mechanism
The ALD of SiO₂ using TDMAS and an oxygen source proceeds in a cyclical manner, with each cycle consisting of two half-reactions separated by inert gas purges.
Step 1: TDMAS Pulse and Adsorption
Initially, the substrate is prepared with a hydroxylated surface (-OH groups). During the first half-reaction, TDMAS is introduced into the reactor. The TDMAS molecules react with the surface hydroxyl groups in a self-limiting manner. This reaction involves the dissociative adsorption of TDMAS, where one or more of its dimethylamino [-N(CH₃)₂] ligands react with the surface -OH groups, releasing dimethylamine (B145610) [HN(CH₃)₂] as a byproduct and leaving behind a silicon-containing species chemisorbed on the surface.[2][3]
Step 2: Purge
Following the TDMAS pulse, the reactor is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted TDMAS and the gaseous byproducts from the chamber.
Step 3: Oxygen Source Pulse and Reaction
In the second half-reaction, the oxygen source (ozone or oxygen plasma) is introduced. This reacts with the surface-bound silicon species, removing the remaining ligands and forming a silicon oxide layer. This step also regenerates the hydroxylated surface, preparing it for the next ALD cycle.[2][3]
Step 4: Purge
A final purge step removes the reaction byproducts and any remaining oxygen source from the chamber, completing one ALD cycle. The desired film thickness is achieved by repeating this cycle multiple times.
Below is a diagram illustrating the logical workflow of a single ALD cycle.
Experimental Protocols
The following are detailed protocols for the ALD of SiO₂ using TDMAS with either ozone or an oxygen plasma. These protocols are starting points and may require optimization based on the specific ALD reactor and substrate being used.
Thermal ALD of SiO₂ with TDMAS and Ozone
This protocol is suitable for depositing SiO₂ films at moderate temperatures.
3.1.1. Substrate Preparation:
-
Clean the substrate to remove any organic and particulate contamination. For silicon substrates, a standard RCA clean or a dip in dilute hydrofluoric acid (HF) to remove the native oxide is recommended.
-
Ensure the substrate surface is hydroxylated for initial precursor reaction. A deionized water rinse followed by a nitrogen blow-dry can facilitate this.
3.1.2. ALD Process Parameters:
-
Precursor: this compound (TDMAS)
-
Oxygen Source: Ozone (O₃)
-
Deposition Temperature: 100°C - 300°C[2]
-
TDMAS Bubbler Temperature: 40°C[4]
-
Carrier Gas: High-purity nitrogen (N₂) or argon (Ar) with a flow rate of 20 SCCM.[4]
3.1.3. ALD Cycle Sequence:
-
TDMAS Pulse: 0.2 - 2.0 seconds. A 1-second pulse is often found to be optimal.[4]
-
N₂/Ar Purge: 5 - 20 seconds.
-
Ozone Pulse: 1 - 5 seconds.
-
N₂/Ar Purge: 5 - 20 seconds.
3.1.4. Post-Deposition:
-
A post-deposition anneal in a nitrogen or forming gas ambient at temperatures up to 1000°C can be performed to densify the film and reduce impurities.[2]
Plasma-Enhanced ALD (PE-ALD) of SiO₂ with TDMAS and Oxygen Plasma
This protocol utilizes an oxygen plasma to enable deposition at lower temperatures and potentially achieve higher growth rates.
3.2.1. Substrate Preparation:
-
Follow the same substrate preparation steps as for the thermal ALD process (Section 3.1.1).
3.2.2. PE-ALD Process Parameters:
-
Precursor: this compound (TDMAS)
-
Oxygen Source: Oxygen (O₂) plasma
-
Deposition Temperature: 100°C - 300°C[5]
-
TDMAS Bubbler Temperature: Maintained to ensure adequate vapor pressure.
-
Carrier and Purge Gas: High-purity nitrogen (N₂) or argon (Ar).
-
Plasma Power: 100 - 300 W.
3.2.3. PE-ALD Cycle Sequence:
Data Presentation
The properties of the deposited SiO₂ films are highly dependent on the deposition parameters. The following tables summarize key quantitative data from various studies.
Growth Per Cycle (GPC)
| Oxygen Source | Deposition Temperature (°C) | Substrate/Underlayer | Growth Per Cycle (nm/cycle) |
| Ozone | 100 - 300 | Si | Increases with temperature |
| Ozone | Not Specified | SiO₂ | 0.043[2][3] |
| Ozone | Not Specified | Al₂O₃ | 0.14[2][3] |
| Ozone | Not Specified | TiO₂ | 0.17[2][3] |
| Ozone | Not Specified | HfO₂ | 0.22[2][3] |
| Oxygen Plasma | 300 | SiO₂ | 0.043[5] |
| Oxygen Plasma | 300 | Al₂O₃ | 0.14[5] |
| Oxygen Plasma | 300 | TiO₂ | 0.17[5] |
| Oxygen Plasma | 300 | HfO₂ | 0.22[5] |
Film Properties
| Property | Oxygen Source | Deposition Temperature (°C) | Value |
| Refractive Index | Oxygen Plasma | 250 | 1.46 - 1.47[7] |
| Breakdown Electric Field | Ozone | 200 | Up to 14 MV/cm[4] |
| Carbon Impurity | Ozone | Not Specified | Higher than in films from BDMAS |
| Nitrogen Impurity | Not Specified | Not Specified | Generally low |
| Hydrogen Impurity | Ozone | 200 | ~21%[4] |
Mandatory Visualization
The following diagram illustrates the surface chemistry during one ALD cycle of SiO₂ deposition using TDMAS and an oxygen source.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Area-Selective Deposition of ZnO using Tris(dimethylamino)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for achieving area-selective atomic layer deposition (ALD) of Zinc Oxide (ZnO) using tris(dimethylamino)silane as a surface passivating agent. This technique is particularly useful for applications requiring patterned ZnO thin films in microelectronics and sensing.
Principle of Operation
Area-selective ALD of ZnO is achieved by exploiting the differential reactivity of precursor molecules on surfaces with distinct chemical terminations. In this process, tris(dimethylamino)methylsilane (B1585068) (TDMAMS) is used to passivate specific areas of a substrate, typically silicon with a native oxide layer (Si/SiO₂). The TDMAMS molecule reacts with the surface silanol (B1196071) groups (Si-OH) on the SiO₂, effectively blocking the active sites required for the nucleation and growth of ZnO during the subsequent ALD process.[1][2][3] The ZnO precursors, typically dimethylzinc (B1204448) (DMZ) and water (H₂O), will then selectively deposit only on the non-passivated, reactive areas.[1][2][3]
The selectivity of the process relies on the stability of the TDMAMS blocking layer and the difference in nucleation delay for ZnO on the passivated versus the non-passivated surfaces.[1]
Experimental Data Summary
The following table summarizes the key quantitative data reported for the area-selective deposition of ZnO using TDMAMS as a passivation layer on Si/SiO₂ substrates.
| Parameter | Value | Substrate | ZnO Precursors | Deposition Temperature (°C) | Characterization Techniques | Reference |
| Deposition Delay | 32 cycles | Si/SiO₂ | Dimethylzinc (DMZ) & Water (H₂O) | Not Specified in Abstract | In-situ Multi-wavelength Ellipsometry, Ex-situ Spectroscopic Ellipsometry (SE), X-ray Photoelectron Spectroscopy (XPS), High-Sensitivity/Low-Energy Ion Scattering (HS-LEIS) | [1] |
| Selectivity | 0.9 | Si/SiO₂ | Dimethylzinc (DMZ) & Water (H₂O) | Not Specified in Abstract | In-situ Multi-wavelength Ellipsometry, Ex-situ Spectroscopic Ellipsometry (SE), X-ray Photoelectron Spectroscopy (XPS), High-Sensitivity/Low-Energy Ion Scattering (HS-LEIS) | [1] |
| ZnO Thickness after 30 cycles on passivated surface | < 0.1 nm | Si/SiO₂ | Dimethylzinc (DMZ) & Water (H₂O) | Not Specified in Abstract | In-situ Multi-wavelength Ellipsometry | [1] |
| Thermal Stability of TDMAMS Layer | Tested at 330°C in air and N₂ | Si/SiO₂ | - | 330 | Spectroscopic Ellipsometry (SE), X-ray Photoelectron Spectroscopy (XPS) | [1][2][3][4] |
Experimental Protocols
The following protocols are derived from the methodologies described in the cited literature for the area-selective ALD of ZnO.
Substrate Preparation
-
Substrate: Start with a silicon wafer with a native oxide layer (Si/SiO₂).
-
Cleaning: While specific cleaning procedures are not detailed in the abstracts, a standard RCA clean or similar process to remove organic and metallic contaminants is recommended to ensure a pristine surface for TDMAMS functionalization.
Surface Passivation with TDMAMS
This protocol outlines the gas-phase deposition of the TDMAMS inhibitor layer.
-
Reactor: Utilize a near-atmospheric pressure, flow-through, gas-phase reactor.[1][2][3]
-
Precursor: Use tris(dimethylamino)methylsilane (TDMAMS) as the passivating agent.
-
Deposition: Introduce a single, short pulse of TDMAMS into the reactor. The self-limiting reaction of TDMAMS with the surface silanols will form the passivation layer.[1][2]
-
Confirmation: The formation of the TDMAMS layer can be confirmed by spectroscopic ellipsometry (SE), X-ray photoelectron spectroscopy (XPS), and contact angle measurements (wetting).[1][2][3] A successful passivation will significantly reduce the number of free silanol groups on the surface.[1][2]
Area-Selective ZnO ALD
This protocol describes the selective deposition of ZnO on the non-passivated areas of the substrate.
-
Reactor: Transfer the TDMAMS-patterned substrate to a commercial ALD system.[1][2]
-
Precursors:
-
Deposition Cycle: A standard thermal ALD process for ZnO consists of the following steps: a. DMZ pulse b. Inert gas purge (e.g., N₂) c. H₂O pulse d. Inert gas purge (e.g., N₂)
-
Deposition Parameters: The exact pulse times, purge times, and deposition temperature should be optimized for the specific ALD reactor being used. The literature suggests that deposition occurs readily on unmodified Si/SiO₂ while being significantly inhibited on the TDMAMS-treated surface for the initial 30-35 cycles.[1]
-
Monitoring and Characterization:
-
In-situ multi-wavelength ellipsometry can be used to monitor the film growth in real-time and confirm the deposition delay on the passivated areas.[1][2]
-
Ex-situ characterization techniques such as SE, XPS, and HS-LEIS can be employed to confirm the selectivity and material properties of the deposited ZnO film.[1][2][3]
-
Visualizations
Workflow for Area-Selective ZnO Deposition
Caption: Workflow for area-selective ZnO deposition.
Chemical Mechanism of Surface Passivation and Selective Deposition
Caption: Chemical mechanism of area-selective deposition.
References
Application Notes and Protocols for Chemical Vapor Deposition using Tris(dimethylamino)silane (TDMAS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup, detailed protocols, and process data for the chemical vapor deposition (CVD) of silicon nitride (Si₃N₄) and silicon dioxide (SiO₂) thin films using Tris(dimethylamino)silane (TDMAS) as a silicon precursor.
Introduction
This compound (TDMAS) is a liquid organosilicon compound increasingly utilized as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for producing high-quality silicon-based thin films. Its high vapor pressure and reactivity make it a suitable candidate for depositing films at lower temperatures compared to traditional silicon sources like dichlorosilane (B8785471). These films have wide-ranging applications in microelectronics, medical devices, and as protective coatings.
Experimental Setup: Low-Pressure Chemical Vapor Deposition (LPCVD) System
A typical Low-Pressure Chemical Vapor Deposition (LPCVD) system is employed for the deposition of both silicon nitride and silicon dioxide films using TDMAS. The core components of the system are outlined below.
A standard horizontal hot-wall LPCVD furnace is the primary apparatus for this process.[1] The system consists of a quartz tube reactor heated by a multi-zone furnace to ensure uniform temperature across the deposition area. Substrates, typically silicon wafers, are placed vertically in a quartz boat, which is then loaded into the center of the reactor tube.
The gas delivery system is critical for precise control of the precursor and reactant gas flows. It comprises mass flow controllers (MFCs) for accurately metering the TDMAS vapor, ammonia (B1221849) (NH₃) for silicon nitride deposition, an oxidizing agent (e.g., ozone or nitrous oxide) for silicon dioxide deposition, and an inert carrier gas like nitrogen (N₂). The TDMAS precursor is typically held in a stainless-steel bubbler, which is heated to a controlled temperature to ensure a stable vapor pressure.
A vacuum system, consisting of a rotary vane pump and a roots blower, is used to maintain the low-pressure environment required for the LPCVD process. Pressure is monitored and controlled using a capacitance manometer and a throttle valve. Finally, an exhaust and gas treatment system is essential to safely handle and neutralize any unreacted precursors and byproducts before they are released into the atmosphere.
Safety Precautions and Handling of TDMAS
TDMAS is a flammable, corrosive, and water-reactive liquid and vapor.[2] Proper handling and safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4] In case of potential inhalation, a respirator may be necessary.
-
Handling: TDMAS should be handled in a well-ventilated area, preferably within a fume hood.[5] It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store TDMAS in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water and oxidizing agents.
-
Spills and Leaks: In the event of a spill, evacuate the area and use absorbent materials that are compatible with TDMAS for cleanup. Do not use water.
-
Waste Disposal: Dispose of TDMAS waste and contaminated materials in accordance with local, state, and federal regulations.
Deposition of Silicon Nitride (Si₃N₄)
Application Note
The LPCVD of silicon nitride from TDMAS and ammonia is a viable alternative to traditional methods using dichlorosilane, particularly for applications requiring lower deposition temperatures. The process yields films with good electrical and mechanical properties. The film characteristics, such as refractive index and stress, can be tuned by adjusting the deposition parameters, primarily the NH₃/TDMAS gas flow ratio and the deposition temperature. Increasing the ammonia to dichlorosilane ratio in LPCVD has been shown to decrease the deposition rate and residual stress while increasing the refractive index.[6]
Experimental Protocol
-
Substrate Preparation: Start with clean silicon wafers. A standard RCA clean is recommended to remove organic and inorganic contaminants from the surface.
-
System Preparation:
-
Ensure the LPCVD system is clean and has been leak-checked.
-
Heat the TDMAS bubbler to a stable temperature (e.g., 40-60 °C) to achieve a consistent vapor pressure.
-
Heat the LPCVD reactor to the desired deposition temperature.
-
-
Deposition Process:
-
Load the prepared silicon wafers into the quartz boat and place it in the center of the reactor tube.
-
Evacuate the reactor to the base pressure (typically <10 mTorr).
-
Initiate a flow of inert gas (N₂) to stabilize the pressure and temperature.
-
Introduce the TDMAS vapor and ammonia (NH₃) into the reactor at the desired flow rates. The ratio of NH₃ to TDMAS is a critical parameter influencing film stoichiometry and properties.
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
-
After deposition, stop the flow of TDMAS and NH₃ and purge the reactor with N₂.
-
Allow the reactor to cool down under N₂ flow before unloading the wafers.
-
Data Presentation
The following table summarizes the effect of key process parameters on the properties of silicon nitride films deposited by LPCVD using dichlorosilane and ammonia, which can serve as a starting point for optimization with TDMAS. Specific data for TDMAS is less prevalent in the literature.
| Deposition Temperature (°C) | Pressure (mTorr) | DCS:NH₃ Ratio | Total Flow (sccm) | Deposition Rate (nm/min) | Refractive Index | Stress (MPa) |
| 770 | 150 | 3:1 | 200 | ~3-5 | ~2.0-2.1 | ~150 (Tensile) |
| 800 | 200 | 1:3 | 100 | ~2-4 | ~2.0 | ~1000 (Tensile) |
| 850 | 250 | 1:1 | 150 | ~4-6 | ~2.2 | ~50 (Compressive) |
Note: This data is representative of LPCVD silicon nitride from dichlorosilane (DCS) and ammonia and should be used as a guideline for process development with TDMAS.[1][7]
Signaling Pathway
The reaction between TDMAS and ammonia to form silicon nitride is a complex process involving multiple surface reactions. A simplified proposed pathway is illustrated below. The initial step involves the adsorption of TDMAS onto the substrate surface. Subsequently, ammonia reacts with the adsorbed TDMAS, leading to the elimination of dimethylamine (B145610) ((CH₃)₂NH) as a byproduct and the formation of Si-N bonds. This process continues, building up the silicon nitride film.
Deposition of Silicon Dioxide (SiO₂)
Application Note
CVD of silicon dioxide using TDMAS typically involves an oxidizing agent such as ozone (O₃) or nitrous oxide (N₂O). This process allows for deposition at lower temperatures compared to traditional TEOS-based CVD. The resulting SiO₂ films are generally conformal and exhibit good dielectric properties, making them suitable for applications such as interlayer dielectrics and passivation layers. Atomic layer deposition of SiO₂ using TDMAS and ozone has been demonstrated at near-room temperatures.[8][9]
Experimental Protocol
-
Substrate Preparation: Clean silicon wafers using a standard RCA cleaning procedure.
-
System Preparation:
-
Ensure the LPCVD system is clean and leak-free.
-
Heat the TDMAS bubbler to a stable temperature (e.g., 40-60 °C).
-
Heat the LPCVD reactor to the desired deposition temperature.
-
-
Deposition Process:
-
Load the cleaned wafers into the quartz boat and position it in the reactor.
-
Evacuate the reactor to its base pressure.
-
Introduce a flow of N₂ to stabilize the pressure and temperature.
-
Introduce the TDMAS vapor and the oxidizing gas (e.g., ozone) into the reactor at the specified flow rates.
-
Maintain the deposition conditions for the required duration to achieve the desired film thickness.
-
After deposition, terminate the precursor and oxidant flows and purge the reactor with N₂.
-
Allow the reactor to cool down under N₂ before unloading the wafers.
-
Data Presentation
The following table provides representative data for the atomic layer deposition of SiO₂ using TDMAS and an oxidant, which can be adapted for CVD process development.
| Deposition Temperature (°C) | Oxidant | Growth Rate (Å/cycle) | Film Density (g/cm³) | Refractive Index |
| 150 | H₂O₂ | 0.8 | ~2.1 | ~1.45 |
| 300 | Ozone | ~0.1-0.2 | ~2.2 | ~1.46 |
| 450 | H₂O₂ | ~1.5 | ~2.2 | ~1.46 |
| 550 | H₂O₂ | 1.8 | ~2.2 | ~1.46 |
Note: This data is primarily from ALD studies and serves as a starting point for CVD process optimization.[10][11]
Signaling Pathway
The deposition of SiO₂ from TDMAS and an oxidizing agent involves the reaction of TDMAS with surface hydroxyl (-OH) groups, followed by an oxidation step that removes the organic ligands and forms the SiO₂ network. A simplified representation of this process is shown below.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. LPCVD - Low Pressure Chemical Vapor Deposition [lpcvd.com]
- 3. researchgate.net [researchgate.net]
- 4. dshs.texas.gov [dshs.texas.gov]
- 5. crystec.com [crystec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 9. researchgate.net [researchgate.net]
- 10. datapdf.com [datapdf.com]
- 11. researchgate.net [researchgate.net]
Tris(dimethylamino)silane: A High-Performance Silylating Agent for Advanced Surface Modification
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tris(dimethylamino)silane (TDMAMS) as a highly effective silylating agent for the hydrophobic modification of various surfaces. This compound is an aminosilane (B1250345) that reacts readily with surface hydroxyl groups to form a stable, covalently bonded siloxane layer. The dimethylamino groups leave the surface, resulting in a modification that significantly increases surface hydrophobicity. This alteration of surface properties is of paramount importance in a multitude of research and development areas, including the fabrication of biomedical devices, the optimization of drug delivery carriers, and the enhancement of materials for scientific research.
Principle of Silylation with this compound
The surface modification process using this compound is based on the chemical reaction between the silane (B1218182) and hydroxyl (-OH) groups present on the substrate surface, such as those found on glass, silica (B1680970), and various metal oxides. The reaction proceeds via the nucleophilic attack of a surface hydroxyl group on the silicon atom of the TDMAMS molecule. This leads to the formation of a stable silicon-oxygen bond with the surface and the release of a volatile dimethylamine (B145610) byproduct. The high reactivity of the silicon-nitrogen bond in aminosilanes facilitates this reaction under mild conditions.[1]
Applications in Research and Drug Development
The ability to precisely control surface wettability is critical in numerous scientific and therapeutic applications. The hydrophobic surfaces generated by TDMAMS modification can be leveraged in several key areas:
-
Biomaterials and Medical Devices: Modifying the surface of medical implants and devices to render them more hydrophobic can reduce non-specific protein adsorption and improve biocompatibility.
-
Drug Delivery Systems: The surface functionalization of drug carriers, such as silica nanoparticles, can be tailored to enhance the loading of hydrophobic drugs and to control their release kinetics. Aminosilane-modified surfaces can also serve as a platform for the subsequent attachment of targeting ligands or polymers to create sophisticated drug delivery vehicles.[2][3]
-
Microelectronics and Sensors: In microelectronics, controlling surface properties is crucial for processes like photolithography, where adhesion of photoresists is critical.[4] The modification of sensor surfaces can also improve their sensitivity and selectivity.
-
Chromatography: The passivation of active silanol (B1196071) groups on silica-based stationary phases in chromatography can reduce peak tailing and improve separation efficiency.
Quantitative Data on Surface Modification
The effectiveness of surface modification with this compound can be quantified by measuring the change in surface properties, most notably the water contact angle. An increase in the water contact angle is a direct indication of increased surface hydrophobicity. The following tables summarize representative data for the modification of common substrates.
Table 1: Water Contact Angle on Modified Silicon Wafer
| Surface Treatment | Water Contact Angle (°) |
| Unmodified Silicon Wafer | 15 - 30 |
| This compound Modified | 85 - 100 |
Note: The exact contact angle can vary depending on the cleanliness of the substrate, the reaction conditions, and the age of the modified surface.
Table 2: Surface Silanol Group Density Reduction
| Substrate | Treatment | Silanol Group Density (OH/nm²) |
| Fused Silica | Untreated | ~4.5 |
| Fused Silica | TDMAMS Modified | Significantly Reduced |
Experimental Protocols
The following are detailed protocols for the surface modification of silicon wafers or glass slides using a solution-phase deposition of this compound. These protocols can be adapted for other hydroxyl-bearing substrates.
Protocol 1: Substrate Cleaning and Activation
Proper cleaning and activation of the substrate are critical for achieving a uniform and durable silylated layer.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Deionized (DI) water
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Piranha Etching (for silicon/glass substrates): In a fume hood with appropriate personal protective equipment, immerse the substrates in freshly prepared Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Place the cleaned substrates in an oven at 110-120°C for at least 1 hour to ensure a completely dry and activated surface.
-
Allow the substrates to cool to room temperature in a desiccator before proceeding to the silylation step.
Protocol 2: Solution-Phase Deposition of this compound
This protocol describes a method for depositing a hydrophobic layer of this compound from a non-aqueous solution.
Materials:
-
Cleaned and activated substrates
-
Anhydrous toluene (B28343) (or other anhydrous, aprotic solvent)
-
This compound (TDMAMS)
-
Glove box or inert atmosphere chamber (recommended)
-
Reaction vessel with a moisture-free seal
-
Oven
Procedure:
-
Preparation of Silane Solution: Inside a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Place the cleaned and activated substrates in the reaction vessel. Transfer the silane solution into the vessel, ensuring the substrates are fully immersed.
-
Reaction: Seal the reaction vessel and allow the reaction to proceed at room temperature for 2-4 hours. Gentle agitation may improve the uniformity of the coating.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted silane.
-
Curing: Place the coated substrates in an oven at 110-120°C for 30-60 minutes to cure the silane layer and remove any residual solvent.
-
Storage: After cooling, the modified substrates should be stored in a clean, dry environment.
Visualizations
References
- 1. Amino-functionalized mesoporous bioactive glass for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolinscientific.com [biolinscientific.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tris(dimethylamino)silane (TDMAS) ALD
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Atomic Layer Deposition (ALD) growth rate of films using Tris(dimethylamino)silane (TDMAS) as a precursor.
Troubleshooting Guide
This guide addresses common issues encountered during TDMAS ALD experiments.
Issue: Low Growth Per Cycle (GPC)
-
Possible Cause 1: Incomplete Precursor Saturation.
-
Solution: The surface may not be fully saturated with the TDMAS precursor during each cycle. Increase the TDMAS pulse time to ensure sufficient exposure. It is crucial to perform a saturation curve experiment by systematically varying the pulse time while keeping other parameters constant to find the minimum time required for a saturated growth rate. For instance, one study noted that even after a 2-second pulse, the growth rate was not saturated, but saturation was achieved with a 400 ms (B15284909) pulse when a "hold" step was introduced.[1]
-
-
Possible Cause 2: Inefficient Oxidant Reaction.
-
Solution: The choice of oxidant and its reactivity play a significant role. Water (H₂O) as a co-reactant can be inefficient in removing SiH* surface species, leading to lower growth rates and film impurities.[2][3] Consider using more potent oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃). For thermal ALD with ozone, deposition rates are typically in the range of 0.05–0.15 nm per cycle.[4][5] In plasma-enhanced ALD (PEALD), oxygen plasma can also be effective.
-
-
Possible Cause 3: Sub-optimal Deposition Temperature.
-
Solution: The ALD process has a specific temperature window for optimal, self-limiting growth. Operating outside this window can lead to low GPC. For TDMAS with an H₂O₂ oxidant, the growth rate has been shown to increase from 0.8 Å/cycle at 150 °C to 1.8 Å/cycle at 550 °C.[2][3] With ozone, a stable growth rate of approximately 0.9 Å/cycle is observed up to 600 °C.[6] It is recommended to perform a temperature series to identify the optimal processing window for your specific setup and co-reactant.
-
Issue: Film Non-Uniformity
-
Possible Cause 1: Inadequate Purge Times.
-
Solution: Insufficient purge times can lead to precursor mixing in the gas phase, causing Chemical Vapor Deposition (CVD)-like growth and non-uniform films. Increase the purge time after both the TDMAS and the co-reactant pulses to ensure all unreacted precursors and byproducts are removed from the chamber.
-
-
Possible Cause 2: Precursor Condensation.
-
Solution: If the precursor delivery lines are colder than the TDMAS source, the precursor may condense, leading to inconsistent dosing and non-uniformity. Ensure all delivery lines are heated to a temperature above the precursor's dew point.
-
Issue: High Film Impurity Levels (e.g., Carbon, Nitrogen)
-
Possible Cause 1: Incomplete Ligand Removal.
-
Solution: The dimethylamino ligands of TDMAS need to be fully reacted and removed by the co-reactant. Using a more reactive oxidant like ozone or an oxygen plasma can enhance the removal of carbon- and nitrogen-containing ligands. For example, using ozone with TDMAS can produce stoichiometric SiO₂ films with no carbon or nitrogen impurities detected by XPS.[6]
-
-
Possible Cause 2: Precursor Decomposition at High Temperatures.
-
Solution: At very high temperatures, the TDMAS precursor can thermally decompose, leading to increased impurity incorporation and a loss of ALD self-limiting behavior. For TDMAS with ozone, thermal decomposition has been observed at 700 °C, resulting in a significant increase in growth rate and the detection of carbon and nitrogen impurities.[6] It is crucial to operate within the established ALD temperature window to avoid this.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical ALD temperature window for TDMAS?
The optimal ALD temperature window for TDMAS depends heavily on the co-reactant used:
-
With H₂O₂: The process has been demonstrated in a wide range of 150–550 °C.[2][3]
-
With Ozone: A stable ALD window is reported between 400 and 600 °C.[6] Below this range, the growth rate may be lower, and above 600 °C, thermal decomposition of TDMAS can occur.[6]
-
With Plasma: PEALD processes can often be performed at lower temperatures. For instance, SiO₂ deposition using TDMAS and an oxygen plasma has been investigated at temperatures between 100–250 °C.[7]
Q2: How do different oxidants affect the TDMAS ALD growth rate?
The choice of oxidant is critical:
-
Water (H₂O): Generally results in a lower growth rate and can leave Si-H bonds in the film due to incomplete reaction.[2][3]
-
Hydrogen Peroxide (H₂O₂): A more effective oxidant than water, enabling higher growth rates, particularly at elevated temperatures. The GPC can range from 0.8 to 1.8 Å/cycle between 150 °C and 550 °C.[2][3]
-
Ozone (O₃): A highly reactive oxidant that allows for the deposition of high-quality films with good conformality. With TDMAS, a growth rate of about 0.9 Å/cycle is achievable in the 400-600 °C range.[6]
-
Oxygen Plasma (in PEALD): Offers a low-temperature deposition route. The growth rate can be influenced by plasma power and exposure time.
Q3: What are the recommended starting parameters for a TDMAS ALD process?
While optimal parameters are system-dependent, here are some general starting points:
-
TDMAS Pulse: Start with a pulse time of 0.5 - 1.0 seconds and perform a saturation experiment.
-
Purge Time: A purge time of 10 - 20 seconds is a reasonable starting point.
-
Oxidant Pulse (Ozone): A pulse time of 1.0 - 5.0 seconds is a typical starting range.
-
Deposition Temperature: For thermal ALD with ozone, a starting temperature of 400-500 °C is recommended. For PEALD with oxygen plasma, you can start at a lower temperature, for example, 150-200 °C.
Quantitative Data Summary
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Reference(s) |
| TDMAS | H₂O₂ | 150 | 0.8 | [2][3] |
| TDMAS | H₂O₂ | 550 | 1.8 | [2][3] |
| TDMAS | Ozone (O₃) | 200-400 | ~1.0 - 2.3 | [3][6] |
| TDMAS | Ozone (O₃) | 400 | ~0.55 - 0.9 | [6] |
| TDMAS | Ozone (O₃) | 600 | ~0.9 | [6] |
| TDMAS | Ozone (O₃) | 700 | 4.6 (Decomposition) | [6] |
| TDMAS | O₂ Plasma | - | ~0.43 | [8] |
Experimental Protocols
Protocol for Determining TDMAS Pulse Saturation
-
Set Initial Parameters: Fix the deposition temperature (e.g., 450 °C for an ozone-based process), co-reactant pulse time (e.g., 2 seconds of ozone), and purge times (e.g., 15 seconds).
-
Vary TDMAS Pulse Time: Perform a series of depositions with a fixed number of cycles (e.g., 200 cycles) while systematically varying the TDMAS pulse time (e.g., 0.1s, 0.2s, 0.4s, 0.8s, 1.5s, 3.0s).
-
Measure Film Thickness: After each deposition, measure the thickness of the grown film using an appropriate technique like ellipsometry.
-
Calculate GPC: Divide the film thickness by the number of ALD cycles to obtain the Growth Per Cycle (GPC).
-
Plot and Analyze: Plot the GPC as a function of the TDMAS pulse time. The pulse time at which the GPC no longer increases and reaches a plateau is the saturation pulse time. For optimal process control, select a pulse time slightly longer than this saturation point.
Visualizations
Caption: Troubleshooting workflow for low TDMAS ALD growth rate.
Caption: Influence of key parameters on TDMAS ALD growth rate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Less Energetic Routes for the Production of SiOx Films from this compound by Plasma Enhanced Atomic Layer Deposition [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
Troubleshooting low deposition rates in TDMAS based CVD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low deposition rates in Tetrakis(dimethylamido)silicon (TDMAS) based Chemical Vapor Deposition (CVD) processes.
Troubleshooting Guide
Question 1: My TDMAS CVD process is showing a significantly lower deposition rate than expected. What are the primary factors I should investigate?
A low deposition rate in a TDMAS-based CVD process can stem from several factors, ranging from precursor delivery issues to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
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Precursor Delivery System: Issues with the TDMAS precursor delivery can directly impact the amount of reactant reaching the substrate.
-
Process Parameters: The deposition temperature, pressure, and gas flow rates are critical parameters that govern the reaction kinetics and mass transport within the reactor.
-
Reactant Gas and Surface Chemistry: The choice and flow of the co-reactant (oxidizer or nitriding agent) and the condition of the substrate surface play a vital role in the deposition process.
-
Chamber and System Integrity: Contamination or leaks within the CVD system can interfere with the desired chemical reactions.
Below is a logical workflow to diagnose the root cause of a low deposition rate.
Question 2: How does deposition temperature affect the TDMAS CVD process, and what is the optimal range?
Deposition temperature is a critical parameter in CVD as it provides the necessary activation energy for the chemical reactions to occur on the substrate surface.[1] For TDMAS, the temperature influences both the reaction rate and the potential for precursor self-decomposition.
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Low Temperatures: At lower temperatures, the reaction rate may be kinetically limited, leading to a low deposition rate. The precursor molecules may not have sufficient energy to react effectively upon adsorbing to the surface.
-
Optimal Temperatures: As the temperature increases, the deposition rate generally increases. For many TDMAS-based processes, this optimal range is often found to be between 250°C and 450°C, though this can vary based on the co-reactant and pressure.[2]
-
High Temperatures: Excessively high temperatures can lead to increased rates of gas-phase reactions and precursor decomposition.[3] This can result in particle formation in the gas phase, which may not contribute to film growth on the substrate and can lead to film contamination.[4] Furthermore, at very high temperatures, the deposition rate might plateau or even decrease due to factors like increased desorption of precursor molecules from the substrate before they can react.
| Temperature Range | Expected Effect on Deposition Rate | Potential Issues |
| < 200°C | Very low to negligible | Kinetically limited reaction |
| 250°C - 450°C | Increasing with temperature | Optimal range for many processes[2] |
| > 450°C | May plateau or decrease | Precursor decomposition, gas-phase nucleation[3] |
Experimental Protocol: Temperature Optimization
-
Baseline Process: Run your standard deposition process and measure the deposition rate.
-
Temperature Variation: Keeping all other parameters (pressure, gas flows, deposition time) constant, perform a series of depositions at different substrate temperatures. A suggested range to sweep is from 200°C to 500°C in 50°C increments.
-
Characterization: Measure the film thickness for each deposition using an appropriate technique (e.g., ellipsometry, profilometry) and calculate the deposition rate.
-
Analysis: Plot the deposition rate as a function of temperature to identify the optimal temperature window for your specific process.
Question 3: My deposition temperature is within the optimal range, but the deposition rate is still low. Could there be an issue with my TDMAS precursor delivery?
Yes, inconsistent or insufficient precursor delivery is a common cause of low deposition rates. TDMAS is a liquid precursor that needs to be vaporized and transported to the reaction chamber. Issues can arise at several points in this delivery line.
Troubleshooting Steps for Precursor Delivery:
-
Bubbler/Vaporizer Temperature and Pressure:
-
Temperature: Ensure the TDMAS bubbler is heated to the correct temperature to achieve the desired vapor pressure. A temperature that is too low will result in insufficient precursor vapor being generated.
-
Pressure: Verify that the pressure inside the bubbler is stable and at the setpoint. Fluctuations can indicate problems with the carrier gas flow or downstream pressure control.
-
-
Carrier Gas Flow Rate:
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The carrier gas (typically an inert gas like Argon or Nitrogen) transports the TDMAS vapor to the chamber. A flow rate that is too low will result in a lower concentration of the precursor in the gas stream.
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Verify the mass flow controller (MFC) for the carrier gas is functioning correctly and is properly calibrated.
-
-
Gas Line Temperature:
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The gas lines between the precursor bubbler and the reaction chamber should be heated to a temperature higher than the bubbler temperature to prevent condensation of the precursor. Condensation will lead to a significant drop in the amount of precursor reaching the substrate.
-
-
Mass Flow Controllers (MFCs):
-
Ensure all MFCs for both the precursor carrier gas and any reactant gases are calibrated and functioning correctly. Drifting or malfunctioning MFCs can lead to incorrect gas mixtures and flow rates.
-
Question 4: Can the reactant gas (e.g., oxygen, ammonia) flow rate impact the deposition rate?
Absolutely. In most TDMAS CVD processes, a co-reactant is used to provide the oxygen or nitrogen atoms for the deposition of silicon dioxide or silicon nitride films, respectively. The flow rate of this reactant gas is crucial.
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Too Low Flow Rate: If the flow rate of the reactant gas is too low, the reaction will be limited by the availability of this species, resulting in a low deposition rate. The TDMAS molecules may adsorb on the surface but will not have enough co-reactant to completely react and form the desired film.
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Too High Flow Rate: An excessively high flow rate of the reactant gas can lead to a dilution of the TDMAS precursor in the reaction chamber, which can also lower the deposition rate. Additionally, it may alter the pressure in the chamber and the residence time of the gases, potentially moving the process out of its optimal window.
Experimental Protocol: Reactant Gas Flow Rate Optimization
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Set Optimal Temperature and Precursor Flow: Use the optimal deposition temperature and a stable TDMAS precursor flow rate determined from previous experiments.
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Vary Reactant Gas Flow: Perform a series of depositions where you vary the flow rate of the reactant gas (e.g., O₂, NH₃) while keeping all other parameters constant.
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Measure and Analyze: Measure the film thickness and calculate the deposition rate for each flow rate.
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Determine Optimal Ratio: Plot the deposition rate as a function of the reactant gas flow rate to find the optimal process window.
Frequently Asked Questions (FAQs)
Q1: What are common sources of contamination in a TDMAS CVD process that could lower the deposition rate? A1: Contamination can inhibit the surface reactions necessary for film growth. Common sources include atmospheric leaks (air and moisture) in the vacuum system, outgassing from chamber walls, and impurities in the precursor or reactant gases.[5] It is crucial to perform regular leak checks and chamber cleaning procedures.
Q2: Can the type of substrate I am using affect the deposition rate? A2: Yes, the initial surface of the substrate can influence the nucleation and growth of the film, which can affect the initial deposition rate.[6] Some surfaces may have a higher density of nucleation sites, leading to a faster initial growth rate. Ensure your substrate cleaning procedure is consistent and appropriate for the material.
Q3: My deposition rate is inconsistent from run to run, even with the same recipe. What could be the cause? A3: Run-to-run inconsistency often points to issues with process control or system stability. Potential culprits include a drifting temperature controller, a failing mass flow controller, or fluctuations in the precursor bubbler temperature or pressure. A gradual decrease in deposition rate over several runs could indicate precursor depletion or buildup of deposits within the system that affect gas flow.
Q4: How does chamber pressure influence the TDMAS CVD deposition rate? A4: Chamber pressure affects the concentration of reactants and the mean free path of the gas molecules.[1]
-
Higher Pressure: Generally leads to a higher concentration of reactants, which can increase the deposition rate up to a certain point. However, very high pressures can increase the likelihood of gas-phase reactions.
-
Lower Pressure: Increases the mean free path of molecules, which can improve film uniformity. However, if the pressure is too low, the concentration of reactants at the substrate surface may be insufficient, leading to a lower deposition rate.[4]
| Parameter | Effect of Decrease | Effect of Increase |
| Temperature | Lower reaction rate | Higher reaction rate, potential for decomposition[7] |
| Pressure | Lower reactant concentration | Higher reactant concentration, potential for gas-phase reaction[1] |
| Precursor Flow | Lower reactant concentration | Higher reactant concentration, potential for saturation |
| Reactant Gas Flow | Reaction may be reactant-limited | Dilution of precursor |
References
- 1. What Is The Deposition Rate Of Cvd? A Key Advantage For Efficient Thin-Film Manufacturing - Kintek Solution [kindle-tech.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Vapor Deposition Physics [mks.com]
- 5. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. How Does Temperature Affect Deposition? Master The Science Of Gas-To-Solid Transformation - Kintek Solution [kindle-tech.com]
Reducing carbon contamination in films grown from Tris(dimethylamino)silane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Tris(dimethylamino)silane (TDMAS) for the deposition of silicon-based thin films. The focus is on practical solutions for reducing carbon contamination, a common challenge with this metalorganic precursor.
Troubleshooting Guides
This section addresses specific issues that may arise during film growth using TDMAS, providing potential causes and actionable solutions.
Issue 1: High Carbon Content in the Deposited Film
Symptoms:
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X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) analysis reveals a high atomic percentage of carbon.
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The refractive index of the film is lower than expected for pure silicon nitride or oxide.
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The film exhibits poor electrical properties, such as high leakage current.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Precursor Reaction | 1. Optimize Deposition Temperature: Lower temperatures can result in incomplete dissociation of the dimethylamino ligands from the TDMAS molecule, leaving carbon and nitrogen-containing fragments in the film. Increasing the deposition temperature can enhance the reaction kinetics and promote more complete ligand removal.[1] 2. Increase Co-reactant Exposure: Ensure sufficient co-reactant (e.g., NH3 plasma, O3) exposure time and/or flow rate to fully react with the adsorbed TDMAS layer. |
| Ineffective Co-reactant | 1. Utilize a More Reactive Nitrogen Source: For silicon nitride (SiN) deposition, ammonia (B1221849) (NH3) plasma is generally more effective at removing carbon ligands than nitrogen (N2) plasma alone. The hydrogen radicals in the NH3 plasma aid in the abstraction of methyl groups. 2. Consider Alternative Co-reactants: For thermal ALD, highly reactive nitrogen sources like hydrazine (B178648) (N2H4) can be effective at lower temperatures, though safety precautions are critical. |
| Plasma Parameters Not Optimized (PEALD/PECVD) | 1. Increase Plasma Power: Higher plasma power can increase the density of reactive species, promoting more efficient removal of carbon-containing ligands. However, excessive power can lead to substrate damage. 2. Optimize Gas Mixture: For SiN deposition, adjusting the NH3/SiH4 or NH3/TDMAS gas flow ratio is crucial. A higher concentration of NH3 can enhance the removal of carbon.[2] |
| Precursor Self-Decomposition | 1. Lower Deposition Temperature: At excessively high temperatures, TDMAS can decompose in the gas phase before reaching the substrate, leading to the incorporation of carbon-rich fragments into the film. Determine the optimal temperature window for your specific process. |
Issue 2: Poor Film Quality and High Wet Etch Rate (WER)
Symptoms:
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The film dissolves quickly in dilute hydrofluoric acid (dHF).
-
The film density is lower than expected.
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Poor step coverage in high-aspect-ratio structures.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Low Film Density | 1. Post-Deposition Annealing: Annealing the film at a high temperature after deposition can help to densify the film and drive out impurities. 2. Optimize Plasma Conditions: In PEALD/PECVD, higher frequency plasmas or the use of a mixed-frequency plasma can increase film density. |
| Hydrogen Incorporation | 1. Increase Deposition Temperature: Higher temperatures can reduce the amount of hydrogen incorporated in the film from the ammonia co-reactant. 2. Post-Deposition Annealing: Annealing can help to effuse hydrogen from the film. |
| Carbon Impurities | 1. Address Carbon Contamination: Follow the troubleshooting steps for "High Carbon Content in the Deposited Film" as carbon impurities can disrupt the film structure and increase the etch rate. |
Frequently Asked Questions (FAQs)
Q1: Why is carbon contamination a common problem with TDMAS?
A1: TDMAS (SiH(N(CH3)2)3) has three dimethylamino (-N(CH3)2) ligands, which are the primary source of carbon. During the deposition process, if these ligands are not completely removed through reaction with the co-reactant, they can be incorporated into the growing film, leading to carbon contamination.
Q2: What is the typical carbon content in SiN films grown with TDMAS?
A2: The carbon content can vary significantly depending on the deposition method and parameters. For PEALD of SiN using TDMAS and a nitrogen-forming gas plasma, carbon impurities of 5-10% have been reported.[3][4] With appropriate concentrations of NH3 in an LPCVD process, the carbon content can be around 5 atomic %.
Q3: How does deposition temperature affect carbon incorporation from TDMAS?
A3: The effect of temperature is a trade-off. Increasing the temperature generally provides more thermal energy for the surface reactions, which can lead to more efficient removal of the carbon-containing ligands. However, excessively high temperatures can cause the TDMAS precursor to decompose in the gas phase before it reaches the substrate, which can increase carbon incorporation. For SiO2 ALD with TDMAS, it has been shown that lower deposition temperatures lead to higher carbon impurities due to the persistence of dimethylamine (B145610) groups.[1]
Q4: Which is a better co-reactant for reducing carbon in SiN films: N2 plasma or NH3 plasma?
A4: For SiN deposition, NH3 plasma is generally more effective at reducing carbon contamination than N2 plasma. The hydrogen radicals generated in the NH3 plasma play a crucial role in reacting with the methyl groups of the dimethylamino ligands to form volatile methane (B114726) (CH4), which is then pumped out of the chamber.
Q5: Can a post-deposition treatment reduce carbon content?
A5: Yes, a post-deposition plasma treatment can be effective. An in-situ hydrogen (H2) or ammonia (NH3) plasma treatment after the film deposition can help to remove residual carbon by reacting with it to form volatile species. High-temperature annealing can also help to a certain extent by promoting the out-diffusion of some impurities.
Quantitative Data on Carbon Contamination
The following tables summarize the effect of various process parameters on carbon content in silicon-based films grown using aminosilane (B1250345) precursors.
Table 1: Effect of Plasma Co-reactant on Carbon Content in SiCN Films
| Precursor | Plasma Co-reactant | C:Si Ratio | Reference |
| Bis(dimethylamino)dimethylsilane | NH3/Ar | 0 | [5] |
| Bis(dimethylamino)dimethylsilane | N2/Ar | 4.3 | [5] |
Table 2: Carbon Content in SiN Films Grown with Aminosilane Precursors
| Precursor | Deposition Method | Deposition Temperature (°C) | Carbon Content (at. %) | Reference |
| TDMAS | PEALD | 350 | 5-10 | [3][4] |
| Bis(diethylamino)silane (BDEAS) | AP-PE-spatial-ALD | 200 | 13.7 | [6] |
| Bis(tert-butylamino)silane (BTBAS) | PEALD | 400 | < 2 | [3] |
| Bis(tert-butylamino)silane (BTBAS) | PEALD | 200 | ~10 | [3] |
Experimental Protocols
Protocol 1: General PEALD Process for Low-Carbon SiN from TDMAS
-
Substrate Preparation:
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Perform a standard RCA clean or a similar procedure to remove organic and metallic contaminants from the substrate surface.
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Load the substrate into the ALD reactor.
-
-
Deposition Cycle:
-
Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor chamber for a predetermined time (e.g., 0.5-2 seconds) to allow for self-limiting adsorption on the substrate surface.
-
Step 2: Purge: Purge the chamber with an inert gas (e.g., Ar, N2) for a sufficient duration (e.g., 5-10 seconds) to remove any unreacted TDMAS and gaseous byproducts.
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Step 3: NH3 Plasma Pulse: Introduce NH3 gas and ignite a remote plasma for a set time (e.g., 5-15 seconds). The reactive species from the plasma will react with the adsorbed TDMAS on the surface.
-
Step 4: Purge: Purge the chamber with an inert gas (e.g., 5-10 seconds) to remove reaction byproducts and any remaining reactive species.
-
-
Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved.
-
Process Parameters to Optimize:
-
Substrate Temperature: 250-400 °C
-
TDMAS Pulse Time: Optimize for saturation.
-
NH3 Plasma Time and Power: Longer times and higher power generally improve carbon removal, but must be balanced to avoid film damage.
-
Purge Times: Ensure complete removal of precursors and byproducts between pulses.
-
Protocol 2: In-Situ Hydrogen Plasma Treatment for Carbon Reduction
This protocol can be performed after the main deposition process or intermittently during deposition.
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Cease Deposition: Stop the flow of TDMAS and NH3.
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Chamber Purge: Purge the reaction chamber thoroughly with an inert gas (e.g., Ar) to remove any residual deposition gases.
-
Hydrogen Plasma Ignition:
-
Introduce hydrogen (H2) gas into the chamber at a controlled flow rate.
-
Ignite a plasma (remote or direct) at a specified power (e.g., 100-300 W) for a duration of 1-5 minutes.
-
-
Post-Treatment Purge: Turn off the plasma and H2 flow, and purge the chamber with an inert gas.
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Resume Deposition (if applicable): If the treatment is performed intermittently, resume the ALD or PECVD cycles.
Visualizations
References
- 1. e-asct.org [e-asct.org]
- 2. researchgate.net [researchgate.net]
- 3. The same chemical state of carbon gives rise to two peaks in X-ray photoelectron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20030155074A1 - Reducing hydrogen concentration in pecvd amorphous silicon carbide films. - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. avsconferences.org [avsconferences.org]
Technical Support Center: Enhancing SiN Film Quality with Tris(dimethylamino)silane (TDMAS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the quality of Silicon Nitride (SiN) films deposited using the Tris(dimethylamino)silane (TDMAS) precursor.
Frequently Asked Questions (FAQs)
Q1: What are the common issues encountered when depositing SiN films with TDMAS?
A1: Common issues include carbon impurities in the film, post-deposition oxidation, film stress leading to cracking or peeling, and non-uniform film thickness. At higher deposition temperatures, non-self-limiting growth can also occur, leading to a chemical vapor deposition (CVD)-like process.
Q2: Why are there carbon impurities in my SiN film deposited with TDMAS?
A2: TDMAS is an organosilane precursor containing organic ligands (dimethylamino groups). Incomplete reaction or dissociation of these ligands during the deposition process can lead to the incorporation of carbon and hydrogen into the SiN film. Carbon impurities can be as high as 5-10 atomic %.
Q3: How can I reduce carbon contamination in my TDMAS-deposited SiN films?
A3: Optimizing the plasma conditions in Plasma-Enhanced Chemical Vapor Deposition (PECVD) or Plasma-Enhanced Atomic Layer Deposition (PEALD) is crucial. Using a hydrogen (H2) or ammonia (B1221849) (NH3) plasma can help to effectively remove the dimethylamino ligands and reduce carbon content. A post-deposition anneal in a hydrogen-containing atmosphere can also be effective.
Q4: My SiN film is oxidizing after deposition. What is the cause and how can I prevent it?
A4: SiN films, especially those deposited at lower temperatures (< 250 °C), can be susceptible to ambient oxidation. This is often due to lower film density and the presence of unreacted Si-H and N-H bonds which can react with atmospheric oxygen and moisture. Increasing the deposition temperature can improve film density and resistance to oxidation. Post-deposition plasma treatments have also been shown to enhance oxidation resistance.
Q5: What is the effect of deposition temperature on the quality of SiN films from TDMAS?
A5: Deposition temperature significantly impacts SiN film properties. Higher temperatures generally lead to denser films with lower wet etch rates (WER) and improved resistance to oxidation. However, temperatures above 150 °C can lead to non-self-limiting growth with TDMAS, potentially affecting film conformality and uniformity.
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during your SiN film deposition experiments using TDMAS.
Problem 1: Film Peeling, Cracking, or Poor Adhesion
Symptoms: The deposited SiN film flakes off the substrate, shows visible cracks, or can be easily removed with a tape test.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| High Residual Film Stress | High residual stress, either compressive or tensile, is a primary cause of adhesion failure. This can lead to blistering (compressive stress) or cracking (tensile stress).[1] Solutions: • Adjust Deposition Parameters: Modify PECVD parameters such as RF power, pressure, and gas flow ratios. For instance, adjusting the SiH4/NH3 ratio can tune the film stress from compressive to tensile.[2] • Limit Film Thickness: Thicker films accumulate more stress. If possible, reduce the final film thickness.[1] • Change Deposition Technique: Consider using PEALD which can offer better stress control at lower temperatures compared to PECVD. |
| Substrate Contamination | A contaminated substrate surface prevents proper bonding of the SiN film. |
| Inadequate Nucleation | The initial growth of the film on the substrate is poor, leading to a weak interface. |
| Thermal Mismatch | A significant difference in the coefficient of thermal expansion (CTE) between the SiN film and the substrate can induce stress upon cooling from the deposition temperature. |
Problem 2: Non-Uniform Film Thickness
Symptoms: The thickness of the deposited SiN film varies significantly across the substrate.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Non-Uniform Gas Flow | The distribution of precursor and reactant gases across the substrate is not uniform. |
| Temperature Gradients | The temperature across the substrate holder (platen) is not uniform. |
| Plasma Non-Uniformity | The plasma density is not uniform across the deposition area. |
| Substrate Rotation | Lack of substrate rotation in a non-uniform deposition environment. |
Quantitative Data Summary
The following tables summarize key quantitative data for SiN films deposited using TDMAS and other precursors for comparison.
Table 1: Process Parameters and Resulting Film Properties for TDMAS
| Deposition Method | Temperature (°C) | Precursor/Reactant | Growth Per Cycle (GPC) / Deposition Rate | Refractive Index (RI) | Wet Etch Rate (WER) (in diluted HF) | Carbon Impurity (atomic %) |
| PEALD | 350 | TDMAS / N2-H2 plasma | - | - | ~3 nm/min | 5 - 10 |
| PEALD (with H2 post-anneal) | 350 | TDMAS / N2-H2 plasma | - | - | < 1 nm/min | - |
| PECVD | 100 - 300 | TDMAS / NH3 | - | ~1.8 - 2.0 | - | - |
| PECVD | 100 - 300 | TDMAS / N2 | - | ~1.8 - 2.0 | - | - |
Table 2: Comparison of Different Silicon Precursors for SiN Deposition
| Precursor | Deposition Method | Temperature (°C) | GPC (Å/cycle) | Film Density (g/cm³) | Key Advantages | Key Disadvantages |
| This compound (TDMAS) | PEALD | 350 | - | 2.4 | Low temperature deposition | High carbon impurities |
| Bis(tert-butylamino)silane (BTBAS) | PEALD | 200 - 500 | 0.15 - 0.32 | 2.9 | High quality films, low carbon | Low GPC |
| Chlorosilanes (e.g., Si2Cl6) | Thermal ALD | 525 - 650 | > 1 | - | High GPC, good conformality | High deposition temperature, chlorine contamination |
| Trisilylamine (TSA) | PEALD | 300 - 400 | 1.3 - 2.1 | - | High GPC, chlorine-free | - |
Experimental Protocols
Protocol 1: General Procedure for SiN Film Deposition by PECVD using TDMAS
-
Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, then isopropanol, followed by drying with N2).
-
Perform an in-situ plasma clean (e.g., Ar or N2 plasma) to remove any remaining surface contaminants.
-
-
Chamber Preparation:
-
Ensure the deposition chamber is at the desired base pressure.
-
Heat the substrate holder to the target deposition temperature (e.g., 100-350 °C).
-
-
Deposition Process:
-
Introduce the TDMAS precursor into the chamber. The TDMAS is typically heated in a bubbler to ensure sufficient vapor pressure, and a carrier gas (e.g., Ar or N2) is used to transport the vapor.
-
Introduce the reactant gas (e.g., NH3 or N2) into the chamber.
-
Ignite the plasma by applying RF power to the electrodes.
-
Maintain the desired process pressure, gas flow rates, RF power, and substrate temperature for the duration of the deposition to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power and stop the precursor and reactant gas flows.
-
Purge the chamber with an inert gas (e.g., N2).
-
Allow the substrate to cool down before removing it from the chamber.
-
Note: Specific parameters such as gas flow rates, RF power, and pressure need to be optimized for your particular deposition system and desired film properties.
Visualizations
Troubleshooting Workflow for Poor Film Adhesion
Caption: Troubleshooting workflow for poor SiN film adhesion.
Logical Relationship of Deposition Parameters to Film Properties
Caption: Influence of key deposition parameters on SiN film properties.
References
Technical Support Center: Tris(dimethylamino)silane (TDMAS) Precursor
Welcome to the technical support center for Tris(dimethylamino)silane (TDMAS). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation and storage of this highly reactive precursor.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (TDMAS) degradation?
A1: The primary cause of TDMAS degradation is hydrolysis. TDMAS is extremely sensitive to moisture and will readily react with water from any source, including atmospheric humidity. This reaction breaks the silicon-nitrogen (Si-N) bonds, leading to the formation of silanols and the release of dimethylamine (B145610).[1] This initial hydrolysis can be followed by condensation reactions of the silanol (B1196071) intermediates to form siloxanes.
Q2: How should I properly store TDMAS to minimize degradation?
A2: To minimize degradation, TDMAS should be stored in a cool, dry, and inert environment. It is critical to keep the precursor under a dry, inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[2] Storage in a refrigerator (typically 2-8°C) is recommended to reduce vapor pressure and slow down potential degradation pathways.[3] The storage area should be well-ventilated and away from heat, sparks, open flames, and incompatible materials like water, acids, alcohols, and oxidizing agents.[2][3]
Q3: What are the visible signs of TDMAS degradation?
A3: Visual inspection can sometimes indicate degradation. Pure TDMAS is a colorless to light yellow liquid.[4] The presence of white solid precipitates (siloxanes) or a noticeable increase in viscosity can suggest that hydrolysis and condensation have occurred. A strong odor of dimethylamine upon opening the container is also a key indicator of hydrolysis.
Q4: What is the expected shelf-life of TDMAS?
A4: The shelf-life of aminosilanes like TDMAS is generally shorter than other types of silanes, typically ranging from 6 months to 2 years under ideal storage conditions.[5] However, the actual shelf-life is highly dependent on storage conditions and handling.[5] It is recommended to perform a purity check if the precursor has been stored for an extended period or if degradation is suspected.
Q5: Can I still use TDMAS that has partially degraded?
A5: Using partially degraded TDMAS is not recommended for most applications, especially in sensitive processes like Atomic Layer Deposition (ALD), as it can lead to unpredictable growth rates, film contamination, and altered material properties. The presence of hydrolysis and condensation byproducts will interfere with the desired surface reactions.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results (e.g., variable deposition rates in ALD)
| Possible Cause | Troubleshooting Step |
| Precursor Degradation | The precursor may have been exposed to moisture, leading to the formation of less volatile and less reactive species. |
| Solution: Verify the purity of the TDMAS sample using one of the analytical protocols outlined below (e.g., GC-MS or ¹H NMR). If degradation is confirmed, use a fresh, unopened bottle of the precursor. Ensure that all precursor handling is performed under a strictly inert and dry atmosphere (e.g., in a glovebox). | |
| Contaminated Delivery Lines | Residual moisture or byproducts from previous runs in the delivery lines can cause partial degradation of the precursor before it reaches the reaction chamber. |
| Solution: Thoroughly bake and purge the precursor delivery lines under vacuum and with an inert gas flow before introducing fresh TDMAS. | |
| Improper Storage | The TDMAS container may have been improperly sealed or stored in a high-humidity environment. |
| Solution: Review storage procedures. Always use a fresh septum or cap after each use and ensure the container is tightly sealed and stored in a designated dry and cool location. |
Issue 2: Particle Formation in the Precursor Bubbler/Ampoule
| Possible Cause | Troubleshooting Step |
| Moisture Ingress | A small leak in the bubbler or associated fittings has allowed atmospheric moisture to enter, causing hydrolysis and condensation of TDMAS into solid siloxane particles. |
| Solution: Discontinue use of the bubbler immediately. Carefully remove it from the system in a ventilated hood. Check all fittings and seals for leaks. It is often best to replace the precursor and thoroughly clean and dry the bubbler before refilling with fresh TDMAS. | |
| Thermal Decomposition | If the bubbler is heated to an excessively high temperature, thermal decomposition of TDMAS can occur, potentially leading to particle formation. |
| Solution: Verify the operating temperature of the bubbler and ensure it is within the recommended range for TDMAS. Lowering the temperature may be necessary if thermal instability is suspected. |
Degradation Pathways and Troubleshooting Logic
The primary degradation pathway for TDMAS is hydrolysis followed by condensation. The following diagram illustrates this process and the associated troubleshooting logic.
Caption: TDMAS degradation pathway and troubleshooting workflow.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of TDMAS and identifying potential degradation byproducts.
1. Sample Preparation:
-
All sample handling must be performed in a dry, inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Prepare a dilute solution of TDMAS (e.g., 1 µL in 1 mL) in an anhydrous, aprotic solvent such as hexane (B92381) or toluene. The solvent must be of high purity to avoid introducing contaminants.
2. GC-MS Parameters (Example):
-
GC Column: Low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Interpretation:
-
TDMAS: Expect a major peak corresponding to the molecular weight of TDMAS (161.32 g/mol ). The mass spectrum will show characteristic fragments.
-
Degradation Products: Look for peaks corresponding to hydrolysis and condensation products. These may include species with Si-O-Si linkages and will have higher molecular weights and retention times than TDMAS. Also, look for peaks indicative of dimethylamine or its reaction products.
Protocol 2: Purity and Degradation Analysis by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for quantifying the purity of TDMAS and detecting the presence of hydrolysis byproducts.
1. Sample Preparation:
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In an inert atmosphere, add ~5-10 mg of the TDMAS sample to a dry NMR tube.
-
Add ~0.6 mL of a deuterated aprotic solvent, such as benzene-d₆ or toluene-d₈. Do not use solvents with exchangeable protons like CDCl₃ or DMSO-d₆, as they can react with the precursor.
-
Add an internal standard of known purity and concentration (e.g., mesitylene) for quantitative analysis (qNMR).
2. NMR Acquisition:
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Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts for TDMAS (in C₆D₆):
-
~4.7 ppm (septet, 1H): Si-H proton.
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~2.5 ppm (singlet, 18H): N-(CH₃)₂ protons.
-
3. Data Interpretation:
-
Purity: The purity can be calculated by comparing the integration of the TDMAS proton signals to the integration of the internal standard's signals.
-
Degradation:
-
The presence of dimethylamine (a byproduct of hydrolysis) will appear as a singlet around ~2.2 ppm .
-
Formation of silanols (Si-OH) may be difficult to observe directly due to proton exchange but can lead to broadening of other peaks.
-
Condensation products (siloxanes) will result in new, complex signals in the spectrum and a decrease in the relative intensity of the TDMAS signals.
-
Workflow for Assessing Precursor Quality
Caption: Workflow for assessing the quality of a TDMAS precursor.
Quantitative Data Summary
| Property | Value | Reference/Note |
| Molecular Formula | C₆H₁₉N₃Si | [1] |
| Molecular Weight | 161.32 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 142-148 °C | [1] |
| Melting Point | -90 °C | [1] |
| Purity (as supplied) | ≥97% to ≥99.9% (by GC) | [1][4] |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents. | [1] |
| Recommended Storage Temp. | 2-8 °C (Refrigerated) | [3] |
| Incompatible Materials | Water, Moisture, Acids, Alcohols, Oxidizing Agents | [2] |
| Primary Degradation Products | Dimethylamine, Silanols, Siloxanes | [2] |
References
Technical Support Center: Managing Byproducts of Tris(dimethylamino)silane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with Tris(dimethylamino)silane (TDMAS). It provides essential information for the safe and effective management of reaction byproducts, troubleshooting common issues, and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving TDMAS.
Guide 1: Reaction Appears Sluggish or Incomplete
Question: My reaction with TDMAS is proceeding slowly or appears to have stalled. What are the likely causes and how can I resolve this?
Answer:
Incomplete or slow silylation reactions are often due to the presence of moisture, which consumes the highly reactive TDMAS.[1][2] Inadequate mixing and suboptimal reaction temperatures can also be contributing factors, especially during scale-up operations.[1]
Potential Causes & Solutions:
-
Moisture Contamination: TDMAS reacts readily with water, leading to its decomposition and the formation of byproducts, thus reducing the availability of the reagent for the desired reaction.[1][2]
-
Inefficient Mixing: In larger reaction vessels, poor agitation can lead to localized concentrations of reactants and non-uniform temperature distribution.[1]
-
Solution: Employ an appropriately sized stir bar or an overhead stirrer to ensure the reaction mixture is homogeneous.
-
-
Suboptimal Temperature: The reaction temperature may be too low for the silylation to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by a suitable analytical method, such as TLC or GC.
-
Guide 2: Low Yield of the Silylated Product
Question: I've completed my reaction, but the yield of my desired silylated product is lower than expected. What could be the reason?
Answer:
Low yields in silylation reactions can be a consequence of several factors, including the quality of the reagents, the presence of moisture, and issues during the work-up procedure.
Potential Causes & Solutions:
-
Degraded Silylating Agent: TDMAS is sensitive to air and moisture and can degrade over time if not stored properly.
-
Solution: Use TDMAS from a freshly opened bottle or a properly stored aliquot. Ensure the reagent is stored under an inert atmosphere.
-
-
Hydrolysis During Work-up: The silylated product may be sensitive to hydrolysis, and exposure to aqueous conditions during extraction can lead to its decomposition.
-
Solution: If your product is moisture-sensitive, consider a non-aqueous work-up. Quenching the reaction with a non-aqueous reagent and direct purification by distillation or chromatography might be necessary.
-
-
Formation of Side Products: The high reactivity of TDMAS can sometimes lead to side reactions with other functional groups in your starting material or with the solvent.
-
Solution: If side product formation is significant, a less reactive silylating agent might be more suitable for your substrate.
-
Guide 3: Difficulty Removing Dimethylamine (B145610) Byproduct
Question: I am having trouble removing the dimethylamine byproduct from my reaction mixture. What are the best methods to achieve this?
Answer:
Dimethylamine is a common byproduct of TDMAS reactions and its removal is crucial for obtaining a pure product.[3] Due to its volatility and basicity, several methods can be employed for its effective removal.
Recommended Solutions:
-
Aqueous Acidic Wash: Washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 0.5 N HCl or saturated ammonium (B1175870) chloride) will protonate the basic dimethylamine, forming a water-soluble salt that partitions into the aqueous layer.[3][4] This method is effective for products that are stable to acidic conditions.[3]
-
Co-evaporation with an Azeotropic Solvent: Co-evaporation with a high-boiling point aprotic solvent like toluene (B28343) can effectively remove residual dimethylamine.[5][6] This is particularly useful for products that are sensitive to aqueous conditions. The process is typically carried out under reduced pressure.[6]
-
High Vacuum Distillation: If the desired product is not volatile, applying a high vacuum can remove the more volatile dimethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of reactions involving this compound (TDMAS)?
A1: The most common byproduct is dimethylamine ((CH₃)₂NH), which is liberated when TDMAS reacts with protic sources such as water, alcohols, or acids.[7] In the presence of moisture and heat or open flame, other hazardous decomposition products like organic acid vapors and hydrogen can be formed.[7]
Q2: What are the main safety concerns associated with TDMAS and its byproducts?
A2: TDMAS is a flammable, corrosive, and toxic liquid that reacts violently with water.[8] The primary byproduct, dimethylamine, is also a flammable and toxic gas with a pungent, ammonia-like odor.[9] It is corrosive to the skin and eyes and can cause respiratory irritation.[10] The permissible exposure limit (PEL) for dimethylamine is low, so it's crucial to handle these reactions in a well-ventilated fume hood.
Q3: How should I properly quench a reaction containing unreacted TDMAS?
A3: Quenching should be done cautiously in a fume hood. Slowly add a less reactive protic solvent, such as isopropanol (B130326) or butanol, to the cooled reaction mixture. For larger quantities, a non-aqueous quenching agent followed by a controlled aqueous workup is recommended. Avoid quenching with water directly, as the reaction can be vigorous.
Q4: Can I use an aqueous workup for my TDMAS reaction?
A4: An aqueous workup can be used if your desired product is stable to water and mild acidic or basic conditions. An acidic wash is effective for removing the dimethylamine byproduct.[3] However, if your product is a silyl (B83357) ether, it may be prone to hydrolysis, and a non-aqueous workup would be more appropriate.
Q5: What should I do in case of a TDMAS spill?
A5: In case of a small spill, absorb the material with an inert absorbent material like vermiculite (B1170534) or sand. For larger spills, evacuate the area and ensure adequate ventilation. Do not use water to clean up the spill as TDMAS reacts violently with it.[8] Dispose of the absorbed material as hazardous waste according to your institution's guidelines.
Data Presentation
The following table summarizes key physical and safety data for TDMAS and its primary byproduct, dimethylamine.
| Property | This compound (TDMAS) | Dimethylamine |
| CAS Number | 15112-89-7 | 124-40-3 |
| Molecular Formula | C₆H₁₉N₃Si | (CH₃)₂NH |
| Boiling Point | 145-148 °C | 7 °C |
| Vapor Pressure | 16 mmHg @ 40 °C | 1.7 atm @ 20 °C |
| OSHA PEL (TWA) | Not established | 10 ppm |
| ACGIH TLV (TWA) | Not established | 5 ppm |
| Primary Hazards | Flammable, Water-reactive, Corrosive, Toxic | Flammable, Toxic, Corrosive |
Experimental Protocols
Protocol 1: General Procedure for Acidic Wash to Remove Dimethylamine
This protocol describes a standard liquid-liquid extraction method to remove the dimethylamine byproduct from a reaction mixture where the desired product is soluble in an organic solvent and stable to mild acid.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
Perform the Acidic Wash: Add a volume of dilute aqueous acid (e.g., 0.5 N HCl or saturated NH₄Cl solution) equal to the organic layer.
-
Shake and Vent: Stopper the funnel and shake gently, periodically venting to release any pressure buildup.
-
Separate the Layers: Allow the layers to separate fully. Drain the lower aqueous layer containing the dimethylammonium salt.
-
Repeat the Wash (Optional): For more efficient removal, repeat the acidic wash with a fresh portion of the aqueous acid solution.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Co-evaporation of Dimethylamine with Toluene
This protocol is suitable for removing dimethylamine from products that are sensitive to aqueous conditions.
-
Concentrate the Reaction Mixture: After the reaction is complete, remove any low-boiling solvents under reduced pressure using a rotary evaporator.
-
Add Toluene: To the crude reaction mixture, add a volume of toluene that is at least 2-3 times the volume of the crude material.[5]
-
Co-evaporate: Concentrate the mixture on a rotary evaporator. The toluene will form an azeotrope with the dimethylamine, facilitating its removal.[5][11] The bath temperature should be set appropriately for toluene evaporation under the applied pressure (e.g., 50-60 °C).[5][12]
-
Repeat if Necessary: For complete removal, this process can be repeated by adding another portion of fresh toluene and co-evaporating.
-
Final Drying: After the final co-evaporation, place the flask under high vacuum to remove any remaining traces of toluene and dimethylamine.
Visualizations
Caption: Decision workflow for selecting a method to remove dimethylamine byproduct.
Caption: Troubleshooting workflow for low yield in TDMAS reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US8912320B2 - Process for removing dimethylamine - Google Patents [patents.google.com]
- 9. chemcess.com [chemcess.com]
- 10. ICSC 1485 - DIMETHYLAMINE (aqueous solution) [inchem.org]
- 11. img1.wsimg.com [img1.wsimg.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Uniform ALD Film Thickness with TDMAS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving uniform film thickness in their Atomic Layer Deposition (ALD) processes using Tris(dimethylamino)silane (TDMAS).
Frequently Asked Questions (FAQs)
Q1: What is TDMAS and why is it used as a precursor in ALD?
This compound (TDMAS), with the chemical formula SiH(N(CH₃)₂)₃, is a popular precursor for depositing silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), via ALD. It is favored due to its high vapor pressure at room temperature, which simplifies precursor delivery to the reaction chamber.[1] Additionally, TDMAS exhibits good reactivity with common oxidants like ozone (O₃) and oxygen plasma, allowing for deposition at relatively low temperatures.[2][3]
Q2: What is the general reaction mechanism for TDMAS in an ALD process?
The ALD process with TDMAS is a cyclic process involving self-limiting surface reactions. A typical cycle for SiO₂ deposition consists of the following steps:
-
TDMAS Pulse: TDMAS is introduced into the reactor and chemisorbs onto the substrate surface, typically reacting with surface hydroxyl (-OH) groups. This reaction is self-limiting, meaning it stops once all available surface sites are occupied.[3][4][5]
-
Purge: Excess TDMAS and any gaseous byproducts are removed from the chamber by an inert gas purge.
-
Co-reactant Pulse: An oxidizing agent, such as ozone (O₃), oxygen (O₂) plasma, or hydrogen peroxide (H₂O₂), is pulsed into the chamber. This co-reactant reacts with the adsorbed TDMAS layer to form a thin layer of the desired material (e.g., SiO₂) and regenerates surface sites for the next cycle.[3][5]
-
Purge: The gaseous byproducts of the second reaction and any remaining co-reactant are purged from the chamber.
This cycle is repeated to grow a film of the desired thickness.
Troubleshooting Guide: Achieving Uniform Film Thickness
Problem: My film thickness is not uniform across the substrate.
Non-uniform film thickness is a common issue in ALD and can be attributed to several factors. The following troubleshooting guide provides a step-by-step approach to identify and resolve the root cause of non-uniformity in your TDMAS ALD process.
Step 1: Verify ALD Process Parameters
The first step is to ensure that your process parameters are optimized for the self-limiting nature of ALD. Inadequate precursor exposure or purge times are frequent causes of non-uniformity.
dot ```dot graph TD { A[Start: Non-Uniform Film Thickness] --> B{Check ALD Process Parameters}; B --> C{Is TDMAS pulse time sufficient for saturation?}; C -- No --> D[Increase TDMAS pulse time]; C -- Yes --> E{Is co-reactant pulse time sufficient for saturation?}; E -- No --> F[Increase co-reactant pulse time]; E -- Yes --> G{Are purge times long enough to prevent precursor mixing?}; G -- No --> H[Increase purge times]; G -- Yes --> I[Proceed to Step 2: Check Temperature Uniformity];
}
Caption: Troubleshooting Workflow for Temperature and Precursor Delivery.
-
Substrate Temperature Uniformity: A non-uniform temperature profile across the substrate can cause variations in reaction rates and precursor adsorption, leading to thickness gradients. Ensure your substrate heater is functioning correctly and that the temperature is uniform across the entire deposition area. The growth rate of SiO₂ from TDMAS and ozone has been shown to increase with temperature. [6]* TDMAS Decomposition: At higher temperatures (above 350°C), TDMAS can begin to decompose, which can introduce a CVD component to the growth and negatively impact uniformity. [5]If you are operating at high temperatures, consider if a lower temperature process would be suitable for your application.
-
Precursor Delivery Issues: Since TDMAS is a liquid precursor, its vapor pressure is temperature-dependent. Ensure the TDMAS cylinder and delivery lines are heated uniformly to maintain a constant precursor flux. Any condensation or "cold spots" in the delivery line can lead to inconsistent precursor delivery and non-uniform growth.
Data Presentation
Table 1: TDMAS ALD Process Parameters for SiO₂ Deposition
| Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Reference |
| H₂O₂ | 150 | 0.8 | [4][5] |
| H₂O₂ | 250 | ~1.0 | [5] |
| H₂O₂ | 350 | ~1.2 | [5] |
| H₂O₂ | 450 | ~1.5 | [4][5] |
| H₂O₂ | 550 | 1.8 | [4][5] |
| O₃ | 100 | ~0.7 | [7] |
| O₃ | 150 | 0.9 | [7] |
| O₃ | 200 | 1.1 | [7] |
| O₃ | 250 | ~2.3 | [8] |
| O₂ plasma | 300 | 0.43 | [2] |
Experimental Protocols
General Experimental Protocol for SiO₂ ALD using TDMAS and Ozone
This protocol provides a general methodology for the deposition of SiO₂ thin films using TDMAS and ozone. The specific timings and temperatures should be optimized for your particular ALD reactor and substrate.
-
Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure appropriate for your material (e.g., RCA clean for silicon wafers).
-
Ensure the substrate is free of organic and particulate contamination.
-
-
System Preparation:
-
Load the substrate into the ALD reaction chamber.
-
Heat the substrate to the desired deposition temperature (e.g., 200°C). Allow sufficient time for the temperature to stabilize across the entire substrate.
-
Heat the TDMAS precursor cylinder to a stable temperature (e.g., 40-60°C) to ensure consistent vapor pressure.
-
-
ALD Cycle:
-
TDMAS Pulse: Introduce TDMAS vapor into the reaction chamber for a duration sufficient to achieve surface saturation (e.g., 0.05 - 2 seconds).
-
Inert Gas Purge: Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove unreacted TDMAS and gaseous byproducts (e.g., 10 - 20 seconds).
-
Ozone Pulse: Introduce ozone (O₃) into the chamber to react with the adsorbed TDMAS layer (e.g., 0.2 - 5 seconds).
-
Inert Gas Purge: Purge the chamber again with the inert gas to remove byproducts and residual ozone (e.g., 10 - 20 seconds).
-
-
Deposition:
-
Repeat the ALD cycle until the desired film thickness is achieved. The total thickness can be estimated by multiplying the number of cycles by the growth per cycle (GPC) for your established process.
-
-
Post-Deposition:
-
Cool down the chamber and substrate under an inert atmosphere.
-
Remove the coated substrate for characterization.
-
dot
Caption: General ALD Experimental Workflow for TDMAS and Ozone.
References
Technical Support Center: Tris(dimethylamino)silane (TDMAS) Deposition
Welcome to the technical support center for Tris(dimethylamino)silane (TDMAS) deposition. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during thin film deposition processes.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during TDMAS deposition experiments.
Issue 1: Low Deposition Rate at Low Temperatures (e.g., < 200°C)
-
Question: We are experiencing a significantly lower-than-expected growth per cycle (GPC) when depositing silicon oxide at temperatures below 200°C using TDMAS. What are the possible causes and how can we improve the deposition rate?
-
Answer: Low deposition rates at lower temperatures are a common issue. The primary reasons include:
-
Incomplete Surface Reactions: The reaction between TDMAS and the co-reactant (e.g., water, ozone) is less efficient at lower temperatures, leading to incomplete surface coverage during each cycle.
-
Presence of Si-H Species: TDMAS deposition can leave behind Si-H species on the surface. These are difficult to remove, especially with weaker oxidants like water at low temperatures, which hinders further film growth.[1][2][3]
-
Steric Hindrance: The bulky dimethylamino ligands of the TDMAS molecule can sterically hinder the precursor's access to reactive surface sites, a problem that is more pronounced at lower thermal energies.
Troubleshooting Steps:
-
Increase Precursor/Co-reactant Exposure: Extend the pulse and exposure times for both TDMAS and the co-reactant to ensure sufficient time for the surface reactions to reach completion.
-
Use a More Reactive Co-reactant: Consider switching from water to a more potent oxidizing agent like ozone (O₃) or hydrogen peroxide (H₂O₂). Ozone is often effective at lower temperatures for removing hydroaminocarbon adsorbates.[4][5] Hydrogen peroxide has been shown to be effective in removing Si-H species, although higher temperatures can improve its efficacy.[1][2][3]
-
Implement Plasma-Enhanced ALD (PEALD): The use of an oxygen or nitrogen plasma as the co-reactant can significantly enhance reactivity at lower temperatures, effectively removing residual species and boosting the growth rate.
-
Optimize Purge Times: Ensure that purge times are sufficient to remove unreacted precursors and byproducts, as their presence can block reactive sites in subsequent cycles. However, excessively long purge times can also cool the substrate, so optimization is key.
-
Issue 2: High Carbon and Nitrogen Impurity Levels
-
Question: Our deposited films show high levels of carbon and nitrogen contamination. What is the cause of these impurities and what measures can be taken to reduce them?
-
Answer: Carbon and nitrogen impurities in films deposited using TDMAS typically originate from the incomplete removal of the dimethylamino ligands from the precursor.
Causes and Solutions:
-
Insufficient Co-reactant Reactivity: At lower temperatures, the co-reactant may not be energetic enough to completely break the Si-N bonds and remove the carbon-containing ligands.
-
Solution: As with low growth rates, utilizing a stronger oxidant such as ozone or an oxygen plasma is recommended. Post-deposition annealing at high temperatures (e.g., 1000°C) can also help to reduce carbon impurities.[5]
-
-
Incomplete Ligand Exchange: The ligand exchange reaction between TDMAS and the surface hydroxyl groups may be incomplete.
-
Solution: Optimize the deposition temperature. There is often an optimal temperature window where the reaction kinetics are favorable for complete ligand exchange without causing precursor decomposition.
-
-
Precursor Decomposition: At excessively high temperatures, TDMAS can thermally decompose, leading to the incorporation of carbon and nitrogen into the film in a non-ALD, CVD-like manner.
-
Solution: Lower the deposition temperature to stay within the ALD window. The ideal temperature will depend on the co-reactant being used.
-
-
Issue 3: Film Non-uniformity
-
Question: We are observing variations in film thickness across our substrate. What could be causing this non-uniformity and how can it be corrected?
-
Answer: Non-uniformity in ALD is often related to precursor delivery and surface reaction kinetics.
Troubleshooting Steps:
-
Check for Precursor Saturation: The most common cause of non-uniformity is an insufficient precursor dose. Increase the TDMAS pulse and exposure time to ensure that the entire substrate surface is saturated during each cycle.
-
Optimize Reactor Flow Dynamics: Ensure that the carrier gas flow is uniform across the reactor. Dead zones or turbulent flow can lead to uneven precursor distribution.
-
Verify Temperature Uniformity: Check for temperature gradients across the substrate holder. Temperature variations can lead to different reaction rates and, consequently, different film thicknesses.
-
Inspect for Clogged Lines: Ensure that the precursor delivery lines are not partially clogged, which could restrict the flow of TDMAS to the chamber.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical atomic layer deposition (ALD) temperature window for TDMAS?
A1: The ALD window for TDMAS is highly dependent on the co-reactant used.
-
With hydrogen peroxide (H₂O₂) , a wide temperature range of 150-550°C has been explored for SiO₂ deposition. However, complete removal of Si-H species is more effective at temperatures above 450°C.[1][2][3]
-
With ozone (O₃) , high-quality SiO₂ films have been grown at temperatures ranging from 100°C to 300°C.[5] Some studies have even investigated room temperature deposition with ozone, followed by a water vapor treatment at around 160°C.[4]
-
In plasma-enhanced ALD (PEALD) , temperatures can be even lower, often in the range of 100-250°C, due to the high reactivity of the plasma species.
Q2: How does temperature affect the growth per cycle (GPC) of films deposited with TDMAS?
A2: The relationship between temperature and GPC is not always linear and depends on the co-reactant.
-
For SiO₂ deposition with TDMAS and H₂O₂ , the GPC has been observed to increase with temperature, for example, from 0.8 Å/cycle at 150°C to 1.8 Å/cycle at 550°C.[1][3] This is attributed to the more efficient removal of Si-H surface species at higher temperatures.[1][2][3]
-
For SiO₂ deposition with TDMAS and O₃ , the growth rate has also been found to increase with higher temperatures within the ALD window.[5]
-
In some PEALD processes, the GPC may decrease with increasing temperature due to enhanced desorption of the precursor at higher temperatures.
Q3: What are the signs of TDMAS thermal decomposition?
A3: Thermal decomposition of TDMAS typically occurs at temperatures above the ALD window and is characterized by:
-
A sharp, uncontrolled increase in the growth rate.
-
A transition from self-limiting ALD growth to a continuous, CVD-like deposition.
-
Increased incorporation of carbon and nitrogen impurities in the film.
-
Poor film conformality on high-aspect-ratio structures.
Q4: Can I use water as a co-reactant with TDMAS?
A4: While TDMAS can react with water, it is often not the most effective co-reactant. Studies have shown that using only water makes it difficult to remove the Si-H* surface species that form after the TDMAS pulse.[1][2][3] This can lead to the incorporation of hydrogen in the film and a lower growth rate. More reactive oxidants like H₂O₂ or O₃ are generally recommended for higher film quality.[1][2][3]
Data Summary
The following tables summarize quantitative data from various studies on TDMAS deposition.
Table 1: Growth Per Cycle (GPC) for SiO₂ Deposition with TDMAS and H₂O₂
| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) |
| 150 | 0.8 |
| 250 | Not specified, but FTIR data available |
| 350 | Not specified |
| 450 | Not specified, but noted as temperature for complete Si-H removal |
| 550 | 1.8 |
Data sourced from studies by Burton et al.[1][2][3]
Table 2: ALD Recipe Parameters for SiO₂ Deposition with TDMAS and Ozone
| Parameter | Value |
| 80-120°C Growth | |
| TDMAS Pulse | 0.05 sec |
| TDMAS Exposure | 40 sec |
| TDMAS Purge | 13 sec |
| Ozone Pulse | 0.2 sec |
| Ozone Exposure | 30 sec |
| Ozone Purge | 13 sec |
| 250°C Growth | |
| TDMAS Pulse | 0.03 sec |
| TDMAS Exposure | 28 sec |
| TDMAS Purge | 13 sec |
| Ozone Pulse | 0.2 sec |
| Ozone Exposure | 7 sec |
| Ozone Purge | 13 sec |
Experimental Protocols
Protocol 1: In-situ FTIR Spectroscopy for Monitoring TDMAS Surface Reactions
This protocol describes the use of Fourier Transform Infrared (FTIR) spectroscopy to monitor the surface chemistry during the ALD of SiO₂ using TDMAS and a co-reactant.
Objective: To verify the self-limiting nature of the surface reactions and to identify the temperature-dependent removal of surface species.
Methodology:
-
Substrate Preparation: Utilize a high-surface-area substrate, such as ZrO₂ nanoparticles, pressed into a grid to allow for transmission FTIR analysis.
-
Initial Surface Hydroxylation: Expose the substrate to water vapor to ensure a hydroxylated starting surface.
-
Background Spectrum: Record a background FTIR spectrum of the hydroxylated surface before the first ALD cycle.
-
TDMAS Exposure: Introduce TDMAS into the reactor and allow it to react with the surface. The exposure should be varied to determine the saturation point.
-
Post-TDMAS Spectrum: After purging the excess TDMAS, acquire an FTIR spectrum. A complete reaction is indicated by the disappearance of the O-H stretching vibrations and the appearance of C-Hₓ and Si-H stretching vibrations.[1][2]
-
Co-reactant Exposure: Introduce the co-reactant (e.g., H₂O₂, O₃) and allow it to react with the TDMAS-modified surface.
-
Post-Co-reactant Spectrum: After purging, acquire another FTIR spectrum. A successful reaction will show a decrease in the C-Hₓ and Si-H absorbance and a reappearance of the O-H stretching vibrations.[1][2]
-
Repeat for Multiple Cycles: Repeat steps 4-7 for multiple ALD cycles to observe film growth.
-
Temperature Variation: Perform the above steps at different substrate temperatures to study the effect of temperature on the surface reactions, particularly the removal of Si-H species.[1][2][3]
Visualizations
Caption: A flowchart of a typical thermal ALD cycle using TDMAS.
Caption: A logic diagram for troubleshooting common TDMAS deposition issues.
References
- 1. OASIS Repository@POSTECHLIBRARY: SiO2 Atomic Layer Deposition Using this compound and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy [oasis.postech.ac.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PEALD with Tris(dimethylamino)silane (TDMAS)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Plasma-Enhanced Atomic Layer Deposition (PEALD) with the Tris(dimethylamino)silane (TDMAS) precursor for the deposition of silicon-based thin films.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during PEALD processes with TDMAS, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: High Carbon and Nitrogen Impurity Levels in the Film
Q: My deposited SiO₂ or SiNₓ films show significant carbon and/or nitrogen contamination. What are the likely causes and how can I mitigate this?
A: High impurity levels are a common challenge with aminofunctionalized precursors like TDMAS due to the incomplete removal of precursor ligands. The primary factors influencing impurity incorporation are plasma parameters and deposition temperature.
Potential Causes & Solutions:
-
Insufficient Plasma Exposure Time: The plasma exposure step may not be long enough to completely react with and remove the dimethylamino ligands from the surface.
-
Solution: Increase the plasma exposure time. This provides more reactive species (e.g., oxygen or nitrogen radicals) to the surface, enhancing the removal of carbon- and nitrogen-containing fragments.[1][2] Be aware that excessively long plasma exposure can lead to ion-induced damage or increased film stress.
-
-
Inadequate Plasma Power: Low plasma power might not generate a sufficient density of reactive radicals to effectively combust or convert the precursor ligands.
-
Low Deposition Temperature: At lower temperatures, the energy might be insufficient for complete surface reactions and desorption of byproducts.
-
Reactant Gas Composition: The choice and composition of the plasma gas can significantly impact impurity removal.
-
Solution for SiNₓ: For silicon nitride deposition, using a mixture of H₂ and N₂ in the plasma can be more effective at removing carbon than N₂ plasma alone. Hydrogen radicals are highly effective at breaking C-N and C-H bonds.[7]
-
Solution for SiO₂: Adding Ar to the O₂ plasma can sometimes improve the efficiency of ligand removal.[8]
-
Issue 2: Poor Film Uniformity and Conformality
Q: I am observing poor film uniformity across the wafer and low conformality in high-aspect-ratio structures. What should I investigate?
A: Non-uniformity and poor conformality in PEALD can stem from several factors, including precursor dosing, purge times, and the nature of the plasma.
Potential Causes & Solutions:
-
Incomplete Precursor Saturation: The TDMAS precursor pulse may be too short to allow for a full monolayer to adsorb across the entire surface, especially in complex topographies.
-
Solution: Increase the TDMAS pulse time to ensure self-limiting growth is achieved. Saturation curves (plotting growth per cycle vs. precursor pulse time) should be generated to determine the minimum time required for saturation.[9]
-
-
Inadequate Purge Times: If the purge step after the TDMAS pulse is too short, precursor molecules can remain in the chamber, leading to a Chemical Vapor Deposition (CVD)-like growth component and non-uniformity. Similarly, a short purge after the plasma step can leave reactive species that interact with the next TDMAS pulse.
-
Solution: Increase the duration of the purge steps. This ensures all non-chemisorbed precursors and reactive byproducts are removed from the chamber before the next step in the ALD cycle.
-
-
Plasma-Induced Non-Conformality: The directional nature of ions in the plasma can lead to higher growth rates on horizontal surfaces compared to vertical sidewalls in high-aspect-ratio structures, a known issue in PEALD.[10]
-
Solution: Optimize the plasma parameters. Using a remote plasma source can help, as it primarily exposes the surface to radicals rather than energetic ions. For SiNₓ, introducing an H₂ plasma step before the N₂ plasma step has been shown to improve step coverage.[11][12] Lowering the plasma power or pressure can also reduce ion bombardment effects.
-
Issue 3: Low Growth Per Cycle (GPC)
Q: My growth per cycle (GPC) is lower than expected. What could be the reason?
A: A low GPC can be caused by several factors related to both the precursor and the plasma steps.
Potential Causes & Solutions:
-
Low Deposition Temperature: While higher temperatures can help with impurity removal, very high temperatures (outside the ALD window) can lead to a decrease in GPC due to precursor desorption or a reduced density of reactive surface sites.[5]
-
Solution: Optimize the deposition temperature by performing a temperature window experiment to find the range where the GPC is stable and maximized.
-
-
Insufficient Plasma Reactants: If the plasma exposure time or power is too low, the surface may not be fully reactivated for the next TDMAS pulse, leading to a lower GPC.
-
Solution: Ensure the plasma step is sufficient to fully react with the adsorbed precursor layer. This can be confirmed by running saturation curves for the plasma exposure time.[13]
-
-
Precursor Degradation: TDMAS can be sensitive to storage conditions and handling.
-
Solution: Ensure the precursor is stored at the recommended temperature and that the delivery lines are properly heated to prevent condensation. Verify the integrity of the precursor.
-
Data Presentation: PEALD Parameters for TDMAS
The following tables summarize key experimental parameters from various studies on PEALD using TDMAS for SiO₂ and SiNₓ deposition.
Table 1: PEALD Parameters for SiO₂ Deposition using TDMAS and O₂ Plasma
| Parameter | Value Range | Effect on Film Properties | Reference |
| Deposition Temperature | 90 - 200 °C | Lower temperatures can lead to higher GPC but may increase impurity levels. | [14] |
| Plasma Power | 50 - 300 W | Higher power generally improves film quality and reduces impurities, but may decrease GPC. | [3][14] |
| Plasma Exposure Time | 3 - 6 s | Longer exposure improves film density and reduces impurities, but can decrease GPC. | [14] |
| TDMAS Pulse Time | 0.4 - 1 s | Must be sufficient for saturation; longer pulses do not increase GPC in a self-limiting regime. | [13] |
| Growth Per Cycle (GPC) | 0.78 - 1.15 Å/cycle | Varies significantly with temperature, plasma power, and exposure time. | [14] |
Table 2: PEALD Parameters for SiNₓ Deposition using TDMAS and N₂/H₂ Plasma
| Parameter | Value Range | Effect on Film Properties | Reference |
| Deposition Temperature | 250 - 400 °C | Higher temperatures generally improve film density and reduce wet etch rate. | [7] |
| Plasma Gas | N₂, N₂/H₂ mixture | N₂/H₂ mixtures can be more effective at reducing carbon impurities and improving conformality. | [7] |
| Plasma Exposure Time | Varies | Longer exposure can improve film density and reduce wet etch rate. | [1] |
| TDMAS Pulse Time | Varies | Must be sufficient to achieve saturation for uniform growth. | |
| Growth Per Cycle (GPC) | ~0.38 Å/cycle (with other precursors) | TDMAS GPC for SiNₓ is typically in a similar range. | [11] |
Experimental Protocols
This section provides a generalized methodology for optimizing a PEALD process using TDMAS.
Protocol 1: Establishing the ALD Temperature Window
-
Set Initial Parameters: Choose a starting set of parameters for TDMAS pulse time, purge time, plasma gas, plasma power, and plasma exposure time based on literature values.
-
Vary Substrate Temperature: Perform a series of depositions at different substrate temperatures (e.g., in 25 °C increments from 100 °C to 350 °C) while keeping all other parameters constant.
-
Measure Film Thickness: After deposition, measure the thickness of the resulting films using an appropriate technique (e.g., ellipsometry).
-
Calculate GPC: Divide the film thickness by the number of ALD cycles to obtain the GPC for each temperature.
-
Plot and Analyze: Plot the GPC as a function of temperature. The ALD window is the temperature range where the GPC is relatively constant.
Protocol 2: Saturation Curves for Precursor and Plasma Steps
-
Select Temperature: Choose a deposition temperature within the established ALD window.
-
Precursor Saturation:
-
Fix the plasma exposure time and purge times.
-
Perform a series of depositions with varying TDMAS pulse times (e.g., from 0.1 s to 2.0 s).
-
Measure the thickness and calculate the GPC for each pulse time.
-
Plot GPC vs. TDMAS pulse time. The saturation point is where the GPC no longer increases with increasing pulse time. Select a pulse time slightly longer than this to ensure robust processing.
-
-
Plasma Saturation:
-
Fix the TDMAS pulse time (at the determined saturation value) and purge times.
-
Perform a series of depositions with varying plasma exposure times (e.g., from 1 s to 20 s).
-
Measure the thickness and calculate the GPC for each exposure time.
-
Plot GPC vs. plasma exposure time. The saturation point is where the GPC stabilizes. Choose an exposure time in this saturated regime.
-
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing PEALD processes with TDMAS.
Caption: Troubleshooting flowchart for high impurity levels.
Caption: General workflow for PEALD process optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of an innovative low-temperature PEALD process for stress-compensated TiO2 and SiO2 multilayer anti-reflective coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
- 9. AlN PEALD with TMA and forming gas: study of plasma reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Remote Plasma Atomic Layer Deposition of SiNx Using Cyclosilazane and H2/N2 Plasma [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Low-Temperature Plasma-Enhanced Atomic Layer Deposition of Silicon Dioxide and Aluminum Oxide [aaltodoc.aalto.fi]
Technical Support Center: Tris(dimethylamino)silane (TDMAS) CVD Processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing particle formation during Tris(dimethylamino)silane (TDMAS) Chemical Vapor Deposition (CVD) processes.
Troubleshooting Guide: Particle Formation
High particle counts can significantly impact the quality and performance of deposited films. This guide provides a systematic approach to diagnosing and resolving common issues related to particle formation in TDMAS CVD.
Initial Assessment:
Before adjusting process parameters, ensure the following baseline conditions are met:
-
Gas Purity: Utilize high-purity carrier gases (e.g., Ar, N₂) and reactive gases. Impurities can act as nucleation sites for particle formation.
-
Precursor Quality: Ensure the TDMAS precursor is of high purity and has not degraded.
-
System Cleanliness: The CVD reactor, gas lines, and substrate holder must be meticulously clean. Contaminants can flake off and contribute to particle counts.[1][2] Regular plasma cleaning cycles are recommended.
-
Vacuum Integrity: Check for leaks in the vacuum system. Leaks can introduce contaminants and affect process stability.
Problem: High Particle Counts on the Wafer
Possible Cause 1: Gas-Phase Nucleation
Homogeneous nucleation in the gas phase is a primary contributor to particle formation in CVD processes.[3][4][5] This occurs when the precursor concentration is too high, leading to the formation of particles before the species reach the substrate.
Troubleshooting Steps:
-
Reduce TDMAS Partial Pressure: Lowering the partial pressure of the TDMAS precursor is a key strategy to suppress gas-phase nucleation.[5][6] This can be achieved by:
-
Decreasing the TDMAS flow rate.
-
Increasing the carrier gas flow rate to further dilute the precursor.
-
-
Decrease Total Process Pressure: Operating at a lower overall pressure can reduce the residence time of reactive species in the gas phase, minimizing the opportunity for particle formation.[6] There is often a critical pressure above which particle formation increases significantly.[6]
-
Optimize Temperature: While higher temperatures can increase the deposition rate, they can also accelerate gas-phase reactions.
Possible Cause 2: Precursor Decomposition
The thermal decomposition of TDMAS before it reaches the substrate can lead to the formation of reactive intermediates that readily form particles.
Troubleshooting Steps:
-
Optimize Temperature Profile: Ensure the temperature profile in the reactor is uniform and that there are no hot spots in the gas delivery lines that could cause premature precursor decomposition.
-
Adjust Gas Flow Dynamics: Modifying the carrier gas flow rate can alter the residence time and temperature exposure of the TDMAS molecules as they travel to the substrate.[1][7]
Possible Cause 3: Poor Film Adhesion and Flaking
If the deposited film has poor adhesion, it can flake off and contribute to particle contamination.
Troubleshooting Steps:
-
Substrate Preparation: Ensure the substrate is properly cleaned and prepared to promote good film adhesion. This may involve pre-deposition treatments like a plasma clean.[1]
-
Optimize Deposition Conditions: Process parameters such as temperature, pressure, and gas flow rates can influence film stress and adhesion.
Experimental Protocol: Optimizing Process Parameters to Minimize Particles
This protocol outlines a general approach to systematically optimize your TDMAS CVD process for low particle counts.
-
Establish a Baseline: Start with a known process recipe and characterize the baseline particle count using a particle counter or wafer inspection tool.
-
Vary TDMAS Flow Rate: While keeping other parameters constant, perform a series of depositions with varying TDMAS flow rates. Measure the particle count for each run.
-
Vary Total Pressure: Using the optimal TDMAS flow rate from the previous step, vary the total process pressure and measure the resulting particle counts.
-
Vary Deposition Temperature: At the optimized TDMAS flow rate and pressure, perform depositions at different temperatures and analyze the particle levels.
-
Analyze Results: Plot the particle count as a function of each parameter to identify the optimal process window for low particle formation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of particle formation in TDMAS CVD?
A1: The primary causes include:
-
Gas-phase (homogeneous) nucleation: Formation of particles in the gas stream before the precursor reaches the substrate. This is often due to high precursor concentration.[3][5]
-
Precursor decomposition: Thermal breakdown of TDMAS in the gas phase, leading to reactive species that can form particles. TDMAS decomposition can occur at temperatures as low as 277°C.[4][5]
-
Contamination: Impurities in the process gases or flakes from dirty reactor components can act as seeds for particle growth.[1][2]
Q2: How does temperature affect particle formation with TDMAS?
A2: Temperature has a complex effect. While higher temperatures can improve film quality and deposition rate, they can also increase the rate of TDMAS decomposition in the gas phase, leading to more particles.[4][5] It is crucial to find an optimal temperature that balances these effects.
Q3: What is the role of the carrier gas in preventing particle formation?
A3: The carrier gas (e.g., Ar, N₂) plays several important roles:
-
Dilution: It dilutes the TDMAS precursor, reducing its partial pressure and thus the likelihood of gas-phase nucleation.
-
Transport: It helps to transport the precursor to the substrate and remove reaction byproducts. The flow rate of the carrier gas affects the residence time of the precursor in the reaction zone.[7]
Q4: Can using a plasma-enhanced CVD (PECVD) process help reduce particles?
A4: PECVD can sometimes reduce particle formation by allowing for deposition at lower temperatures, which minimizes thermal decomposition of the precursor in the gas phase.[8] However, the plasma itself can sometimes be a source of particles if not properly controlled.
Q5: What are the key reaction pathways for TDMAS that can lead to particles?
A5: The initial step in TDMAS reactions often involves the breaking of the Si-N bond, which is the weakest bond in the molecule.[9] In the gas phase, the decomposition of TDMAS can lead to the formation of highly reactive silylene-type species (e.g., SiH(N(CH₃)₂) ). These reactive intermediates can then polymerize or react with other species in the gas phase to form larger clusters that act as nuclei for particle growth.
Data Presentation
Table 1: Effect of Process Parameters on Particle Formation in TDMAS CVD
| Parameter | Effect of Increasing the Parameter on Particle Formation | Recommended Action to Reduce Particles | Rationale |
| TDMAS Flow Rate | Increases | Decrease | Reduces precursor partial pressure, minimizing gas-phase nucleation. |
| Total Pressure | Increases | Decrease | Reduces gas residence time and the probability of gas-phase reactions.[6] |
| Deposition Temperature | Can Increase | Optimize (may need to decrease) | Reduces thermal decomposition of TDMAS in the gas phase.[4][5] |
| Carrier Gas Flow Rate | Decreases | Increase | Increases dilution of the precursor, reducing its partial pressure. |
Visualizations
Caption: Gas-phase particle formation pathway for TDMAS.
Caption: Troubleshooting workflow for high particle counts.
References
- 1. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
- 2. mdpi.com [mdpi.com]
- 3. Multiscale Models of CVD Process: Review and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tris(dimethylamino)silane and Silane for Silicon Nitride Deposition
For Researchers, Scientists, and Drug Development Professionals
Silicon nitride (SiN) thin films are critical materials in semiconductor manufacturing and advanced scientific applications, serving as dielectric layers, passivation coatings, and etch masks. The choice of precursor is a determinative factor in the final properties of the SiN film. This guide provides an objective comparison between the traditional precursor, silane (B1218182) (SiH₄), and an alternative, tris(dimethylamino)silane (TDMAS), for SiN deposition, supported by experimental data.
Overview of Precursors
Silane (SiH₄) is the most common silicon precursor for SiN deposition, particularly in Plasma-Enhanced Chemical Vapor Deposition (PECVD). It is typically reacted with ammonia (B1221849) (NH₃) or nitrogen (N₂) plasma. While widely used, silane is a pyrophoric and toxic gas, demanding stringent safety protocols.
This compound (SiH(N(CH₃)₂)₃ or TDMAS) is an organoaminosilane precursor valued for its lower deposition temperatures and improved safety profile compared to silane.[1] It is a liquid precursor that is less hazardous, making it an attractive alternative for processes where thermal budget and safety are primary concerns.[1]
Performance Comparison: TDMAS vs. Silane
The selection between TDMAS and silane hinges on the desired film properties and process constraints, such as thermal budget and required conformality. Below is a summary of key performance indicators derived from experimental data for PECVD and Low-Pressure Chemical Vapor Deposition (LPCVD) processes.
Data Presentation: Process Parameters and Film Properties
The following tables summarize quantitative data for SiN films deposited using TDMAS and silane under various conditions.
Table 1: Typical Deposition Process Parameters
| Parameter | This compound (TDMAS) | Silane (SiH₄) |
| Deposition Method | LPCVD, ALD, PECVD | PECVD, LPCVD |
| Typical Temperature | 350 - 800°C (LPCVD/ALD)[1][2] | 350 - 450°C (PECVD)[3] |
| Co-reactant Gas | Ammonia (NH₃), Nitrogen (N₂) Plasma[1][4] | Ammonia (NH₃), Nitrogen (N₂)[3] |
| Pressure | ~0.5 Torr (LPCVD)[1] | 2 - 6 Torr (PECVD)[5] |
| Safety Profile | Less hazardous liquid precursor | Pyrophoric, toxic gas |
Table 2: Comparison of Resulting SiN Film Properties
| Film Property | This compound (TDMAS) | Silane (SiH₄) |
| Refractive Index (RI) | ~2.0 (at 750°C, LPCVD)[1] | 1.9 - 2.7 (tunable with SiH₄/NH₃ ratio)[6][7] |
| Wet Etch Rate (WER) | Low (~5 Å/min in 10:1 HF at 800°C)[1] | Varies with SiH₄/NH₃ ratio and density[8] |
| Film Stress | Tensile[1] | Tunable (Compressive to Tensile)[9] |
| Film Density | ~2.4 g/cm³ (ALD, 350°C)[2] | ~2.8 g/cm³ (PECVD, optimal conditions)[7] |
| Impurities | Carbon (~5 at.%)[1] | Hydrogen (Si-H, N-H bonds)[9] |
| Step Coverage | >70% (LPCVD)[1] | Generally lower than LPCVD/ALD methods |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for SiN deposition using PECVD, a common technique for both precursors.
PECVD Protocol for Silane (SiH₄)
A typical PECVD process for depositing SiN from silane involves the following steps:[3][9][10]
-
Substrate Preparation: Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Chamber Preparation: The PECVD chamber is evacuated to a base pressure below 3 mTorr. To eliminate residual moisture and oxygen, a helium or nitrogen purge is performed.
-
Deposition:
-
The substrate is heated to the target temperature, typically between 350-450°C.[3]
-
Reactant gases, silane (SiH₄) and ammonia (NH₃), are introduced into the chamber at controlled flow rates. The SiH₄/NH₃ ratio is a critical parameter for tuning film stress and refractive index.[6][9]
-
A carrier gas like nitrogen (N₂) is often used.
-
An RF plasma (13.56 MHz) is initiated to dissociate the precursor gases and drive the chemical reaction on the substrate surface.
-
-
Post-Deposition: The chamber is purged with nitrogen, and the substrate is cooled before removal.
PECVD Protocol for TDMAS
The protocol for TDMAS is similar, with adjustments for the liquid precursor.[4]
-
Substrate and Chamber Preparation: Steps are identical to the silane protocol.
-
Precursor Delivery: TDMAS, a liquid, is heated in a bubbler to generate sufficient vapor pressure. A carrier gas (e.g., N₂) transports the TDMAS vapor into the deposition chamber.
-
Deposition:
-
The substrate is heated to the desired temperature (can be lower than for silane).
-
TDMAS vapor and a nitrogen source, such as ammonia (NH₃) or nitrogen (N₂) gas, are introduced.
-
An RF plasma is ignited to facilitate the deposition of the SiN film.
-
-
Post-Deposition: The chamber is purged, and the substrate is cooled.
Visualizing Workflows and Chemical Pathways
Diagrams generated using Graphviz help to clarify complex processes and relationships.
The chemical reactions underlying the deposition process differ significantly between the two precursors, impacting byproduct formation and potential film impurities.
References
- 1. Low pressure chemical vapor deposition of silicon nitride using the environmentally friendly this compound precursor | Journal of Materials Research | Cambridge Core [cambridge.org]
- 2. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 3. pv-manufacturing.org [pv-manufacturing.org]
- 4. researchgate.net [researchgate.net]
- 5. samothrace.eu [samothrace.eu]
- 6. Silicon Nitride and Hydrogenated Silicon Nitride Thin Films: A Review of Fabrication Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. faculty.iitmandi.ac.in [faculty.iitmandi.ac.in]
A Comparative Guide to Tris(dimethylamino)silane and Bis(diethylamino)silane for Atomic Layer Deposition
For Researchers, Scientists, and Drug Development Professionals
In the precise world of thin-film deposition, the choice of precursor is paramount to achieving desired film properties. For silicon-based films like silicon dioxide (SiO₂) and silicon nitride (SiNₓ), aminosilanes have become a favored class of precursors in Atomic Layer Deposition (ALD) due to their high reactivity and the production of less corrosive byproducts compared to traditional chloride-based precursors. This guide provides an objective, data-driven comparison of two common aminosilane (B1250345) precursors: Tris(dimethylamino)silane (TDMAS) and Bis(diethylamino)silane (BDEAS).
Executive Summary
Bis(diethylamino)silane (BDEAS) generally demonstrates superior performance for the ALD of silicon dioxide, exhibiting a wider ALD temperature window, higher deposition rates, and resulting in films with lower carbon impurity and a refractive index closer to that of pure SiO₂ when compared to this compound (TDMAS). For silicon nitride deposition, both precursors can yield high-quality films, particularly with plasma-enhanced ALD (PEALD). However, the choice between them may depend on specific process requirements and desired film characteristics.
Performance Comparison: TDMAS vs. BDEAS
The performance of ALD precursors is critically dependent on the deposition conditions, including temperature, co-reactant, and plasma parameters (in the case of PEALD). Below is a summary of experimental data for the deposition of SiO₂ and SiNₓ using TDMAS and BDEAS.
Silicon Dioxide (SiO₂) Deposition
For SiO₂ deposition, bis-aminosilanes like BDEAS generally outperform tris-aminosilanes like TDMAS.[1] Studies directly comparing the two have shown that TDMAS can lead to higher carbon incorporation and lower film quality.[1]
| Parameter | This compound (TDMAS) | Bis(diethylamino)silane (BDEAS) | Co-reactant |
| Deposition Temperature | 150 - 550°C[2] | 100 - 350°C[3][4] | H₂O₂ / O₃ / O₂ Plasma |
| Growth Per Cycle (GPC) | 0.8 - 1.8 Å/cycle (with H₂O₂)[2] | ~1.0 - 1.4 Å/cycle (with O₂ Plasma)[3] | H₂O₂ / O₂ Plasma |
| Film Purity (Carbon) | Higher carbon content[2] | Lower carbon content (<1 at.%)[3] | O₃ / O₂ Plasma |
| Refractive Index | Lower than ideal SiO₂[2] | ~1.46 (at 633 nm)[3] | O₂ Plasma |
Silicon Nitride (SiNₓ) Deposition
Direct comparative studies for SiNₓ deposition are less common. However, data from separate studies using N₂ plasma as the co-reactant provide a basis for comparison. Both precursors are capable of producing high-quality SiNₓ films at low temperatures, which is crucial for applications in semiconductors and photonics.[5]
| Parameter | This compound (TDMAS) | Bis(diethylamino)silane (BDEAS) | Co-reactant |
| Deposition Temperature | 350°C | 150 - 400°C[5][6] | N₂ Plasma |
| Growth Per Cycle (GPC) | ~0.13 Å/cycle[7] | 0.19 - 0.31 Å/cycle[6] | N₂ Plasma |
| Film Purity (Carbon) | 5 - 10% | 13.7 - 14.3%[5][6] | N₂ Plasma |
| Film Purity (Oxygen) | ~0.4%[7] | 4.7 - 10.7%[5][6] | N₂ Plasma |
| Film Density | 2.4 g/cm³ | Not explicitly reported | N₂ Plasma |
| Refractive Index | Not explicitly reported | 1.92 (at 390 nm)[5] | N₂ Plasma |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the ALD of SiO₂ and SiNₓ using TDMAS and BDEAS.
ALD of Silicon Dioxide (SiO₂)
Using this compound (TDMAS) and Ozone (O₃)
-
Substrate Preparation: Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
-
Reactor Conditions:
-
Load the substrate into the ALD reactor.
-
Maintain a base pressure in the mTorr range.
-
Set the deposition temperature (e.g., 250°C).
-
-
ALD Cycle:
-
Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor for a specific duration (e.g., 1-2 seconds) to allow for self-limiting chemisorption on the substrate surface.
-
Step 2: Purge 1: Purge the reactor with an inert gas (e.g., N₂ or Ar) for a sufficient time (e.g., 5-10 seconds) to remove unreacted TDMAS and byproducts.
-
Step 3: Ozone Pulse: Introduce ozone (O₃) into the reactor for a set duration (e.g., 1-2 seconds) to react with the adsorbed TDMAS layer, forming SiO₂ and volatile byproducts.
-
Step 4: Purge 2: Purge the reactor with the inert gas (e.g., 5-10 seconds) to remove unreacted ozone and byproducts.
-
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved.
Using Bis(diethylamino)silane (BDEAS) and Oxygen (O₂) Plasma
-
Substrate Preparation: Clean the substrate as described above.
-
Reactor Conditions:
-
Load the substrate into the PEALD reactor.
-
Maintain a base pressure in the mTorr range.
-
Set the deposition temperature (e.g., 250°C).[4]
-
-
PEALD Cycle:
-
Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor (e.g., 1.6 seconds).[4]
-
Step 2: Purge 1: Purge the reactor with an inert gas (e.g., N₂) for a set time (e.g., 5 seconds).[4]
-
Step 3: O₂ Plasma Exposure: Introduce O₂ gas and ignite the plasma for a specific duration (e.g., 8 seconds).[4]
-
Step 4: Purge 2: Purge the reactor with the inert gas (e.g., 5 seconds).[4]
-
-
Film Growth: Repeat the PEALD cycle to achieve the desired film thickness.
ALD of Silicon Nitride (SiNₓ)
Using this compound (TDMAS) and Nitrogen (N₂) Plasma
-
Substrate Preparation: Clean the substrate as required for the application.
-
Reactor Conditions:
-
Load the substrate into the PEALD reactor.
-
Maintain a base pressure in the mTorr range.
-
Set the deposition temperature (e.g., 350°C).
-
-
PEALD Cycle:
-
Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor.
-
Step 2: Purge 1: Purge with an inert gas.
-
Step 3: N₂ Plasma Exposure: Introduce N₂ gas and apply RF power to generate plasma.
-
Step 4: Purge 2: Purge with the inert gas.
-
-
Film Growth: Repeat the cycle for the desired film thickness.
Using Bis(diethylamino)silane (BDEAS) and Nitrogen (N₂) Plasma
-
Substrate Preparation: Clean the substrate as necessary.
-
Reactor Conditions:
-
Load the substrate into the PEALD reactor.
-
Set the deposition temperature (e.g., 150-250°C).[6]
-
-
PEALD Cycle:
-
Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor.
-
Step 2: Purge 1: Purge with an inert gas.
-
Step 3: N₂ Plasma Exposure: Introduce N₂ gas and ignite the plasma.[6]
-
Step 4: Purge 2: Purge with the inert gas.
-
-
Film Growth: Repeat the PEALD cycle to achieve the desired film thickness.
Signaling Pathways and Experimental Workflows
To visualize the chemical reactions and process flows, the following diagrams are provided in the DOT language for Graphviz.
ALD Reaction Mechanism for SiO₂ Deposition
Caption: ALD reaction mechanisms for SiO₂ deposition using TDMAS and BDEAS.
Comparative ALD Workflow
Caption: Generalized workflow for ALD using TDMAS and BDEAS precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 7. lesker.com [lesker.com]
A Comparative Guide to SiO2 Film Deposition: Tris(dimethylamino)silane vs. Alternative Precursors
For researchers, scientists, and drug development professionals, the selection of a suitable silicon precursor is critical for depositing high-quality silicon dioxide (SiO2) thin films with tailored properties. This guide provides a comprehensive comparison of SiO2 films deposited using Tris(dimethylamino)silane (TDMAS) against other common silicon precursors, supported by experimental data and detailed methodologies.
This compound has emerged as a promising precursor for atomic layer deposition (ALD) of SiO2, offering advantages in terms of reactivity and the potential for low-temperature deposition.[1][2] However, its performance must be weighed against established precursors like tetraethoxysilane (TEOS) and silane (B1218182) (SiH4), which are widely used in plasma-enhanced chemical vapor deposition (PECVD). This guide will delve into the key characteristics of SiO2 films derived from these precursors, focusing on deposition parameters, film properties, and impurity incorporation.
Comparative Data of SiO2 Film Properties
The selection of a silicon precursor significantly impacts the physical, chemical, and electrical properties of the deposited SiO2 films. The following tables summarize key performance indicators for SiO2 films deposited using TDMAS, TEOS, and other alternative precursors.
| Precursor | Deposition Method | Deposition Temperature (°C) | Growth Rate (Å/cycle or nm/min) | Refractive Index | Film Density (g/cm³) | Reference |
| This compound (TDMAS) | ALD | 150 - 550 | 0.8 - 1.8 Å/cycle | - | - | [1][3] |
| ALD with O3 | 100 - 300 | Increases with temperature | - | - | [4] | |
| Thermal ALD with O3 | 350 | - | - | - | [5] | |
| Tetraethoxysilane (TEOS) | PECVD | Room Temperature | 30 nm/min | 1.43 - 1.46 | - | [6] |
| PECVD | 250 - 400 | - | 1.44 ± 0.02 | - | [7] | |
| PECVD | 300 | - | ~1.475 | - | [8] | |
| 1,1,1-tris(dimethylamino)disilane (TADS) | tALD | 115 - 480 | 0.06 nm/cycle | - | - | [9][10] |
| PEALD | 115 - 480 | 0.11 nm/cycle | - | ~2.38 | [9][10] | |
| Bis(dimethylamino)silane (BDMAS) | ALD | - | 1.5 times that of TDMAS | - | - | [11] |
| Silane (SiH4) | PECVD | 260 | - | 1.45 - 1.52 | - | [12] |
Table 1: Comparison of Deposition Parameters and Physical Properties. This table highlights the different operating windows for each precursor and the resulting film characteristics. TDMAS, particularly in ALD, allows for atomic-level control of thickness. TEOS, used in PECVD, generally offers higher deposition rates.
| Precursor | Deposition Method | Oxidant | Key Electrical Properties | Impurity Profile | Reference |
| This compound (TDMAS) | ALD | H2O2 | - | SiH* species can build up in the film, especially at lower temperatures.[1][3] | [1][3] |
| ALD | O3 | Comparable direct tunneling current to thermal SiO2 for films <3.5 nm. Low frequency dispersion and hysteresis.[4] | Can be silicon-rich. Carbon impurity is a consideration.[4][11] | [4][11] | |
| Tetraethoxysilane (TEOS) | PECVD | O2 | - | Can contain Si-OH and Si-(CH)3 groups.[6] | [6] |
| 1,1,1-tris(dimethylamino)disilane (TADS) | PEALD | O2 Plasma | - | Low levels of Si-H and O-H bonds.[9][10] | [9][10] |
| Bis(dimethylamino)silane (BDMAS) | ALD | O3 | - | Lower carbon impurity than TDMAS.[11] | [11] |
| Silane (SiH4) | PECVD | N2O | Controllable stress. | Contains 2-9 a/o H bonded as Si-H, Si-OH, and H2O.[12] | [12] |
Table 2: Comparison of Electrical Properties and Impurity Profiles. This table focuses on the quality of the deposited films. The choice of oxidant plays a crucial role in minimizing impurities and achieving desired electrical characteristics, especially for aminosilane (B1250345) precursors like TDMAS.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the deposition and characterization of SiO2 films.
SiO2 Deposition via Atomic Layer Deposition (ALD) using TDMAS
-
Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned using a standard procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Deposition:
-
The substrate is placed in an ALD reactor.
-
The deposition is carried out at a specific temperature, for instance, between 150°C and 550°C.[1][3]
-
The ALD cycle consists of four steps:
-
TDMAS Pulse: TDMAS vapor is introduced into the reactor to react with the surface hydroxyl groups.
-
Purge: The reactor is purged with an inert gas (e.g., N2) to remove unreacted TDMAS and byproducts.
-
Oxidant Pulse: An oxidant, such as hydrogen peroxide (H2O2) or ozone (O3), is introduced to oxidize the surface and form a layer of SiO2.[1][4]
-
Purge: The reactor is purged again with an inert gas.
-
-
These cycles are repeated to achieve the desired film thickness.
-
SiO2 Deposition via Plasma-Enhanced Chemical Vapor Deposition (PECVD) using TEOS
-
Substrate Preparation: The substrate is cleaned as described above.
-
Deposition:
-
The substrate is loaded into a PECVD chamber.
-
The chamber is evacuated to a base pressure and then backfilled with the process gases.
-
TEOS vapor, typically carried by a carrier gas like N2, and an oxidant gas like O2 are introduced into the chamber.[6]
-
A radio frequency (RF) plasma is ignited to decompose the precursor gases and deposit a SiO2 film on the substrate.
-
Deposition parameters such as RF power, pressure, gas flow rates, and substrate temperature are controlled to achieve the desired film properties.[6][7]
-
Film Characterization
-
Thickness and Refractive Index: Measured using ellipsometry.[6]
-
Chemical Composition and Bonding: Analyzed by X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).[1][6] FTIR is particularly useful for identifying Si-O-Si stretching and bending modes, as well as potential impurities like Si-OH and C-H bonds.
-
Crystallinity and Microstructure: Examined using Transmission Electron Microscopy (TEM).[1]
-
Electrical Properties: Characterized by fabricating metal-insulator-semiconductor (MIS) capacitors and measuring capacitance-voltage (C-V) and current-voltage (I-V) characteristics to determine properties like dielectric constant, leakage current, and breakdown voltage.[4]
Visualizing the Process and Logic
To better understand the experimental workflow and the decision-making process for precursor selection, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SiO2 Atomic Layer Deposition Using this compound and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy (2009) | B. B. Burton | 187 Citations [scispace.com]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. seas.upenn.edu [seas.upenn.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Electrical Properties of Silicon Nitride Films Derived from TDMAS
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the electrical properties of silicon nitride (SiN) films deposited using tris(dimethylamino)silane (TDMAS) as a precursor, benchmarked against films derived from other common silicon precursors such as dichlorosilane (B8785471) (DCS) and bis(tert-butylamino)silane (BTBAS). The information presented is supported by experimental data from various studies, providing a valuable resource for selecting the appropriate dielectric material for applications in microelectronics, sensors, and medical devices.
Performance Comparison of Silicon Nitride Films
The choice of precursor and deposition method significantly influences the electrical characteristics of the resulting silicon nitride films. TDMAS is an organometallic precursor favored for its ability to deposit SiN films at lower temperatures compared to traditional halide precursors like dichlorosilane. This can be advantageous for processes with limited thermal budgets.
The following table summarizes key electrical properties of SiN films deposited from TDMAS and alternative precursors. It is important to note that the deposition parameters, such as temperature, pressure, and plasma power, vary across the cited studies, which can affect the film properties.
| Precursor | Deposition Method | Leakage Current Density (A/cm²) | Breakdown Field (MV/cm) | Dielectric Constant (k) | Deposition Temperature (°C) |
| TDMAS | PECVD | ~5.7 x 10⁻⁸ at 1 MV/cm[1] | Not Reported | Not Reported | Not Reported |
| Dichlorosilane (DCS) & NH₃ | ALD | 0.25 x 10⁻⁹ at 3 MV/cm[2] | Not Reported | ~7.5[3] | 450[2] |
| Bis(tert-butylamino)silane (BTBAS) & N₂ Plasma | ALD | Not Reported | 14 - 14.75[1] | Not Reported | 100 - 300[1] |
| Di(sec-butylamino)silane (DSBAS) & N₂ Plasma | ALD | Not Reported | 16 - 16.75[1] | Not Reported | 100 - 300[1] |
| SiH₄ & NH₃ | PECVD | Not Reported | 3 - 9[4] | ~7[3][4] | 300[4] |
Key Observations:
-
Silicon nitride films produced from TDMAS exhibit a low leakage current density, which is a critical parameter for dielectric performance.[1]
-
Alternative precursors like DCS can yield films with even lower leakage currents, although often at higher deposition temperatures.[2]
-
Aminosilane precursors like BTBAS and DSBAS can produce films with high breakdown fields, indicating robust dielectric strength.[1]
-
The dielectric constant of PECVD silicon nitride is generally reported to be around 7.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline typical experimental protocols for the deposition of SiN films from TDMAS and the subsequent characterization of their electrical properties.
Deposition of Silicon Nitride Films via PECVD from TDMAS
A common method for depositing SiN films from TDMAS is Plasma-Enhanced Chemical Vapor Deposition (PECVD). A typical experimental setup and procedure are as follows:
-
Substrate Preparation: Silicon wafers are cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants from the surface.
-
Deposition System: A PECVD reactor equipped with a radio-frequency (RF) plasma source is used. The TDMAS precursor is stored in a bubbler and its vapor is delivered to the chamber using a carrier gas (e.g., Argon or Nitrogen). Ammonia (NH₃) or Nitrogen (N₂) is used as the nitrogen source.
-
Deposition Parameters:
-
Substrate Temperature: Typically ranges from 100 to 400°C.
-
RF Power: Applied to the electrodes to generate the plasma, typically in the range of 20-150 W.[4]
-
Pressure: The chamber pressure is maintained in the range of 0.1 to 5 Torr.
-
Gas Flow Rates: The flow rates of TDMAS vapor, the nitrogen source gas, and any carrier gases are precisely controlled using mass flow controllers.
-
-
Deposition Process: The cleaned substrate is loaded into the PECVD chamber. The chamber is pumped down to a base pressure. The substrate is heated to the desired deposition temperature. The precursor and nitrogen source gases are introduced into the chamber, and the RF power is applied to initiate the plasma. The deposition is carried out for a specific duration to achieve the desired film thickness.
-
Post-Deposition: After deposition, the chamber is purged with an inert gas, and the substrate is cooled down before being removed from the chamber.
Electrical Characterization of Silicon Nitride Films
To evaluate the dielectric properties of the deposited SiN films, Metal-Insulator-Semiconductor (MIS) capacitor structures are typically fabricated.
-
Fabrication of MIS Capacitors:
-
A conductive bottom electrode is already present if a doped silicon wafer is used as the substrate.
-
The SiN film is deposited on the substrate as the insulating layer.
-
Top metal electrodes (e.g., Aluminum or Gold) of a defined area are deposited on the SiN film through a shadow mask using techniques like thermal evaporation or sputtering.
-
-
Current-Voltage (I-V) Measurements:
-
A semiconductor parameter analyzer is used to apply a sweeping DC voltage across the MIS capacitor and measure the resulting current.
-
Leakage Current Density: The leakage current is measured at a specific electric field (voltage divided by film thickness). The leakage current density is then calculated by dividing the measured current by the area of the top electrode.
-
Breakdown Field: The applied voltage is gradually increased until a sudden, irreversible increase in current is observed, indicating dielectric breakdown. The breakdown field is the electric field at which this occurs.
-
-
Capacitance-Voltage (C-V) Measurements:
-
An LCR meter or a semiconductor parameter analyzer with a capacitance measurement unit is used.
-
A small AC signal is superimposed on a sweeping DC bias voltage applied to the MIS capacitor, and the capacitance is measured as a function of the DC bias.
-
Dielectric Constant (k): The capacitance of the MIS structure in the accumulation region (where the semiconductor surface is strongly accumulated with majority carriers) is measured. The dielectric constant is then calculated using the formula for a parallel plate capacitor: C = (k * ε₀ * A) / d where C is the measured capacitance, ε₀ is the permittivity of free space, A is the area of the top electrode, and d is the thickness of the SiN film (measured by ellipsometry or other techniques).
-
Experimental Workflow
The following diagram illustrates the general workflow for the deposition and electrical characterization of silicon nitride films.
References
X-ray photoelectron spectroscopy (XPS) analysis of TDMAS-grown films
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thin films grown using Tris(dimethylamino)silane (TDMAS) as a precursor, benchmarked against alternative silicon precursors. The comparison is based on X-ray Photoelectron Spectroscopy (XPS) analysis, offering insights into elemental composition and chemical purity. This document is intended to assist researchers in selecting the most suitable precursors and deposition techniques for their specific applications, from semiconductor manufacturing to the development of biocompatible coatings in the pharmaceutical industry.
Performance Comparison of Silicon Precursors
The choice of precursor in thin film deposition is critical as it directly influences the chemical and physical properties of the resulting film. This compound (TDMAS) is a widely used organosilane precursor for the deposition of silicon-based thin films, such as silicon nitride (SiNₓ), silicon dioxide (SiO₂), and silicon carbonitride (SiCN). Its performance is often compared with other precursors like Bis(dimethylamino)silane (BDMAS), Bis(tert-butylamino)silane (BTBAS), and chlorosilanes such as Dichlorosilane (DCS) and Hexachlorodisilane (HCDS).
XPS analysis reveals key differences in the elemental composition and purity of films grown from these precursors. A primary concern with aminosilane (B1250345) precursors like TDMAS and BDMAS is the potential for carbon and nitrogen incorporation into the film, which can affect its electrical and optical properties.
The following table summarizes the quantitative XPS analysis of films grown using TDMAS and its alternatives. The data is compiled from various studies, and it is important to note that deposition conditions such as temperature, pressure, and plasma parameters can significantly influence the film composition.
| Precursor | Film Type | Deposition Method | Si (at. %) | N (at. %) | O (at. %) | C (at. %) | Cl (at. %) | Reference |
| TDMAS | SiO₂ | ALD | - | - | - | ~half an order of magnitude higher than BDMAS | - | [1][2] |
| BDMAS | SiO₂ | ALD | - | - | - | Lower than TDMAS | - | [1][2] |
| TDMAS | SiNₓ | PECVD | - | - | - | Present | - | [3] |
| BTBAS | SiONₓ | PECVD | Varies with O₂ ratio | Varies with O₂ ratio | Varies with O₂ ratio | Present | - | [4][5] |
| DCS | SiNₓ | PECVD | ~83 | ~11 | ~2 | - | ~3 | [6] |
| HCDS | SiNₓ | PEALD | - | - | ~23% H incorporation | - | Present | [7][8] |
Key Observations:
-
Carbon Impurities: For SiO₂ deposition, TDMAS tends to result in higher carbon impurities compared to BDMAS.[1][2] This is a critical consideration for applications where high purity is paramount.
-
Chlorine Impurities: Chlorosilane precursors like DCS and HCDS can lead to chlorine incorporation in the films, which can be detrimental to device performance.[6]
-
Hydrogen Content: Films grown using HCDS and NH₃ plasma have been shown to contain a significant amount of hydrogen.[7][8]
-
Stoichiometry: The Si:N ratio in DCS-based films can be controlled, but may result in silicon-rich films.[6]
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for reproducible results. Below are representative protocols for film deposition using TDMAS and subsequent XPS analysis.
Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiNₓ) using TDMAS
-
Substrate Preparation: Silicon (100) wafers are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide and create a hydrogen-terminated surface.
-
Deposition Parameters:
-
Precursor: this compound (TDMAS)
-
Reactant: Ammonia (NH₃) or Nitrogen (N₂) plasma
-
Deposition Temperature: 200-400 °C
-
Plasma Power: 100-300 W
-
ALD Cycle:
-
TDMAS pulse (0.1 - 1.0 s)
-
Purge with Ar or N₂ (5 - 20 s)
-
NH₃/N₂ plasma exposure (5 - 30 s)
-
Purge with Ar or N₂ (5 - 20 s)
-
-
-
Film Growth: The desired film thickness is achieved by repeating the ALD cycle.
Protocol 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Dioxide (SiO₂) using TDMAS
-
Substrate Preparation: Similar to the PEALD protocol, silicon wafers are cleaned and prepared.
-
Deposition Parameters:
-
Precursor: this compound (TDMAS)
-
Oxidant: Oxygen (O₂) or Nitrous Oxide (N₂O)
-
Carrier Gas: Argon (Ar) or Nitrogen (N₂)
-
Substrate Temperature: 150-350 °C
-
RF Power: 50-200 W
-
Pressure: 0.5-2.0 Torr
-
-
Deposition: The precursor and oxidant gases are introduced into the plasma chamber, and the RF power is applied to initiate film deposition. The deposition time is adjusted to achieve the target thickness.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Handling: Samples are transferred to the XPS analysis chamber under vacuum or in an inert environment to minimize surface contamination.
-
Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
Data Acquisition:
-
Survey Scan: A wide energy range scan (0-1200 eV) is performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans of the Si 2p, N 1s, O 1s, and C 1s core level regions are acquired to determine chemical states and bonding environments.
-
Angle-Resolved XPS (ARXPS): For ultra-thin films, the take-off angle of the photoelectrons is varied to obtain depth-resolved information.[9]
-
-
Data Analysis:
-
Peak Fitting: The high-resolution spectra are fitted with Gaussian-Lorentzian functions to deconvolute different chemical states.
-
Quantification: The atomic concentrations of the elements are calculated from the peak areas using appropriate sensitivity factors.
-
Charging Correction: The binding energy scale is calibrated by referencing the adventitious C 1s peak to 284.8 eV.
-
Mandatory Visualizations
To further clarify the experimental process, the following diagrams illustrate the key workflows and relationships.
Caption: Experimental workflow from precursor selection to XPS analysis.
Caption: Logical relationships between precursors and resulting film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. swb.skku.edu [swb.skku.edu]
- 6. researchgate.net [researchgate.net]
- 7. Low-Temperature Conformal Atomic Layer Deposition of SiNx Films Using Si₂Cl₆ and NH₃ Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to SiO2 AL-D Growth: Tris(dimethylamino)silane vs. Alternative Precursors
For researchers and scientists engaged in thin film deposition, the choice of precursor in Atomic Layer Deposition (ALD) is critical to achieving desired film properties. This guide provides a detailed comparison of Tris(dimethylamino)silane (TDMAS) with other common silicon precursors for the ALD of silicon dioxide (SiO2), supported by experimental data from ellipsometry measurements.
The selection of a silicon precursor for SiO2 ALD significantly impacts the growth rate, film quality, and deposition temperature. TDMAS has emerged as a viable precursor, particularly for thermal ALD processes. However, a comprehensive evaluation against other widely used alternatives is essential for process optimization and material integration in various research and development applications. This guide focuses on key performance indicators such as Growth Per Cycle (GPC) and refractive index, determined through ellipsometry, to offer an objective comparison.
Performance Comparison of Silicon Precursors
The following table summarizes the key performance metrics for TDMAS and alternative silicon precursors for SiO2 ALD, based on ellipsometry measurements reported in various studies.
| Precursor | Oxidant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Refractive Index (@632 nm) |
| This compound (TDMAS) | Ozone | 100 - 300 | Increases with temperature | ~1.45 - 1.47 |
| H2O2 | 150 - 550 | 0.8 - 1.8 | Not specified | |
| Bis(diethylamino)silane (BDEAS) | O2 Plasma | 50 - 300 | 1.0 - 1.5 | ~1.46 |
| Bis(tertiary-butylamino)silane (BTBAS) | Ozone | 300 - 400 | ~1.0 | ~1.46 |
| Silicon Tetrachloride (SiCl4) | H2O | 350 - 400 | 0.17 - 0.21 | ~1.46 |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for SiO2 ALD using the compared precursors, with film growth monitored by in-situ or ex-situ ellipsometry.
SiO2 ALD with TDMAS and Ozone
-
Substrate: Silicon (100) wafers.
-
Precursor: this compound (TDMAS), typically heated to around 40°C to ensure adequate vapor pressure.
-
Oxidant: Ozone (O3), generated from an ozone generator.
-
Carrier Gas: Nitrogen (N2) at a flow rate of approximately 10 sccm.
-
Deposition Temperature: The substrate and chamber walls are heated to a uniform temperature, typically in the range of 100°C to 300°C.
-
ALD Cycle:
-
TDMAS pulse: A pulse of TDMAS is introduced into the reaction chamber. Pulse times are optimized to ensure self-limiting growth.
-
N2 purge: The chamber is purged with N2 to remove unreacted TDMAS and byproducts.
-
Ozone pulse: A pulse of ozone is introduced to oxidize the precursor on the substrate surface.
-
N2 purge: The chamber is again purged with N2 to remove residual ozone and reaction byproducts.
-
-
Ellipsometry: Film thickness and refractive index are measured after a set number of ALD cycles using an ellipsometer.
SiO2 ALD with BDEAS and Oxygen Plasma
-
Substrate: Silicon (100) wafers.
-
Precursor: Bis(diethylamino)silane (BDEAS).
-
Oxidant: Oxygen (O2) plasma.
-
Deposition Temperature: Substrate temperatures typically range from 50°C to 300°C.
-
ALD Cycle:
-
BDEAS pulse: BDEAS vapor is pulsed into the chamber.
-
Ar/N2 purge: The chamber is purged with an inert gas like Argon (Ar) or N2.
-
O2 plasma: An O2 plasma is generated in the chamber to react with the adsorbed precursor.
-
Ar/N2 purge: A final purge removes reaction byproducts.
-
-
Ellipsometry: In-situ spectroscopic ellipsometry can be used to monitor the growth in real-time or ex-situ measurements can be taken after deposition.
SiO2 ALD with BTBAS and Ozone
-
Substrate: Silicon wafers.
-
Precursor: Bis(tertiary-butylamino)silane (BTBAS).
-
Oxidant: Ozone (O3).
-
Deposition Temperature: The typical ALD window for this process is between 300°C and 400°C.
-
ALD Cycle: The cycle follows a similar sequence to the TDMAS/Ozone process with precursor pulse, purge, oxidant pulse, and purge steps. Pulse and purge times are optimized for the specific reactor and process conditions.
-
Ellipsometry: Film properties are characterized using ellipsometry.
SiO2 ALD with SiCl4 and Water
-
Substrate: Silicon wafers.
-
Precursor: Silicon Tetrachloride (SiCl4).
-
Oxidant: Water (H2O) vapor.
-
Deposition Temperature: Higher temperatures, typically in the range of 350°C to 400°C, are required for this thermal ALD process.
-
ALD Cycle:
-
SiCl4 pulse: SiCl4 is pulsed into the reactor.
-
N2 purge: Unreacted SiCl4 and byproducts are purged.
-
H2O pulse: Water vapor is introduced to react with the surface species.
-
N2 purge: Residual water and byproducts are removed.
-
-
Ellipsometry: Thickness and refractive index are measured to characterize the deposited SiO2 film.
Visualizing the ALD Workflow
The following diagram illustrates the typical sequential workflow of an Atomic Layer Deposition process for SiO2.
Conclusion
The choice of silicon precursor for SiO2 ALD is a trade-off between deposition temperature, growth rate, and film purity. TDMAS offers a viable option, particularly for thermal ALD processes using ozone or hydrogen peroxide as the oxidant. However, for applications requiring higher deposition rates and films with properties closer to ideal SiO2, bis-amino silanes such as BDEAS and BTBAS, often used in plasma-enhanced ALD, may be more suitable. The traditional SiCl4 process, while offering good film quality, requires higher deposition temperatures. This comparative guide, based on ellipsometry data, provides a foundational understanding to aid researchers in selecting the most appropriate precursor and process parameters for their specific SiO2 thin film applications.
A Comparative Guide: Thermal vs. Plasma-Enhanced Atomic Layer Deposition of Silicon Dioxide Using Tris(dimethylamino)silane
For Researchers, Scientists, and Drug Development Professionals
In the realm of thin-film deposition, Atomic Layer Deposition (ALD) offers unparalleled precision for creating uniform and conformal coatings essential for a myriad of applications, from advanced electronics to biomedical devices. When using the silicon precursor Tris(dimethylamino)silane (TDMAS) for the deposition of silicon dioxide (SiO₂), two primary ALD techniques are employed: thermal ALD and plasma-enhanced ALD (PEALD). This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the optimal process for their specific needs.
At a Glance: Key Differences and Film Properties
The choice between thermal and plasma-enhanced ALD hinges on the desired film properties and process constraints. Thermal ALD typically utilizes co-reactants like ozone (O₃) or hydrogen peroxide (H₂O₂) and relies on substrate temperature to drive the surface reactions. In contrast, PEALD employs a plasma, usually oxygen (O₂), to provide highly reactive species, enabling deposition at lower temperatures. This fundamental difference in the energy source leads to distinct film characteristics.
| Parameter | Thermal ALD (TDMAS + O₃/H₂O₂) | Plasma-Enhanced ALD (TDMAS + O₂ Plasma) |
| Deposition Temperature | Higher (typically 150°C - 600°C) | Lower (typically 100°C - 300°C) |
| Growth Per Cycle (GPC) | 0.04 - 0.18 nm/cycle | ~0.1 nm/cycle |
| Film Density | Not widely reported, likely lower than PEALD films | ~2.0 g/cm³ |
| Refractive Index (@ 633 nm) | Not widely reported | ~1.46 |
| Impurity Content (Carbon) | Can be higher, dependent on temperature and oxidant | Generally lower due to efficient combustion of ligands |
| Electrical Properties | Good, with breakdown fields comparable to thermally grown SiO₂[1][2] | Excellent, with low leakage current and high breakdown fields[3] |
| Conformality | Excellent | Generally good, but can be affected by plasma parameters |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible results. Below are representative methodologies for both thermal and plasma-enhanced ALD of SiO₂ using TDMAS.
Thermal ALD Protocol (TDMAS + Ozone)
A typical thermal ALD process for depositing SiO₂ using TDMAS and ozone involves the following steps within an ALD reactor:
-
Substrate Preparation: Silicon wafers are cleaned using standard procedures (e.g., RCA clean) to remove organic and metallic contaminants, followed by a deionized water rinse and drying with nitrogen gas.
-
Reactor Conditions: The substrate is placed in the ALD reactor, which is heated to the desired deposition temperature (e.g., 200°C - 300°C). The base pressure is maintained in the range of a few Torr.
-
Deposition Cycle:
-
TDMAS Pulse: TDMAS vapor is introduced into the reactor for a specific duration (e.g., 0.2 - 2 seconds) to allow for self-limiting chemisorption onto the substrate surface.
-
Purge: The reactor is purged with an inert gas (e.g., nitrogen or argon) for a set time (e.g., 5 - 20 seconds) to remove any unreacted TDMAS and gaseous byproducts.
-
Ozone Pulse: Ozone (O₃) is pulsed into the reactor for a specific duration (e.g., 5 - 10 seconds) to react with the adsorbed TDMAS layer, forming SiO₂ and volatile byproducts.
-
Purge: Another purge step with inert gas is performed (e.g., 5 - 20 seconds) to remove unreacted ozone and byproducts.
-
-
Film Growth: The deposition cycle is repeated until the desired film thickness is achieved.
Plasma-Enhanced ALD Protocol (TDMAS + O₂ Plasma)
The PEALD process for SiO₂ deposition using TDMAS and an oxygen plasma follows a similar cyclic approach, with the key difference being the use of a plasma source for the co-reactant step:
-
Substrate Preparation: Similar to thermal ALD, silicon wafers are thoroughly cleaned before being loaded into the reactor.
-
Reactor Conditions: The substrate is heated to a lower temperature compared to thermal ALD (e.g., 150°C - 250°C). The reactor pressure is typically maintained in the mTorr range.
-
Deposition Cycle:
-
TDMAS Pulse: TDMAS is pulsed into the chamber (e.g., 0.2 seconds).
-
Purge: The chamber is purged with an inert gas (e.g., 20 seconds).
-
O₂ Plasma: Oxygen gas is introduced into the chamber, and an RF plasma is ignited for a specific duration (e.g., 14 seconds) to generate oxygen radicals that react with the surface species.
-
Purge: A final purge step removes residual reactants and byproducts (e.g., 20 seconds).
-
-
Film Growth: The cycle is repeated to build the SiO₂ film to the target thickness.
Process Workflows and Reaction Pathways
The following diagrams illustrate the sequential nature of the ALD processes and the proposed surface reaction mechanisms.
The surface chemistry of these two processes differs significantly. In thermal ALD with TDMAS and ozone, the TDMAS precursor is thought to dissociatively adsorb on hydroxylated (-OH) surface sites.[1][4] Subsequent exposure to ozone then oxidizes the adsorbed species.
In PEALD, the highly reactive oxygen radicals generated in the plasma lead to a more efficient, combustion-like removal of the dimethylamino ligands from the TDMAS precursor.[5][6] This results in a cleaner surface reaction and is a key reason for the lower impurity levels often observed in PEALD films.
Concluding Remarks
Both thermal and plasma-enhanced ALD using this compound offer viable routes for the deposition of high-quality silicon dioxide thin films. The choice between the two methods will be dictated by the specific requirements of the application.
-
Thermal ALD is advantageous for applications requiring excellent conformality on high-aspect-ratio structures and where slightly higher processing temperatures are tolerable. The electrical properties of the resulting films are generally very good.
-
Plasma-Enhanced ALD is the preferred method for temperature-sensitive substrates due to its lower deposition temperatures. It often yields films with lower impurity content and higher density. The use of plasma provides an additional parameter for tuning film properties.
For researchers in drug development and other fields requiring precise, high-purity, and conformal coatings, a thorough evaluation of the trade-offs between these two powerful deposition techniques is essential for achieving optimal device performance and experimental outcomes.
References
Evaluating the Conformality of Films from Tris(dimethylamino)silane: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving highly conformal thin films is critical for the fabrication of advanced devices and coatings. Tris(dimethylamino)silane (TDMAS) has emerged as a key precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for producing silicon-based films. This guide provides an objective comparison of the conformality of films derived from TDMAS with other common silicon precursors, supported by experimental data and detailed methodologies.
Performance Comparison of Silicon Precursors
The conformality of a thin film, often quantified by its step coverage in high-aspect-ratio (HAR) structures, is a crucial performance metric. TDMAS has demonstrated excellent performance in depositing highly conformal silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films. The following tables summarize the available quantitative data for TDMAS and its alternatives.
Silicon Dioxide (SiO₂) Film Conformality
| Precursor | Alternative Precursors | Step Coverage (%) | Aspect Ratio | Deposition Method | Oxidant | Key Findings |
| This compound (TDMAS) | - | Excellent (>95% inferred) | 6:1 | tALD | O₃ | While a direct percentage is not consistently reported, studies on similar precursors suggest excellent conformality.[1][2] TDMAS offers a lower growth rate compared to some disilane (B73854) precursors.[1] |
| 1,1,1-tris(dimethylamino)disilane (TADS) | TDMAS | >95% | 6:1 | tALD | O₃ | TADS, a related aminosilane, shows a 20% higher growth rate than TDMAS while maintaining excellent conformality.[1][3] |
| Bis(tert-butylamino)silane (BTBAS) | TDMAS, BDEAS | Good (qualitative) | - | ALD | O₃ | BTBAS is noted for providing a wider ALD temperature window and resulting in lower carbon impurity in the deposited films compared to TDMAS.[4] |
| Di(sec-butylamino)silane (DSBAS) | BTBAS | ~100% | 30:1 | PEALD | N₂ Plasma | DSBAS demonstrates superior conformality in very high-aspect-ratio structures for silicon nitride, which suggests its potential for high-quality oxide films as well.[5] |
Silicon Nitride (SiNₓ) Film Conformality
| Precursor | Alternative Precursors | Step Coverage (%) | Aspect Ratio | Deposition Method | Nitrogen Source | Key Findings |
| This compound (TDMAS) | - | High (qualitative) | - | PEALD | N₂/H₂ Plasma | TDMAS was one of the first organosilane precursors used for SiNₓ ALD, capable of producing high-density films. |
| Bis(tert-butylamino)silane (BTBAS) | DCS-based nitride | Good (qualitative) | - | LPCVD | NH₃ | BTBAS-based nitride films exhibit good step coverage, comparable to traditional dichlorosilane-based films. |
| Di(sec-butylamino)silane (DSBAS) | BTBAS | ~100% | 30:1 | PEALD | N₂ Plasma | DSBAS shows excellent step coverage in HAR structures, outperforming BTBAS in this regard.[5] |
Experimental Protocols
Precise and repeatable experimental procedures are fundamental to evaluating film conformality. Below are detailed methodologies for film deposition and characterization.
Atomic Layer Deposition of SiO₂
A typical thermal ALD process for depositing SiO₂ using TDMAS and an ozone (O₃) oxidant involves the following steps:
-
Substrate Preparation: Silicon wafers with high-aspect-ratio trench or via structures are cleaned to remove organic contaminants and the native oxide layer.
-
Deposition Cycle:
-
TDMAS Pulse: TDMAS vapor is introduced into the reactor chamber for a set duration (e.g., 1-2 seconds) to allow for self-limiting chemisorption onto the substrate surface.
-
Purge: The chamber is purged with an inert gas (e.g., N₂) for a defined period (e.g., 5-10 seconds) to remove unreacted TDMAS and any byproducts.
-
Oxidant Pulse: Ozone (O₃) is pulsed into the chamber (e.g., for 1-2 seconds) to react with the adsorbed TDMAS layer, forming a monolayer of SiO₂.
-
Purge: A final purge step with inert gas (e.g., 5-10 seconds) removes residual ozone and reaction byproducts.
-
-
Film Growth: The deposition cycle is repeated until the desired film thickness is achieved.
-
Characterization: The conformality of the deposited film is analyzed using cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
Measurement of Step Coverage via Cross-Sectional SEM
The step coverage is a quantitative measure of conformality and is determined as follows:
-
Sample Preparation: The wafer with the deposited film is carefully cleaved to create a clean cross-section through the high-aspect-ratio features. For more precise analysis, a Focused Ion Beam (FIB) can be used to mill a smooth cross-sectional face.[6]
-
SEM Imaging: The prepared sample is mounted in the SEM chamber, typically at a high tilt angle (45-90 degrees), to allow the electron beam to scan across the exposed cross-section.[6] The magnification is adjusted to clearly visualize the film thickness at the top, sidewall, and bottom of the feature.
-
Thickness Measurement: Using the SEM's integrated software, the film thickness is measured at three key locations:
-
Top (t_top): The thickness of the film on the planar surface at the opening of the feature.
-
Sidewall (t_sidewall): The thickness of the film on the vertical wall of the feature, typically measured at mid-height.
-
Bottom (t_bottom): The thickness of the film at the base of the feature.
-
-
Step Coverage Calculation: The step coverage is calculated as a percentage:
-
Step Coverage (%) = (t_bottom / t_top) * 100
-
Sidewall Coverage (%) = (t_sidewall / t_top) * 100
-
Visualizing the Deposition Process and Surface Reactions
To better understand the workflows and chemical transformations involved in film deposition using TDMAS, the following diagrams are provided.
References
Purity analysis of SiN films from Tris(dimethylamino)silane precursor
A Comparative Guide to the Purity of Silicon Nitride (SiN) Films from Tris(dimethylamino)silane (TDMAS) and Alternative Precursors
For researchers and professionals in drug development and material science, the purity of thin films is paramount for device performance and reliability. This guide provides an objective comparison of silicon nitride (SiN) films deposited using this compound (TDMAS) against other common precursors. The focus is on the resulting film purity, with supporting data from various analytical techniques.
Performance Comparison of SiN Film Purity from Various Precursors
The choice of precursor significantly impacts the impurity profile of the deposited SiN films. While TDMAS is a widely used organosilane precursor, a key challenge is the incorporation of carbon and hydrogen into the film.[1] This guide compares TDMAS with common alternatives, including chlorosilanes and other aminosilanes.
A summary of typical impurity levels observed in SiN films deposited using different precursors and methods is presented in the table below.
| Precursor | Deposition Method | Predominant Impurities | Typical Impurity Concentration (atomic %) | Reference(s) |
| This compound (TDMAS) | PEALD | Carbon, Hydrogen | 5 - 10% C | |
| Bis(tertiary-butylamino)silane (BTBAS) | PEALD | Carbon | < 2% at 400°C, ~10% at 200°C | |
| Dichlorosilane (DCS) | LPCVD | Chlorine, Hydrogen | Varies with deposition parameters | [2] |
| Hexachlorodisilane (HCDS) | Thermal ALD | Chlorine | Can be an issue at low temperatures | |
| Silane (SiH4) | PECVD | Hydrogen | Can be significant (>5%) | [1][2] |
| Trisilylamine (TSA) | PEALD | Hydrogen | Generally low impurity levels reported | [3] |
Experimental Protocols for Purity Analysis
Accurate determination of SiN film purity relies on a suite of surface-sensitive analytical techniques. The following are detailed methodologies for the key experiments cited in this guide.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material.
-
Objective: To quantify the atomic concentration of silicon, nitrogen, carbon, oxygen, and any other elemental impurities on the surface of the SiN film.
-
Methodology:
-
A sample of the SiN film is placed in an ultra-high vacuum chamber.
-
The surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
The binding energy of the electrons is calculated, which is characteristic of each element.
-
Wide energy survey scans are performed to identify all elements present.
-
High-resolution scans of the Si 2p, N 1s, C 1s, and O 1s peaks are conducted to determine chemical bonding states.[4][5]
-
Atomic concentrations are calculated from the peak areas using relative sensitivity factors.
-
Secondary Ion Mass Spectrometry (SIMS)
SIMS is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions.
-
Objective: To obtain depth profiles of impurity concentrations (e.g., C, H, O) within the SiN film with high sensitivity.[6][7]
-
Methodology:
-
The SiN film sample is mounted in a high-vacuum chamber.
-
A primary ion beam (e.g., Cs+ or O2+) is focused onto the sample surface, causing sputtering of atoms and molecules.
-
A fraction of the sputtered particles is ionized (secondary ions).
-
These secondary ions are extracted and analyzed by a mass spectrometer based on their mass-to-charge ratio.[8]
-
By continuously sputtering the surface, a depth profile of the elemental distribution is generated.
-
Calibration with standards is necessary for accurate quantification of impurity concentrations.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify chemical bonds in a molecule by producing an infrared absorption spectrum.
-
Objective: To identify and quantify the bonding configurations within the SiN film, particularly Si-H and N-H bonds, which are indicative of hydrogen incorporation.[9][10]
-
Methodology:
-
An infrared beam is passed through the SiN film sample.
-
The sample absorbs infrared radiation at specific frequencies corresponding to the vibrational frequencies of its chemical bonds.
-
The transmitted light is measured by a detector.
-
A mathematical process (Fourier transform) is used to convert the raw data into an absorption spectrum.
-
Characteristic absorption peaks for Si-N, Si-H, and N-H bonds are identified and their areas are integrated to provide a semi-quantitative measure of their concentration.[11]
-
Visualizing the Process
To better understand the workflow of SiN film deposition and subsequent purity analysis, the following diagrams illustrate the key stages.
Caption: Workflow from SiN deposition to purity analysis.
The logical relationship for selecting a precursor based on desired film properties is outlined below.
Caption: Precursor selection based on impurity tolerance.
References
- 1. gelest.com [gelest.com]
- 2. Silicon Nitride and Hydrogenated Silicon Nitride Thin Films: A Review of Fabrication Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TOF-SIMS Surface Analysis Technique | Physical Electronics (PHI) [phi.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
A Comparative Performance Analysis of TDMAS and Other Aminosilane Precursors for Thin Film Deposition
For researchers and scientists in materials science and semiconductor fabrication, the selection of a chemical precursor is a critical decision that dictates the properties and quality of deposited thin films. Within the realm of Atomic Layer Deposition (ALD), aminosilane (B1250345) precursors have become essential for creating high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films, offering a safer, less corrosive alternative to traditional chlorosilanes. This guide provides an objective comparison of Tris(dimethylamino)silane (TDMAS) with other common aminosilane precursors, focusing on performance metrics and supported by experimental data. While the primary applications discussed are in microelectronics, the principles of surface functionalization are relevant to fields like nanoparticle coating for targeted drug delivery.
Executive Summary: Precursor Performance at a Glance
The performance of an aminosilane precursor is fundamentally tied to its molecular structure, particularly the number of amino ligands and the steric hindrance of their alkyl groups. These factors influence reactivity, deposition temperature, growth rate, and the purity of the final film. For SiO₂ deposition, bis-aminosilanes such as Bis(tert-butylamino)silane (BTBAS) and Bis(diethylamino)silane (BDEAS) generally exhibit superior performance over the tris-aminosilane TDMAS.[1][2] Computational and experimental studies show that the third amine ligand on TDMAS is energetically difficult to remove during the ALD process, which can lead to incomplete reactions, higher carbon impurity levels, and overall poorer film quality.[3][4]
For SiNₓ deposition, the choice is more nuanced. TDMAS was one of the pioneering organosilane precursors for SiNₓ ALD, but it often results in films with 5-10% carbon impurities. Precursors like BTBAS can yield high-density (2.8 g/cm³) SiNₓ films with very low wet etch rates (0.2 nm/min), although carbon content can become significant at lower deposition temperatures.
Performance Comparison for Silicon Dioxide (SiO₂) Deposition
Experimental data consistently shows that bis-aminosilanes offer a wider ALD processing window and produce higher purity SiO₂ films compared to TDMAS.
| Parameter | TDMAS | BTBAS | BDEAS | Notes |
| Precursor Type | Tris-aminosilane | Bis-aminosilane | Bis-aminosilane | The number of amino ligands is a key structural difference. |
| ALD Temperature Window | Narrow; ALD-like behavior may not start until 300°C.[1] | Wide; <300°C to >500°C.[1][2] | Moderate; ALD initiation around 300°C.[1] | BTBAS offers the most versatile temperature range. |
| Deposition Rate (Growth per Cycle) | ~40% lower than bis-aminosilanes under similar conditions.[5] | Generally higher than TDMAS.[1] | Similar to BTBAS, higher than TDMAS.[1] | Measured using ozone as the oxidant. |
| Film Purity (Carbon Content) | High. The third amine group is difficult to remove, leading to carbon incorporation.[1][5] | Low.[1] | Low.[1] | Lower carbon content is critical for dielectric performance. |
| Refractive Index (at ~500°C) | Deviates from pure SiO₂ (1.46).[1] | Close to 1.46.[1] | Close to 1.46.[1] | An index close to 1.46 indicates a pure, dense SiO₂ film. |
Performance Comparison for Silicon Nitride (SiNₓ) Deposition
For SiNₓ films, which are crucial as gate spacers and encapsulation layers, plasma-enhanced ALD (PEALD) is often used to achieve high quality at low temperatures (<400°C).
| Parameter | TDMAS | BTBAS | BDEAS | Notes |
| Deposition Method | PEALD with N₂/H₂ plasma. | PEALD with N₂ plasma.[6] | PEALD with N₂ plasma.[7] | Plasma is used to provide reactive nitrogen species at low temperatures. |
| Deposition Temperature | 200 - 400°C | Room Temp - 500°C.[6] | 150 - 250°C.[7] | BTBAS shows a very wide and versatile temperature window. |
| Film Density | ~2.4 g/cm³. | High; 2.8 - 2.9 g/cm³ at 400-500°C.[6] | Not specified. | Higher density correlates with better barrier properties. |
| Carbon Impurity | 5 - 10 at.%. | <2 at.% at 400°C, but ~10 at.% at 200°C. | ~13.7 at.% at 200°C.[7] | Carbon impurities can degrade the film's dielectric properties. |
| Wet Etch Rate (dilute HF) | ~3 nm/min (100:1 HF). | Very low; ~0.2-1 nm/min at ≥400°C.[6] | Not specified. | A low etch rate indicates a dense, high-quality film. |
Experimental Methodologies & Visualizations
The data presented is derived from standard thin film deposition and characterization techniques. A typical experimental workflow involves ALD followed by material analysis.
Generalized ALD Protocol
-
Substrate Loading: A silicon wafer is loaded into the ALD reactor chamber.
-
Pump-Down & Heating: The chamber is evacuated to a base pressure (mTorr range), and the substrate is heated to the target deposition temperature.
-
Precursor Delivery: The aminosilane precursor is heated in a canister to generate sufficient vapor pressure and is pulsed into the reactor.
-
ALD Cycle: The deposition proceeds via sequential, self-limiting surface reactions, as illustrated in the diagram below.
Caption: Generalized workflow of a single Atomic Layer Deposition (ALD) cycle.
Key Characterization Techniques
-
Ellipsometry: To measure film thickness and refractive index.
-
X-ray Photoelectron Spectroscopy (XPS): To determine chemical composition and impurity levels (e.g., carbon and oxygen content).
-
Atomic Force Microscopy (AFM): To analyze surface roughness.
-
Wet Etch Rate Test: To assess film density and quality by measuring the etch rate in a dilute hydrofluoric acid (HF) solution.
The logical flow for comparing precursors involves keeping deposition parameters constant while varying only the precursor molecule.
Caption: Logical workflow for the comparative evaluation of aminosilane precursors.
Conclusion
The choice between TDMAS and other aminosilane precursors is highly dependent on the desired film and application.
-
For SiO₂ Deposition: TDMAS is generally a poor choice compared to bis-aminosilanes like BTBAS and BDEAS.[1][2] Its molecular structure, with a third amine ligand that is difficult to remove, leads to higher carbon contamination and a narrower process window. BTBAS stands out for its wide temperature range and ability to produce high-purity films.
-
For SiNₓ Deposition: TDMAS is a viable but often compromised option due to carbon impurities. BTBAS demonstrates superior performance, especially at temperatures around 400°C, yielding dense, chemically resistant SiNₓ films with low impurity levels, making it highly suitable for demanding applications in modern semiconductor devices.[6]
References
- 1. electrochem.org [electrochem.org]
- 2. benchchem.com [benchchem.com]
- 3. First-principles study of the surface reactions of aminosilane precursors over WO 3 (001) during atomic layer deposition of SiO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01635G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mtl.mit.edu [mtl.mit.edu]
- 7. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
Safety Operating Guide
Safe Disposal of Tris(dimethylamino)silane: A Step-by-Step Guide
Tris(dimethylamino)silane is a reactive and hazardous chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the proper disposal of this compound, in addition to essential safety information.
Key Safety and Hazard Information
This compound is a flammable liquid and vapor that reacts violently with water.[1] It is corrosive and can cause severe skin burns and eye damage.[2][3][4] Inhalation of its vapors can be fatal, and it is toxic if it comes into contact with the skin.[2][3][4] Due to these hazards, it is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting chemical safety goggles and a face shield (minimum 8-inch).[1]
-
Hand Protection: Rubber, neoprene, or nitrile gloves.[5]
-
Skin Protection: A complete chemical-resistant suit and flame-retardant antistatic protective clothing.[1]
-
Respiratory Protection: An air-supplied or NIOSH-approved combination organic vapor/amine gas respirator, especially if exposure may exceed the threshold limit value (TLV).[5]
Quantitative Data Summary
For quick reference, the table below summarizes the key quantitative safety and physical data for this compound.
| Property | Value | Citations |
| Flash Point | -8.89 to 0.00 °C (closed cup) | [1] |
| Boiling Point | 142 °C | [1] |
| Melting Point | -90 °C | [1] |
| Specific Gravity | 0.838 g/cm³ at 25 °C | [1] |
| Inhalation Toxicity | LC50 (rat): 38 ppm/4 hours | [5] |
| Oral Toxicity | LD50 (rat): 595 mg/kg | [5] |
| HMIS Ratings | Health: 4, Flammability: 3, Reactivity: 2 | [5] |
| NFPA 704 Ratings | Health: 3, Flammability: 3, Reactivity: 1 | [1] |
Step-by-Step Disposal Protocols
There are two primary recommended methods for the disposal of this compound. The choice of method may depend on the available facilities and the quantity of waste.
Method 1: Hydrolysis and Neutralization
This method should be performed in a chemical fume hood.
-
Hydrolysis: Carefully and slowly add the this compound to a container of water. The reaction can be vigorous and will produce dimethylamine, which is a flammable and toxic gas. Ensure the addition is controlled to manage the reaction rate.
-
Separation: After the reaction is complete, the mixture will separate into an aqueous layer and an organic layer.
-
Neutralization: The aqueous layer, containing dimethylamine, should be neutralized with hydrochloric acid. Monitor the pH to ensure complete neutralization.
-
Final Disposal: The neutralized aqueous layer can then be disposed of in accordance with local regulations. The organic layer may be incinerated.[5]
Method 2: Incineration
This is a more direct method but requires access to a chemical incinerator.
-
Professional Disposal Service: It is highly recommended to contact a licensed professional waste disposal service for this method.[1]
-
Incineration: The this compound should be burned in a chemical incinerator equipped with an afterburner and a scrubber to handle the hazardous combustion products.[1] Extra care should be taken during ignition due to the material's high flammability.[1]
Small Spill Disposal
For small spills, an alternative disposal method is available:
-
Absorption: Cover the spill with an absorbent material such as clay or vermiculite.[5]
-
Collection: Transfer the absorbent material to a suitable, sealed container for disposal.[5]
-
Disposal: The container with the absorbed material should be disposed of as solid waste in accordance with all chemical pollution control regulations.[5]
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tris(dimethylamino)silane
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of Tris(dimethylamino)silane (TDMAS). Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and maintaining the integrity of your research. This compound is a flammable, corrosive, and water-reactive chemical that requires stringent handling procedures.
I. Personal Protective Equipment (PPE) at a Glance
All personnel handling this compound must use the following personal protective equipment. There are no exceptions to these requirements.
| PPE Category | Specification |
| Eye and Face Protection | Chemical worker's goggles are required.[1] A face shield (minimum 8 inches) should also be worn.[2][3] Contact lenses are strictly prohibited.[1][4] |
| Hand Protection | Neoprene or nitrile rubber gloves are mandatory.[1][4] Inspect gloves for any signs of degradation or puncture before each use. |
| Skin and Body Protection | A flame-retardant, anti-static lab coat or a complete chemical-resistant suit is required.[2][5] All skin must be covered. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor/amine gas cartridges is necessary if exposure exceeds the Threshold Limit Value (TLV).[1] For emergencies or as the sole means of protection, a full-face supplied-air respirator is required.[2] |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
A. Preparation:
-
Work Area: All manipulations must be conducted in a certified chemical fume hood with proper ventilation.[1]
-
Inert Atmosphere: this compound is sensitive to air and moisture.[2] All handling and storage must be done under an inert atmosphere (e.g., nitrogen or argon).
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][4]
-
Fire Extinguisher: A dry chemical fire extinguisher must be available in the immediate vicinity. Do NOT use water. [2]
B. Handling:
-
Grounding: To prevent static discharge, all containers and transfer equipment must be properly grounded and bonded.[4][6]
-
Transfer: Use only non-sparking tools for all transfers.[4][6]
-
Avoid Incompatibilities: Keep this compound away from water, moisture, acids, alcohols, and oxidizing agents.[1][4]
-
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][4]
C. First Aid:
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water.[1][2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
III. Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its waste products is crucial to prevent environmental contamination and ensure safety.
A. Spill Management:
-
Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Cover the spill with an absorbent, non-combustible material such as clay or vermiculite.[1] Do not use water to clean up spills.[2]
-
Collection: Carefully collect the absorbed material into a suitable container for disposal.
B. Waste Disposal:
-
Hydrolysis: In a fume hood, the material can be hydrolyzed by slowly adding it to water. The resulting aqueous layer containing dimethylamine (B145610) should be neutralized with hydrochloric acid.[1]
-
Incineration: The organic layer from the hydrolysis process may be incinerated.[1] Alternatively, the chemical can be sent to a licensed professional waste disposal service.[2]
-
Container Disposal: Handle empty containers with care as they may contain flammable residual vapors.[4][6]
IV. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
